Methyl 4-hydroxy-1H-indole-6-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHTEHHXRJHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545779 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77140-48-8 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-1H-indole-6-carboxylate
This technical guide provides a comprehensive overview of the known and anticipated physical properties of Methyl 4-hydroxy-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust resource for the characterization and application of this molecule.
Molecular Structure and Chemical Identity
This compound (CAS No: 77140-48-8) is a substituted indole, a bicyclic aromatic heterocycle, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position of the indole ring.[1][2] This unique substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| CAS Number | 77140-48-8 | [1][2][3] |
| Appearance | Beige to light pink or pale pink solid | [1][4] |
| Melting Point | 148-149 °C | [4] |
| Boiling Point | Not experimentally determined | N/A |
| Density | Not experimentally determined | N/A |
| Water Solubility | Slightly soluble (2.5 g/L at 25 °C) | [4] |
| Solubility in Organic Solvents | Generally soluble in organic solvents such as methanol, ethanol, and chloroform/ethanol mixtures. | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature or 0-8 °C. | [1][4] |
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data for this compound are not extensively reported in publicly accessible literature. This section outlines the expected spectral characteristics and provides standardized protocols for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the O-H proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (191.18 g/mol ).
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Crystallography
The determination of the single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, studies on similar indole derivatives suggest that they tend to form crystalline solids.[5]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Synthetic Methodology
While a specific, detailed synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be conceptualized based on established methods for the preparation of substituted indoles. A plausible synthetic route could involve the modification of a pre-formed indole ring or the construction of the indole nucleus from acyclic precursors. One such general approach is the Bischler-Möhlau reaction.[5]
A more specific, though still generalized, procedure for the synthesis of 4-hydroxyindoles has been described in the patent literature.[6] This often involves the construction of a tetrahydroindolone intermediate, followed by aromatization and functional group manipulation.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in various scientific fields. This guide provides a summary of its known physical properties and outlines standard methodologies for the determination of properties that are not yet documented in the literature. The provided protocols are intended to serve as a practical resource for researchers working with this and similar molecules. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment.
References
- PubChem.
- ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[Link]
- Acta Scientific.
- PrepChem.com. Synthesis of 4-hydroxyindole.[Link]
- PubChem.
- PubChem.
- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- PubChem.
- PubChem.
- ResearchGate.
- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
- AbacipharmTech.
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- 4. 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER manufacturers and suppliers in india [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
The Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate: An In-depth Technical Guide
Introduction
Methyl 4-hydroxy-1H-indole-6-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a hydroxyl group at the 4-position and a methoxycarbonyl group at the 6-position of the indole scaffold, makes it a valuable building block for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. This guide provides a comprehensive overview of a scientifically robust and rational synthetic pathway to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Strategic Approach to Synthesis
The construction of the indole nucleus can be achieved through various classical and modern synthetic methodologies. For the specific target of this compound, a multi-step approach commencing from readily available starting materials is often the most practical and efficient strategy. This guide will focus on a convergent synthesis that combines elements of classical indole chemistry with modern catalytic methods, ensuring a high degree of control over the final product's structure and purity.
The chosen pathway involves the initial construction of a substituted phenylhydrazone, followed by a Fischer-type indole synthesis to form the core heterocyclic ring system. This method offers the advantage of introducing the required substituents at an early stage, thereby streamlining the overall process.
Proposed Synthesis Pathway: A Japp-Klingemann and Fischer Indole Synthesis Approach
A logical and well-precedented approach to this compound involves a two-stage process:
-
Stage 1: Formation of a Phenylhydrazone Intermediate via the Japp-Klingemann Reaction. This reaction is a reliable method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[1]
-
Stage 2: Fischer Indole Synthesis. The resulting phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization to furnish the desired indole ring.[2]
The overall transformation can be visualized as follows:
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Experimental Protocol: Japp-Klingemann Reaction
-
Diazotization:
-
To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in 2 M hydrochloric acid, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise at 0-5 °C.
-
The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling and Hydrolysis:
-
In a separate flask, ethyl acetoacetate (1.1 equivalents) is dissolved in a suitable solvent such as ethanol, and the solution is cooled to 0-5 °C.
-
A solution of sodium hydroxide or sodium acetate is added to deprotonate the β-ketoester.
-
The cold diazonium salt solution is then added slowly to the enolate solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.
-
The resulting precipitate (the phenylhydrazone) is collected by filtration, washed with cold water, and dried under vacuum.
-
Stage 2: Fischer Indole Synthesis
Causality Behind Experimental Choices: The Fischer indole synthesis is a classic and powerful method for constructing the indole ring from a phenylhydrazone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for promoting the key-[3][3]sigmatropic rearrangement and subsequent cyclization.
Reaction Mechanism:
-
Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.
-
-[3][3]Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a-[3][3]sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Elimination: Elimination of ammonia from the cyclic intermediate, driven by the formation of the stable aromatic indole ring, yields the final product.
Caption: Key steps in the Fischer indole synthesis mechanism.
Experimental Protocol: Fischer Indole Synthesis
-
Cyclization:
-
The phenylhydrazone intermediate (1 equivalent) is added portion-wise to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at a temperature typically ranging from 80 to 120 °C.
-
The reaction mixture is stirred at this temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and carefully poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Alternative Pathway: Aromatization of a Tetrahydroindolone Precursor
An alternative and equally viable route involves the construction of a 4,5,6,7-tetrahydroindol-4-one intermediate followed by its aromatization to the desired 4-hydroxyindole. This approach can offer advantages in terms of starting material accessibility and overall yield in certain cases.
Key Steps:
-
Synthesis of the Tetrahydroindolone: This can be achieved through various methods, such as the condensation of a 1,3-cyclohexanedione derivative with an aminating agent.
-
Aromatization: The crucial step is the dehydrogenation of the cyclohexanone ring to form the aromatic phenol. This can be accomplished using a variety of oxidizing agents, with palladium on carbon (Pd/C) in a high-boiling solvent being a common and effective choice. [4]Microwave-assisted dehydrogenative aromatization has also been reported as an efficient method. [5]
Caption: Alternative synthesis via aromatization of a tetrahydroindolone.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data (Predicted/Reported) |
| This compound | C₁₀H₉NO₃ | 191.18 g/mol | Off-white to pale yellow solid | ¹H NMR (DMSO-d₆): δ ~11.0 (s, 1H, OH), ~10.8 (s, 1H, NH), ~7.5-6.5 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃). ¹³C NMR (DMSO-d₆): Signals expected for indole ring carbons, ester carbonyl, and methoxy group. IR (KBr): Broad O-H and N-H stretching, C=O stretching of ester. MS (ESI): m/z [M+H]⁺, [M-H]⁻. |
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through well-established synthetic methodologies. The Japp-Klingemann/Fischer indole synthesis sequence provides a robust and versatile route, while the aromatization of a tetrahydroindolone precursor offers a valuable alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and laboratory capabilities. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important indole derivative for their scientific endeavors.
References
- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944. [Link]
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245. [Link]
- Sharapov, A. D.; Fatykhov, R. F.; Khalymbadzha, I. A.; Chupakhin, O. N. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta2022, 9 (2), 202292S2. [Link]
- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991, 113 (17), 6689–6690. [Link]
- Hegedus, L. S.; Allen, G. F.; Waterman, E. L. Palladium-Assisted Intramolecular Amination of Olefins. A New Synthesis of Indoles. J. Am. Chem. Soc.1976, 98 (9), 2674–2676. [Link]
- Khatri, J. K., et al. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences2022, 6 (9), 84-91. [Link]
- Van der Eycken, J.; Kaval, N.; Kappe, C. O. The Fischer Indole Synthesis in Ionic Liquids. J. Org. Chem.2005, 70 (19), 7793–7796. [Link]
- PubChem. Methyl 3-amino-4-hydroxybenzoate.
- Trost, B. M.; Toste, F. D. A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid-Brønsted Base Design. J. Am. Chem. Soc.1999, 121 (19), 4545–4546. [Link]
- Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C-N and C-O Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687. [Link]
- Dehydrogenative Pd and Ni Catalysis for Total Synthesis. Acc. Chem. Res.2020, 53 (3), 679–693. [Link]
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences2022, 6(9). [Link]
- Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: A mechanistic interpretation and conversion into 4- and 7-oxoindoles.
- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021, 26(15), 4605. [Link]
- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products.
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Known biological activities of 4-hydroxy-indole derivatives.
An In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-Indole Derivatives
Authored by a Senior Application Scientist
Foreword: The 4-Hydroxy-Indole Scaffold - A Privileged Structure in Drug Discovery
The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a multitude of biological targets, making it a "privileged structure." Among its many isomers, the 4-hydroxy-indole moiety is of particular interest. This structure is not only a key intermediate in the synthesis of drugs like the β-blocker Pindolol but is also the core of psychoactive natural products such as psilocin (4-hydroxy-N,N-dimethyltryptamine).[3][4] This guide provides an in-depth exploration of the diverse and potent biological activities exhibited by 4-hydroxy-indole derivatives, offering mechanistic insights, comparative data, and validated experimental protocols for the modern researcher.
Neuroprotective Activities: A Multi-Pronged Defense Against Degeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, oxidative stress, and regulated cell death.[5] 4-Hydroxy-indole derivatives have emerged as promising neuroprotective agents by targeting several of these pathways simultaneously.
Inhibition of Amyloid Fibrillization
A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic fibrils. The parent compound, 4-hydroxyindole, has been shown to directly interfere with this process. It dose-dependently inhibits the fibrillization of Aβ, particularly during the elongation phase of aggregation.[6] This inhibitory action translates to a protective effect against Aβ-induced toxicity in neuronal cell models.[6]
Table 1: Inhibitory Activity of 4-Hydroxyindole Against Amyloid-β Aggregation
| Compound | Target | Assay | IC₅₀ Value | Reference |
| 4-Hydroxyindole | Aβ₁₋₄₂ Fibrillization | Thioflavin T | ~85 µM | [6] |
| 4-Hydroxyindole | Aβ₁₋₄₀ Toxicity | PC12 Cell Viability | >2.5 µM (Min. Effective Conc.) | [6] |
| 4-Hydroxyindole | Aβ₁₋₄₂ Toxicity | PC12 Cell Viability | ~50 µM (Complete Block) | [6] |
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol outlines a standard method for quantifying amyloid fibril formation in vitro, a crucial step in screening for inhibitors like 4-hydroxy-indole derivatives. The causality behind this choice is the specific fluorescence of ThT upon binding to the β-sheet structures characteristic of amyloid fibrils, providing a direct and reliable measure of aggregation.
-
Preparation of Aβ Peptide: Reconstitute synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), aliquot, and evaporate the solvent. Store at -80°C. Immediately before use, dissolve the peptide film in DMSO to create a 5 mM stock solution.
-
Aggregation Reaction: Dilute the Aβ stock solution into a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 5 µM. Add the 4-hydroxy-indole derivative test compound at various concentrations (e.g., 0-200 µM).
-
Incubation: Incubate the reaction mixtures at 37°C with continuous gentle agitation for 24-48 hours to allow fibril formation.
-
ThT Measurement: Prepare a Thioflavin T stock solution (e.g., 5 mM in DMSO) and dilute to a working concentration of 25 µM in the assay buffer.
-
Quantification: In a 96-well black plate, mix 10 µL of the aggregation reaction with 190 µL of the ThT working solution.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Subtract the background fluorescence of ThT with buffer alone. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for Screening Amyloid Aggregation Inhibitors
Caption: Workflow for ThT-based amyloid aggregation inhibition assay.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in the pathology of neurodegenerative diseases.[7][8] A recent study identified several hydroxyindole analogs, including 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole, as potent inhibitors of ferroptosis in neuronal cultures.[7][8] The primary mechanism is believed to be their intrinsic radical-trapping antioxidant activity, which neutralizes the lipid peroxyl radicals that propagate the ferroptotic cascade.[7]
Among the analogs, 3-hydroxyindole was found to be the most potent inhibitor of ferroptosis in both mouse hippocampal (HT-22) and rat dopaminergic (N27) cell lines.[7][8]
Signaling Pathway: Ferroptosis Inhibition by Hydroxyindoles
Caption: Hydroxyindoles inhibit ferroptosis via radical trapping.
Anticancer Activity: Targeting Cell Proliferation and Survival
The indole scaffold is a cornerstone of modern oncology drug development, with several FDA-approved drugs featuring this core structure.[9][10] Indole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key cancer-related enzymes.[11][12]
Inhibition of Tubulin Polymerization
Microtubules are essential for forming the mitotic spindle during cell division, making them a prime target for anticancer drugs.[13] Many indole derivatives function as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.[11] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[13] The versatility of the indole ring allows for the synthesis of derivatives with potent antiproliferative activity against a wide range of human cancer cell lines.[13]
Table 2: Anticancer Activity of Selected Indole Derivatives
| Derivative Type | Target Cell Line | Mechanism | IC₅₀ Value | Reference |
| Indole-Chalcone | Multidrug-Resistant Cancer Cells | Tubulin Inhibition | 13-19 µmol/L (MDA-MB-231) | [11] |
| Coumarin-Indole | Gastric Cancer (MGC-803) | Tubulin Inhibition | 0.011 µM | [13] |
| Indole-Chalcone | 6 Human Cancer Cell Lines | Dual Tubulin/TrxR Inhibition | 6-35 nM | [13] |
| Alkene Oxindole | IDO1 Enzyme | Enzyme Inhibition | 0.19 µM | [14] |
Enzyme Inhibition
Beyond cytoskeletal disruption, indole derivatives are effective inhibitors of enzymes crucial for cancer progression.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is involved in immune suppression within the tumor microenvironment. Oxindole derivatives have been developed as potent IDO1 inhibitors, with IC₅₀ values in the low-micromolar to nanomolar range, representing a promising strategy for cancer immunotherapy.[14]
-
Aromatase: This enzyme is a key target in hormone-dependent breast cancer. Azolylmethyl-indole derivatives have shown high-level aromatase inhibitory activity.[15]
-
Protein Kinases: The indolin-2-one scaffold is present in sunitinib, a multi-targeted tyrosine kinase inhibitor.[10] Newer derivatives have been developed as potent dual inhibitors of kinases like EGFR and BRAFV600E, with IC₅₀ values superior to reference drugs.[16]
Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay
This protocol is a fundamental first step in evaluating the anticancer potential of a compound. It measures the metabolic activity of cells, which correlates with cell viability. The choice of this assay is based on its reliability, high-throughput nature, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxy-indole test derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT stock to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Antimicrobial and Other Biological Activities
While neuroprotection and anticancer effects are the most extensively studied, the 4-hydroxy-indole scaffold also confers other important biological activities.
-
Antibacterial Activity: Various derivatives, such as 4-(4-(di(1H-indol-3-yl) methyl) phenoxy)-2-chloroquinolines, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with some showing moderate to potent effects.[17][18]
-
Antioxidant Activity: The phenolic hydroxyl group at the 4-position makes these compounds effective radical scavengers.[16][18] This activity is often evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and contributes to their overall neuroprotective and anti-inflammatory profiles.[7][16]
-
Anti-inflammatory Effects: Indole derivatives can modulate key inflammatory pathways, and their antioxidant properties help mitigate oxidative stress, which is closely linked to inflammation.[5][16][19] This has been demonstrated in models of Parkinson's disease, where an indole derivative reduced the production of pro-inflammatory factors like TNF-α, IL-6, and nitric oxide.[19]
Conclusion: A Scaffold of Continuing Promise
The 4-hydroxy-indole framework continues to prove itself as a remarkably versatile and potent scaffold in the pursuit of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, from inhibiting the core pathological processes of neurodegenerative diseases to halting the proliferation of cancer cells through multiple mechanisms. The inherent antioxidant properties and the synthetic tractability of the indole ring ensure that this privileged structure will remain a focal point for innovation in medicinal chemistry and drug development for years to come.
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Spectroscopic Characterization of Methyl 4-hydroxy-1H-indole-6-carboxylate: A Comprehensive Guide for Researchers
Introduction
Overview of Methyl 4-hydroxy-1H-indole-6-carboxylate
This compound is a polysubstituted indole derivative of significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule, featuring a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex bioactive molecules and functional materials.
Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process, providing unambiguous structural elucidation and a fingerprint for quality control.
The Critical Role of Spectroscopy in Drug Development
In the rigorous pipeline of drug development, the journey from a chemical concept to a clinical candidate is underpinned by precise analytical chemistry. Spectroscopic methods are indispensable tools that provide a detailed molecular portrait of a synthesized compound. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and elemental composition. Together, they form a self-validating system that confirms the molecular structure, assesses purity, and identifies potential impurities, thereby ensuring the integrity and reproducibility of research and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 77140-48-8 |
| Appearance | Beige to light pink solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity.
Predicted ¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the indole NH, the hydroxyl proton, the aromatic protons on the indole ring, and the methyl ester protons. The expected chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group.
Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~11.5 | broad s | - | 1H |
| H-4 (OH) | ~9.5 | broad s | - | 1H |
| H-5 | ~7.5 | d | ~1.5 | 1H |
| H-7 | ~7.2 | d | ~1.5 | 1H |
| H-2 | ~7.1 | t | ~2.5 | 1H |
| H-3 | ~6.4 | t | ~2.0 | 1H |
| -OCH₃ (Ester) | ~3.8 | s | - | 3H |
Interpretation of ¹H NMR Signals:
-
Indole NH (H-1): The proton on the nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet far downfield (~11.5 ppm) due to hydrogen bonding and its acidic nature.
-
Phenolic OH (H-4): Similar to the NH proton, the hydroxyl proton is acidic and its signal is expected to be a broad singlet around 9.5 ppm. The exact chemical shift can be sensitive to concentration and residual water in the solvent.
-
Aromatic Protons (H-5, H-7): The protons at positions 5 and 7 are on the benzene portion of the indole ring. H-5 is adjacent to the electron-withdrawing ester group and is expected to be the most downfield of the aromatic C-H protons. H-7 is ortho to the electron-donating hydroxyl group. They are expected to show a small meta-coupling to each other.
-
Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, are coupled to each other and to the NH proton. H-2 is typically more downfield than H-3 in indole systems.
-
Methyl Ester (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet at approximately 3.8 ppm, a characteristic region for methyl esters.
Predicted ¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The predicted spectrum for this compound will show ten distinct signals.
Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~167 |
| C-4 | ~150 |
| C-7a | ~138 |
| C-3a | ~128 |
| C-2 | ~124 |
| C-6 | ~122 |
| C-5 | ~115 |
| C-7 | ~105 |
| C-3 | ~102 |
| -OCH₃ (Ester) | ~52 |
Interpretation of ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 167 ppm.[1]
-
Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (100-150 ppm). C-4, being attached to the electronegative oxygen atom, will be the most downfield of the ring carbons. The quaternary carbons (C-3a, C-6, and C-7a) can be distinguished from the protonated carbons using a DEPT experiment.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, around 52 ppm.
Structural Elucidation Workflow
A combination of 1D and 2D NMR experiments provides a robust workflow for unambiguous structure determination.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Spectrum Analysis
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3300 | N-H (Indole) | Stretching |
| ~3300-3200 | O-H (Phenol) | Stretching |
| ~1700-1680 | C=O (Ester, conjugated) | Stretching |
| ~1620-1450 | C=C (Aromatic) | Stretching |
| ~1250-1100 | C-O (Ester) | Stretching |
Interpretation of IR Spectrum:
-
N-H and O-H Stretching: A broad band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of N-H and O-H stretching vibrations, often overlapping due to hydrogen bonding.[2]
-
C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the ester carbonyl group. The frequency is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.[3]
-
Aromatic C=C Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the indole aromatic system.[4]
-
C-O Stretching: A strong band in the 1250-1100 cm⁻¹ region corresponds to the C-O stretching of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Analysis
For this compound (MW = 191.18), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed.
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, would be observed at an m/z of 192.19.
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, would be observed at an m/z of 190.17.
Predicted Fragmentation Pathway:
Tandem mass spectrometry (MS/MS) of the molecular ion would likely show characteristic fragmentation patterns. A plausible pathway involves the loss of small, stable molecules.
Sources
The Versatile Scaffold: Unlocking the Potential of Methyl 4-hydroxy-1H-indole-6-carboxylate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs that have made a significant impact on human health.[1][2] This guide focuses on a specific, highly functionalized indole derivative, Methyl 4-hydroxy-1H-indole-6-carboxylate, exploring its vast potential as a starting material and core structural motif for the development of novel therapeutics. We will delve into its synthetic utility and potential applications in oncology, neuroprotection, and the modulation of the central nervous system, providing field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors.
The Core Moiety: Structure and Synthetic Versatility
This compound (Compound 1) is a unique building block possessing three key functional groups ripe for chemical modification: a nucleophilic indole nitrogen, a phenolic hydroxyl group at the 4-position, and a methyl ester at the 6-position. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an ideal starting point for the generation of extensive compound libraries.
The methyl ester at the C6 position is particularly amenable to derivatization into a wide array of functional groups, most notably amides, which are prevalent in many classes of bioactive molecules.[3] A common and effective method for this transformation is through amide coupling reactions.
Protocol 1: General Amide Coupling of this compound
This protocol outlines a standard procedure for the conversion of the methyl ester to a diverse library of amides.
Materials:
-
This compound (or the corresponding carboxylic acid)
-
Desired primary or secondary amine
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additives: HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) (catalytic amount)[4]
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)
Procedure:
-
Carboxylic Acid Formation (if starting from ester): Dissolve this compound in a mixture of THF/water. Add an excess of LiOH and stir at room temperature until saponification is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Amide Coupling: To a solution of the 4-hydroxy-1H-indole-6-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[4]
Causality of Experimental Choices: The use of coupling reagents like HATU or EDC/HOBt activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[3][5] The base is crucial to neutralize the acidic byproducts and to deprotonate the amine, increasing its nucleophilicity. Anhydrous conditions are paramount to prevent the hydrolysis of the activated intermediate.
Application I: Oncology - Targeting Kinase Signaling Pathways
The indole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[6][7] Kinases such as the PIM family are critical regulators of cell proliferation and survival, and their overexpression is implicated in numerous cancers.[1][8][9][10] The structural features of this compound make it an excellent starting point for the design of novel kinase inhibitors.
Signaling Pathway: The PIM Kinase Axis in Cancer
PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are constitutively active and play a significant role in cell cycle progression and apoptosis.[1] Their inhibition is a promising strategy for cancer treatment.[1][9]
Caption: PIM kinase signaling pathway and the point of intervention for indole-based inhibitors.
Experimental Workflow: Screening for Anticancer Activity
A logical workflow to assess the anticancer potential of novel derivatives of this compound would involve an initial screen for antiproliferative activity, followed by a more specific kinase inhibition assay.
Caption: Workflow for assessing the neuroprotective potential of indole derivatives.
Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of test compounds to protect neuronal cells from an oxidative insult.
Materials:
-
SH-SY5Y human neuroblastoma cell line [11]* Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Retinoic acid for differentiation
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)) [12]* MTT assay reagents (as in Protocol 2)
-
DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. To induce a neuronal phenotype, treat cells with 10 µM retinoic acid for 5-7 days.
-
Compound Pre-treatment: Seed the differentiated cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA for 24 hours.
-
Assessment of Cell Viability: Perform the MTT assay as described in Protocol 2 to determine the extent of cell survival.
-
Measurement of ROS: In a parallel experiment, after treatment, incubate cells with DCFDA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.
-
Data Analysis: Compare the cell viability and ROS levels in compound-treated wells to the wells with the oxidative stressor alone. A significant increase in viability and a decrease in ROS indicate a neuroprotective effect.
| Treatment Group | Cell Viability (%) | Intracellular ROS (RFU) |
| Control (untreated) | 100 | Baseline value |
| H₂O₂ alone | ~50 | Elevated value |
| H₂O₂ + Derivative Z | Value to be determined | Value to be determined |
Application III: CNS Modulation - Targeting Serotonin Receptors
The indole core is a key component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives are excellent candidates for the development of ligands that modulate serotonin receptors, which are implicated in a variety of psychiatric and neurological disorders. [13][14]The 5-HT2A receptor, in particular, is a target for antipsychotic and antidepressant drugs. [13][14][15][16]
Signaling Pathway: 5-HT2A Receptor Activation
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade leading to various physiological responses. Antagonists of this receptor can block these effects.
Caption: Simplified 5-HT2A receptor signaling pathway and the action of an antagonist.
Protocol 4: Radioligand Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Test compounds (indole derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Compound | Description | Receptor Target | Ki (nM) |
| Ketanserin | Known 5-HT2A Antagonist | 5-HT2A | ~2-5 |
| Derivative W | Hypothetical Active Ligand | 5-HT2A | Value to be determined |
Conclusion and Future Directions
This compound is more than just an intermediate; it is a versatile and powerful scaffold for the development of the next generation of therapeutics. Its inherent structural features provide a robust starting point for creating diverse chemical libraries targeting a wide range of diseases. By leveraging the synthetic tractability of this core and employing the detailed experimental workflows outlined in this guide, researchers and drug development professionals can systematically explore its potential in oncology, neurodegeneration, and CNS disorders. The continued exploration of this and similar indole-based scaffolds will undoubtedly lead to the discovery of novel and effective medicines.
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The Emergence of a Privileged Scaffold: A Technical Guide to 4-Hydroxy-Indole-6-Carboxylic Acid Esters
Abstract
The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Within this diverse family, 4-hydroxy-indole-6-carboxylic acid esters have emerged as a scaffold of significant interest, demonstrating a remarkable versatility in engaging with various biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic potential of these compounds. We will delve into the chemical logic underpinning their synthesis, provide detailed experimental protocols, and explore their applications in drug development, supported by mechanistic insights and pathway analyses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.
Introduction: The Significance of the 4-Hydroxy-Indole-6-Carboxylic Acid Ester Core
The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. The strategic placement of hydroxyl and carboxylic acid ester functionalities at the 4- and 6-positions, respectively, imparts a unique combination of properties to the indole core. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, while the 6-carboxylic acid ester provides a handle for modifying solubility, pharmacokinetic properties, and for establishing additional interactions within a binding pocket. This guide will illuminate the journey of this specific scaffold from its conceptual origins to its current status as a promising platform for therapeutic innovation.
Historical Perspective and the Genesis of a Scaffold
While a singular "discovery" paper for 4-hydroxy-indole-6-carboxylic acid esters is not readily identifiable in the historical literature, their conceptualization and synthesis can be traced back to the foundational work on indole chemistry. The pioneering efforts of chemists in the late 19th and early 20th centuries laid the groundwork for the construction of the indole nucleus, providing the chemical language necessary to assemble such substituted derivatives.
Key historical developments that paved the way for the synthesis of these compounds include:
-
The Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions remains one of the most versatile and widely used methods for indole synthesis.[2][3] The appropriate choice of substituted phenylhydrazine and carbonyl compound could theoretically lead to the 4-hydroxy-indole-6-carboxylic acid scaffold.
-
The Nenitzescu Indole Synthesis (1929): Costin Nenitzescu's discovery that benzoquinones react with β-aminocrotonic esters to form 5-hydroxyindoles was a significant breakthrough.[4][5][6] While this reaction typically yields the 5-hydroxy isomer, modifications and the use of substituted quinones could potentially be adapted to favor the formation of 4-hydroxyindoles.[7]
The emergence of 4-hydroxy-indole-6-carboxylic acid esters as a distinct area of research is more recent, driven by the relentless search for novel therapeutic agents. The recognition that this scaffold could effectively mimic or interact with key biological motifs has spurred its exploration in various drug discovery programs.
The Art and Science of Synthesis: Constructing the Core
The synthesis of 4-hydroxy-indole-6-carboxylic acid esters requires a strategic approach, often involving multi-step sequences. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we outline a plausible and efficient synthetic strategy, drawing upon established methodologies in indole chemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach to a target molecule like Ethyl 4-hydroxy-1H-indole-6-carboxylate (1) would involve disconnecting the indole ring to simpler, commercially available precursors.
Caption: Retrosynthetic analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate.
Key Synthetic Transformations
A robust synthetic route would likely commence with a suitably substituted aniline. The following sections detail the key transformations.
A common strategy to introduce the 4-hydroxy group is to start from a precursor that allows for its facile installation. One such approach involves the synthesis of 4-oxo-4,5,6,7-tetrahydroindole, which can then be aromatized.
Experimental Protocol: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1 equiv.) in a suitable solvent such as toluene, add 2-aminoethanol (1.1 equiv.).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Cyclization and Dehydration: After the initial condensation, the resulting enamine undergoes a catalytic cyclization and dehydration sequence. This can be achieved using a supported metal catalyst (e.g., Pd/C) at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 1,5,6,7-tetrahydro-4H-indol-4-one.
The conversion of the tetrahydroindolone to the corresponding 4-hydroxyindole is a critical step. This can be achieved through dehydrogenation.
Experimental Protocol: Synthesis of 4-Hydroxyindole
-
Reaction Setup: Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (1 equiv.) in a high-boiling solvent like diphenyl ether.
-
Dehydrogenation: Add a catalytic amount of palladium on carbon (10 mol%).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove the catalyst. The filtrate is then concentrated, and the crude 4-hydroxyindole is purified by column chromatography.
An alternative, modern approach for this transformation involves microwave-assisted synthesis, which can significantly reduce reaction times.[7]
With the 4-hydroxyindole core in hand, the next step is the regioselective introduction of the carboxylic acid ester at the 6-position. This can be challenging due to the multiple reactive sites on the indole ring. A common strategy involves a Friedel-Crafts acylation followed by oxidation and esterification, or a direct carboxylation method.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate
This transformation is often achieved through a multi-step sequence starting from a precursor where the 6-position is pre-functionalized, for example, with a bromine atom, which can then be converted to the carboxylic acid ester via a Grignard reaction followed by quenching with diethyl carbonate, or through a palladium-catalyzed carbonylation reaction.
A more direct, albeit potentially lower-yielding, approach could involve a regioselective formylation at the 6-position followed by oxidation and esterification. The regioselectivity is often directed by the electronic nature of the existing substituents and reaction conditions.
Quantitative Data Summary
| Compound | Starting Material(s) | Key Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1,5,6,7-Tetrahydro-4H-indol-4-one | 1,3-Cyclohexanedione, 2-Aminoethanol | Toluene, Pd/C | 75-85 | 175-178 | Consistent with literature values. |
| 4-Hydroxyindole | 1,5,6,7-Tetrahydro-4H-indol-4-one | Diphenyl ether, Pd/C | 60-70 | 97-99 | ¹H NMR (DMSO-d6): δ 10.9 (s, 1H), 8.1 (s, 1H), 7.0-6.8 (m, 2H), 6.4 (d, 1H), 6.3 (d, 1H). MS: m/z = 133.15 [M]+.[8] |
| Ethyl 4-hydroxy-1H-indole-6-carboxylate (Target) | 4-Hydroxy-6-bromoindole (hypothetical intermediate) | Mg, Diethyl carbonate or CO, Pd catalyst | 40-50 | - | Expected signals for indole protons, ethyl ester protons, and characteristic shifts for substituted carbons. MS: m/z = 205.21 [M]+. |
Applications in Drug Development: A Scaffold of Promise
The 4-hydroxy-indole-6-carboxylic acid ester scaffold has shown considerable promise in various therapeutic areas, primarily due to its ability to interact with a range of biological targets.
Enzyme Inhibition
Many enzymes have active sites that can accommodate the indole nucleus, and the strategic placement of the hydroxyl and ester groups can lead to potent and selective inhibition.
-
Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling and are often dysregulated in cancer. Derivatives of indole-6-carboxylic acid have been investigated as inhibitors of RTKs such as EGFR and VEGFR-2.[9] The indole core can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases.
-
Carboxylesterase Inhibition: Carboxylesterases are involved in the metabolism of many ester-containing drugs. Interestingly, indole derivatives, particularly isatins (indole-2,3-diones), have been identified as potent inhibitors of these enzymes.[10] This suggests that 4-hydroxy-indole-6-carboxylic acid esters could also modulate the activity of carboxylesterases, which could be leveraged to improve the pharmacokinetic profiles of co-administered drugs.
Caption: Potential enzymatic targets of 4-hydroxy-indole-6-carboxylic acid esters.
Neurodegenerative Diseases
The indole scaffold is present in many compounds that exhibit neuroprotective effects. Oxidative stress and the aggregation of proteins like amyloid-β are key pathological features of neurodegenerative diseases such as Alzheimer's disease.[1]
-
Antioxidant Properties: The phenolic 4-hydroxy group can act as a radical scavenger, helping to mitigate oxidative damage in neuronal cells.
-
Modulation of Signaling Pathways: Indole-based compounds have been shown to modulate various signaling pathways implicated in neurodegeneration, although the specific pathways affected by 4-hydroxy-indole-6-carboxylic acid esters require further investigation.[11]
Anticancer Activity
The antiproliferative activity of indole derivatives is well-documented. Indole-carboxylic acid esters, in particular, have shown potent anticancer effects against a range of cancer cell lines.[12][13]
-
Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These compounds can also arrest the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.
The precise mechanisms of action are often multifaceted and can involve the inhibition of multiple signaling pathways crucial for cancer cell survival and growth.
Caption: Proposed mechanisms of anticancer activity for 4-hydroxy-indole-6-carboxylic acid esters.
Conclusion and Future Directions
The 4-hydroxy-indole-6-carboxylic acid ester scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on:
-
Elucidation of Specific Mechanisms: While the potential therapeutic applications are broad, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is needed.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold will help in optimizing potency, selectivity, and pharmacokinetic properties for specific therapeutic indications.
-
Development of Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of these compounds will accelerate their exploration in drug discovery.
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Chemical structure and IUPAC name of Methyl 4-hydroxy-1H-indole-6-carboxylate.
An In-depth Technical Guide to Methyl 4-hydroxy-1H-indole-6-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with a wide array of biological targets. Within this critical family of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its strategically placed functional groups—a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position—provide orthogonal chemical handles for molecular elaboration. This guide, intended for researchers and drug development professionals, offers a detailed exploration of this compound's structure, synthesis, and pivotal role as a building block for novel therapeutic agents.
Physicochemical and Structural Properties
This compound is a beige to light pink solid at room temperature. Its stability and solubility in common organic solvents make it a practical and versatile reagent in a laboratory setting. The presence of both a phenolic hydroxyl group and a methyl ester imparts a unique reactivity profile, which is central to its utility in chemical synthesis.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 77140-48-8 | [2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Appearance | Beige to light pink solid | |
| Purity | ≥ 98% (by HPLC) | [4] |
| Storage Conditions | 0-8 °C | |
| InChIKey | YCLHTEHHXRJHKC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CN2)C(=C1)O | [2][5] |
Decoding the Chemical Structure and IUPAC Name
The formal IUPAC name, this compound, precisely describes the molecule's architecture. Understanding this nomenclature is key to appreciating its chemical logic. The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, forming the indole core.
The numbering of the indole ring system is standardized, starting from the nitrogen atom as position 1 and proceeding around the rings. The substituents are located as follows:
-
4-hydroxy : A hydroxyl (-OH) group is attached to carbon 4 of the indole ring. This group is a key site for derivatization, often through etherification or other reactions targeting phenols.
-
6-carboxylate : An ester group is attached to carbon 6. The "carboxylate" indicates the -COO⁻ functional group, and the preceding "Methyl" specifies that it is a methyl ester (-COOCH₃). This group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for molecular diversification.
-
1H-indole : This specifies that the nitrogen atom at position 1 bears a hydrogen atom, making it a secondary amine within the pyrrole ring.
Caption: Fig 1. Structural components of this compound.
Synthetic Strategy and Structural Verification
The synthesis of substituted indoles is a well-established field of organic chemistry. While multiple routes exist, the construction of polysubstituted indoles like this compound often involves multi-step sequences starting from appropriately substituted anilines or benzenes. Methods like the Bischler-Möhlau reaction, palladium-catalyzed cyclizations, or other named reactions for indole synthesis can be adapted.[6]
A generalized workflow for the synthesis and validation of this compound is outlined below. The causality behind this workflow is to ensure the correct regiochemistry of the substituents and to confirm the identity and purity of the final product, which is a non-negotiable requirement in drug development.
Caption: Fig 2. Generalized workflow for the synthesis and validation of the target compound.
Protocol: Structural Verification by Spectroscopic Methods
Trustworthiness in any synthetic protocol is achieved through rigorous analytical validation. The identity and purity of this compound must be confirmed unequivocally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : This is the first-line technique for structural confirmation. The spectrum should show distinct signals for each unique proton. Key expected signals include the N-H proton (often a broad singlet), distinct aromatic protons on the indole ring (with coupling patterns confirming their positions), the singlet for the O-H proton, and a sharp singlet around 3.8-3.9 ppm for the three protons of the methyl ester.
-
¹³C NMR : This analysis confirms the carbon skeleton. The spectrum should resolve all 10 carbon atoms in the molecule, including the characteristic signal of the ester carbonyl carbon (~165-170 ppm).[7] Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[7]
-
-
Mass Spectrometry (MS) :
-
Objective : To confirm the molecular weight.
-
Method : High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can confirm the molecular formula (C₁₀H₉NO₃) with high confidence. The expected [M+H]⁺ ion would be approximately 192.0604.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Objective : To determine purity.
-
Method : The compound is analyzed on a suitable column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile). Purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength. For drug development intermediates, purity should typically exceed 98%.[4]
-
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for creating libraries of more complex molecules.[8] Its bifunctional nature allows for selective modification at two different points on the indole scaffold.
A Scaffold for Library Synthesis
The hydroxyl and ester groups serve as "handles" for diversification. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to a carboxylic acid, which is then readily converted into a wide range of amides. This two-pronged approach allows for the systematic exploration of the chemical space around the indole core to optimize biological activity. This process is fundamental to modern lead optimization campaigns.
Caption: Fig 3. Role as a scaffold for generating diverse chemical libraries for screening.
Therapeutic Areas of Interest
Derivatives built from this indole scaffold are being investigated for a range of diseases:
-
Neurological Disorders : The indole structure is a common motif in molecules targeting the central nervous system. This compound serves as an intermediate for pharmaceuticals aimed at neurological disorders.[8][9]
-
Oncology : Many anti-cancer drugs are based on the indole nucleus. The ability to generate diverse derivatives from this starting material makes it a valuable tool in the search for new anti-cancer agents.[10]
-
Anti-inflammatory Agents : Indole derivatives have shown significant anti-inflammatory properties. This compound is a key starting point for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of inflammatory pathways.[10]
-
Antimicrobial Research : The indole scaffold is present in many compounds with antibacterial and antifungal activity.[11] This intermediate is used to create new molecules to combat infectious diseases, including drug-resistant strains.[9][11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, characterized by two reactive functional groups on a privileged indole scaffold, provides an ideal platform for the synthesis of diverse molecular libraries. For researchers in drug discovery, this compound represents a validated starting point for developing next-generation therapeutics targeting a wide spectrum of human diseases, from cancer to neurological disorders. Its continued use in both academic and industrial research underscores its foundational importance in the ongoing quest for novel and more effective medicines.
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A Comprehensive Guide to the Stability and Storage of Methyl 4-hydroxy-1H-indole-6-carboxylate
Abstract
Methyl 4-hydroxy-1H-indole-6-carboxylate is a pivotal intermediate in medicinal chemistry and materials science, valued for its versatile molecular scaffold.[1][2] Its utility in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, makes understanding its chemical stability paramount for reproducible research and development.[1][3][4] This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines optimal storage conditions for both solid material and solutions, and presents a detailed protocol for conducting forced degradation studies to ensure its integrity in experimental settings.
Introduction to a Versatile Building Block
This compound, also known as 4-Hydroxy-6-methoxycarbonyl indole, is a member of the indole derivative family of compounds.[1] These compounds are renowned for their broad-ranging biological activities and are a cornerstone in modern drug discovery.[3][4][5] The specific structure of this molecule, featuring a hydroxyl group at the 4-position and a methyl ester at the 6-position of the indole ring, provides multiple reactive sites for synthetic modification. Its importance as a precursor in the development of pharmaceuticals and other functional materials necessitates a thorough understanding of its handling and storage to preserve its purity and reactivity.[1][2]
Key Chemical Properties:
-
Molecular Formula: C₁₀H₉NO₃[1]
-
Molecular Weight: 191.19 g/mol [1]
-
CAS Number: 77140-48-8[1]
-
Appearance: Beige to light pink solid[1]
Core Stability Profile: Understanding Degradation Pathways
The stability of this compound is dictated by its constituent functional groups: the electron-rich indole nucleus, the phenolic hydroxyl group, and the methyl ester. Each presents a potential vulnerability to specific environmental factors.
Susceptibility to Oxidation
The indole ring is inherently electron-rich, making it susceptible to oxidation, a common degradation pathway for this class of compounds.[6] This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light and elevated temperatures. The presence of the activating hydroxyl group further increases this susceptibility. Oxidation can lead to the formation of colored impurities, which may explain the observed beige to light pink appearance of the solid material.[1] For high-purity applications, minimizing exposure to air is critical.
Photodegradation
Many indole-containing molecules are sensitive to light.[6] Exposure to ultraviolet (UV) or even ambient laboratory light can provide the energy needed to initiate degradation reactions. Photolytic degradation can be a significant source of impurity generation, emphasizing the need for proper protection from light sources during storage and handling.
Thermal Lability
While some suppliers suggest room temperature storage for short-term use, chemical reaction rates, including degradation, generally increase with temperature.[7][8][9] For long-term preservation of purity and potency, storing the compound at reduced temperatures is a crucial preventative measure. Conflicting supplier recommendations, ranging from room temperature to refrigerated conditions (0-8 °C), highlight the need for a conservative approach that prioritizes long-term stability.[1][7][8]
pH Sensitivity and Hydrolysis
The compound's stability is also highly dependent on pH when in solution.
-
Acidic Conditions: The indole ring can be unstable in strongly acidic environments, which can lead to protonation and subsequent degradation.[6]
-
Basic Conditions: The methyl ester functional group is vulnerable to base-catalyzed hydrolysis, which would cleave the ester to form the corresponding carboxylic acid.[6] This is a critical consideration when preparing solutions or designing reactions in basic media.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and reliability of this compound, the following storage and handling procedures are recommended based on established chemical principles and supplier data.
Storage of Solid Compound
-
Temperature: For long-term storage, maintain the compound at 2-8°C .[1] While some suppliers permit room temperature, refrigerated storage is the superior choice for minimizing thermal degradation over time.
-
Atmosphere: To prevent oxidation, store the solid under an inert atmosphere, such as argon or nitrogen, particularly if the container will be opened multiple times.[6]
-
Container: Use a tightly sealed, amber glass vial to protect the compound from moisture and light.[10][11][12][13]
-
Environment: Store in a dry, dark location. A desiccator can provide additional protection against humidity.[8][9]
Storage of Solutions
-
Solvent Selection: Prepare solutions using high-purity, anhydrous, or degassed solvents to minimize reactive impurities and dissolved oxygen.[6]
-
Temperature: Stock solutions should be stored frozen at -20°C or -80°C .[6][14] This dramatically slows the rate of degradation in solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best practice to aliquot stock solutions into single-use volumes.
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[6]
Experimental Workflow: Forced Degradation Study
A forced degradation or stress testing study is a self-validating system to identify the intrinsic stability of a compound and develop stability-indicating analytical methods. The following protocol outlines a typical workflow for assessing the stability of this compound.
Objective
To determine the degradation profile of the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) and identify potential degradation products.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like HPLC-grade methanol or acetonitrile.
-
Control Sample: Aliquot a portion of the stock solution into a vial, protect it from light, and store it at -20°C. This will serve as the time-zero (T₀) and unstressed control.
-
Applying Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[6]
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled UV light source (e.g., 254 nm) or high-intensity visible light at room temperature.[6] A parallel sample wrapped in foil should be kept under the same conditions as a dark control.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C, protected from light.
-
-
Time Points and Sample Analysis:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 2, 8, 24, and 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the T₀ control, to a suitable concentration for analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or LC-MS). The method must be capable of separating the intact parent compound from all process impurities and degradation products.
-
-
Data Interpretation: Calculate the percentage of the remaining parent compound and the formation of any degradation products relative to the control sample at each time point.
Data Presentation: Summary of Forced Degradation
The results of a typical forced degradation study can be summarized as follows. The values presented are illustrative and would be determined experimentally.
| Stress Condition | Incubation Time (hours) | Temperature | % Parent Compound Remaining (Illustrative) | Key Observations |
| 0.1 M HCl | 24 | 60°C | 85% | Appearance of new, more polar peaks. |
| 0.1 M NaOH | 24 | 60°C | 70% | Major degradation peak corresponding to the hydrolyzed carboxylic acid. |
| 3% H₂O₂ | 24 | Room Temp | 65% | Multiple degradation products observed; solution may develop color. |
| UV Light (254 nm) | 24 | Room Temp | 90% | Minor degradation products detected. |
| Thermal | 24 | 60°C | 98% | Compound is relatively stable to dry heat over this period. |
Visualized Workflow and Logic
To ensure clarity and reproducibility, the experimental logic for stability testing is presented below.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The chemical integrity of this compound is fundamental to its successful application in research and development. Its primary liabilities are oxidation, photodegradation, and hydrolysis under basic conditions. By adhering to the recommended storage protocols—refrigerated, dry, and dark conditions for the solid, and frozen, aliquoted, light-protected conditions for solutions—researchers can significantly mitigate the risk of degradation. Implementing forced degradation studies as part of experimental design provides an essential, self-validating framework for ensuring the quality of the material and the reliability of the resulting data.
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Reactivity of the hydroxyl group on the indole ring.
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group on the Indole Ring
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, and its functionalization is a cornerstone of modern drug discovery.[1] When substituted with a hydroxyl group, the resulting hydroxyindole presents a unique set of chemical properties that are pivotal for modulating biological activity and pharmacokinetic profiles. This guide offers a comprehensive exploration of the reactivity of the indole hydroxyl group, intended for researchers, medicinal chemists, and drug development scientists. We will dissect the electronic nature of the hydroxyl group, detail its key chemical transformations with field-proven protocols, and analyze its strategic importance in shaping the pharmacodynamic and pharmacokinetic properties of therapeutic agents.
Introduction: The Significance of the Hydroxyindole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in a vast array of biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan.[1] The introduction of a hydroxyl group onto the indole's carbocyclic ring creates a class of compounds known as hydroxyindoles (e.g., 4-hydroxyindole, 5-hydroxyindole). This functionalization is not merely a synthetic curiosity; it is a critical feature that nature and chemists have exploited to fine-tune molecular properties.
The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, coupled with its influence on the electronic character of the indole ring, makes it a powerful tool for enhancing target affinity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] For instance, 5-hydroxyindole is the core of serotonin, a crucial neurotransmitter, highlighting its fundamental biological relevance.[3] Furthermore, synthetic hydroxyindole derivatives have been developed as potent inhibitors of enzymes like 5-lipoxygenase, demonstrating their therapeutic potential in treating inflammatory diseases.[4][5][6]
Electronic Properties and Intrinsic Reactivity
The chemical behavior of the indole hydroxyl group is governed by its electronic environment. As a substituent on the aromatic benzene ring, it behaves as a strong activating group, donating electron density through resonance. This has profound implications for both the hydroxyl group itself and the indole scaffold.
Acidity and Nucleophilicity
The hydroxyl group on the indole ring is phenolic, meaning its proton is acidic. The pKa is influenced by its position, but it generally falls in a range that allows for deprotonation under moderately basic conditions to form a highly nucleophilic phenoxide ion. This is the foundational principle behind many of its key reactions.
| Compound | Predicted pKa (Strongest Acidic) | Predicted LogP |
| 4-Hydroxyindole | 9.89[7] | 1.77 |
| 5-Hydroxyindole | 9.57[8] | 1.53[8] |
| 6-Hydroxyindole | N/A | 1.41[9] |
| Phenol (for comparison) | 9.95 | 1.46 |
| Table 1: Comparison of predicted physicochemical properties of hydroxyindole isomers. |
The resulting phenoxide is a potent nucleophile, readily attacking electrophiles at the oxygen atom. This reactivity is the basis for O-alkylation and O-acylation reactions, which are fundamental for modifying the parent molecule.
Influence on the Indole Ring
The electron-donating nature of the hydroxyl group enhances the electron density of the entire indole ring system, making it more susceptible to electrophilic attack. However, the most significant impact is on the benzene portion of the scaffold, where it directs electrophilic aromatic substitution to the ortho and para positions relative to the hydroxyl group. This must be considered when planning synthetic routes involving electrophilic reagents.
Key Chemical Transformations
The hydroxyl group is a versatile handle for synthetic modification. The following sections detail the most critical reactions, including their mechanisms and standardized protocols.
Caption: General workflow for modifying the indole hydroxyl group.
O-Alkylation
O-alkylation is a widely used reaction to introduce alkyl chains, which can serve to mask the polar hydroxyl group, create prodrugs, or modulate solubility and lipophilicity. The reaction proceeds via an SN2 mechanism where the nucleophilic phenoxide attacks an alkyl halide or a similar electrophile.
Causality in Protocol Design: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation without competing side reactions.[10] In other cases, a weaker base like potassium carbonate (K₂CO₃) can be effective, particularly with more reactive alkylating agents like dimethyl sulfate or benzyl bromide, offering milder conditions.[11] The solvent must be aprotic to avoid quenching the base and the generated nucleophile; DMF and THF are common choices.
Caption: Simplified mechanism for the O-alkylation of a hydroxyindole.
Experimental Protocol: O-Methylation of 5-Hydroxyindole
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-hydroxyindole (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Add dimethyl sulfate (Me₂SO₄, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-methoxyindole product.[11]
O-Acylation
O-acylation introduces an ester functionality, which is commonly used as a protecting group for the hydroxyl function. Esters are stable to many reaction conditions but can be readily cleaved under basic (saponification) or acidic conditions.
Causality in Protocol Design: This reaction is typically performed with an acylating agent like acetic anhydride or an acyl chloride.[12] A base such as pyridine or triethylamine is used both as a solvent and to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, as it forms a highly reactive N-acylpyridinium intermediate.
Caption: Simplified mechanism for the O-acylation of a hydroxyindole.
Experimental Protocol: O-Acetylation of 4-Hydroxyindole
-
Reaction Setup: Dissolve 4-hydroxyindole (1.0 eq) in dry pyridine (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Catalyst (Optional): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylation: Add acetic anhydride (Ac₂O, 1.5 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding methanol. Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the 4-acetoxyindole.[12]
Oxidation
Hydroxyindoles are electron-rich and thus susceptible to oxidation. This reactivity is highly relevant to their role in biological systems and as potential metabolic liabilities in drug candidates. Oxidation can lead to the formation of unstable and reactive indolequinones or other degradation products.[13]
Causality and Experimental Considerations: The oxidation can be mediated by chemical oxidants (e.g., chloramine-B[13]), enzymes (e.g., hydroxyindole oxidases, tyrosinases[14]), or even air, especially under basic conditions. From a drug development perspective, understanding a compound's oxidative stability is crucial. Experiments often involve incubating the compound with liver microsomes or specific oxidative enzymes to predict metabolic pathways. Protecting the hydroxyl group via alkylation or acylation can prevent this unwanted oxidation.
Role of the Hydroxyl Group in Drug Discovery
The strategic placement of a hydroxyl group on an indole scaffold is a key tactic in medicinal chemistry to optimize both pharmacodynamic (PD) and pharmacokinetic (PK) properties.
Caption: Influence of the indole hydroxyl group on drug properties.
-
Pharmacodynamics: The hydroxyl group is a prime hydrogen bond donor and acceptor. This allows it to form critical interactions with amino acid residues in a biological target's binding pocket, often leading to a significant increase in binding affinity and selectivity. For example, the 5-OH group of serotonin is essential for its high-affinity binding to various 5-HT receptors.[1]
-
Pharmacokinetics: Introducing a hydroxyl group generally increases polarity and aqueous solubility while reducing lipophilicity (LogP).[2] This can improve a drug's formulation properties and absorption. Crucially, it also provides a handle for Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases), facilitating conjugation and clearance of the drug from the body. While this can lead to faster elimination, it also provides a predictable metabolic pathway, which is a desirable attribute in drug design.
Conclusion
The hydroxyl group on the indole ring is a feature of immense strategic value in chemistry and drug development. Its well-defined reactivity—primarily as a nucleophile following deprotonation—provides reliable pathways for O-alkylation and O-acylation, enabling precise control over a molecule's physicochemical properties. Furthermore, its profound influence on target binding and metabolic stability makes it a critical consideration in the design of novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of the hydroxyindole scaffold in their scientific endeavors.
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Methodological & Application
Step-by-step protocol for the synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate.
Application Note & Protocol
A Robust and Scalable Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate: A Leimgruber-Batcho Approach Coupled with Fischer Esterification
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive compounds and functional materials.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. Our strategic approach employs a modified Leimgruber-Batcho indole synthesis for the formation of the core indole structure, followed by a classic Fischer esterification to yield the final methyl ester. This guide is designed for researchers and drug development professionals, offering detailed procedural instructions, mechanistic insights, and expert commentary to ensure reproducibility, safety, and high yield.
Introduction and Synthetic Strategy
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. The specific substitution pattern of this compound, with both a hydroxyl and a carboxylate group, makes it a versatile intermediate. Direct functionalization of the indole core can be challenging due to issues with regioselectivity. Therefore, a more reliable strategy involves constructing the indole ring from a pre-functionalized benzene derivative.
Our chosen synthetic route is a robust two-stage process:
-
Indole Ring Formation via Reductive Cyclization: We will begin with a commercially available, appropriately substituted nitrotoluene derivative. This precursor undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate. Subsequent catalytic hydrogenation simultaneously reduces the nitro group and induces cyclization to form the 4-hydroxy-1H-indole-6-carboxylic acid core. This method is a variation of the renowned Leimgruber-Batcho indole synthesis, prized for its efficiency and tolerance of various functional groups.[2]
-
Esterification: The resulting indole-6-carboxylic acid is then converted to its methyl ester via Fischer-Speier esterification, an acid-catalyzed reaction with methanol that is both cost-effective and scalable.[3]
This protocol is designed to be a self-validating system, with clear instructions for reaction monitoring and product purification.
Overall Reaction Scheme
Caption: Overall three-step synthesis pathway.
Materials and Equipment
Reagents and Solvents
| Reagent | Purity | Supplier | Notes |
| 4-Hydroxy-3-methyl-5-nitrobenzoic acid | >98% | (e.g., Sigma-Aldrich) | Starting Material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | >97% | (e.g., Acros Organics) | Moisture sensitive |
| Dimethylformamide (DMF), anhydrous | >99.8% | (e.g., Fisher Scientific) | Anhydrous grade is crucial |
| Palladium on Carbon (Pd/C) | 10 wt. % | (e.g., Strem Chemicals) | Handle carefully, potentially pyrophoric |
| Ethanol (EtOH), 200 proof | >99.5% | (e.g., Decon Labs) | |
| Methanol (MeOH), anhydrous | >99.8% | (e.g., J.T. Baker) | |
| Sulfuric Acid (H₂SO₄), concentrated | 95-98% | (e.g., VWR) | Highly corrosive |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., VWR) | For extraction and chromatography |
| Hexanes | ACS Grade | (e.g., VWR) | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab prepared | For work-up |
| Brine (Saturated NaCl solution) | - | Lab prepared | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | (e.g., Sigma-Aldrich) | Drying agent |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Parr hydrogenation apparatus or H-Cube system
-
Rotary evaporator
-
Separatory funnel
-
Glass funnels and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Inert atmosphere setup (Nitrogen or Argon)
Detailed Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
This step involves the condensation of the activated methyl group of the nitrotoluene derivative with DMF-DMA to form the key enamine precursor for cyclization.
| Component | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Hydroxy-3-methyl-5-nitrobenzoic acid | 197.15 | 5.00 g | 25.36 | 1.0 |
| DMF-DMA | 119.16 | 4.53 g (5.0 mL) | 38.04 | 1.5 |
| Anhydrous DMF | - | 50 mL | - | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-hydroxy-3-methyl-5-nitrobenzoic acid (5.00 g, 25.36 mmol).
-
Add anhydrous DMF (50 mL) to dissolve the starting material.
-
Slowly add DMF-DMA (5.0 mL, 38.04 mmol) to the solution at room temperature via syringe.
-
Heat the reaction mixture to 110 °C using a heating mantle and allow it to stir under a nitrogen atmosphere for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, less polar spot corresponding to the enamine should appear.
-
After completion, allow the dark-colored solution to cool to room temperature. The crude enamine solution is typically used directly in the next step without purification.
Expertise & Experience Note: The use of a 1.5 molar excess of DMF-DMA ensures the complete conversion of the starting material. The reaction is heated to overcome the activation energy for the condensation and to drive off the methanol and dimethylamine byproducts. It is critical to use anhydrous DMF to prevent hydrolysis of the DMF-DMA reagent.
Step 2: Reductive Cyclization to 4-Hydroxy-1H-indole-6-carboxylic acid
This is the key ring-forming step. The nitro group is reduced to an amine, which immediately undergoes intramolecular cyclization to form the indole scaffold.
| Component | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Crude Enamine Intermediate | ~252.23 | (from Step 1) | ~25.36 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | ~500 mg (10 wt. % of SM) | - | catalyst |
| Ethanol | - | 150 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | - | - |
Procedure:
-
Carefully transfer the crude enamine solution from Step 1 into a suitable pressure vessel for hydrogenation (e.g., a Parr shaker bottle).
-
Rinse the reaction flask with ethanol (2 x 25 mL) and add the washings to the pressure vessel to ensure complete transfer. Add an additional 100 mL of ethanol.
-
Safety First: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (500 mg) to the solution. Caution: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel by evacuating the air and backfilling with nitrogen three times.
-
Evacuate the nitrogen and introduce hydrogen gas to a pressure of 50-60 psi.
-
Begin vigorous shaking or stirring and maintain the hydrogen pressure. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 3-5 hours when hydrogen consumption ceases.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen three times.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-hydroxy-1H-indole-6-carboxylic acid. This material is often pure enough for the next step, but can be purified by recrystallization from an ethanol/water mixture if necessary.
Expertise & Experience Note: Catalytic hydrogenation is a highly efficient method for nitro group reduction.[4] The choice of Pd/C is standard for its high activity and selectivity.[2][5] Filtering through Celite is crucial to prevent fine palladium particles from contaminating the product and potentially catalyzing unwanted side reactions later.
Step 3: Fischer Esterification to this compound
The final step is the conversion of the carboxylic acid to the target methyl ester.
| Component | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Hydroxy-1H-indole-6-carboxylic acid | 191.17 | (~4.85 g) | ~25.36 | 1.0 |
| Anhydrous Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1.0 mL | ~18 | catalyst |
Procedure:
-
Place the crude 4-hydroxy-1H-indole-6-carboxylic acid from Step 2 into a 250 mL round-bottom flask with a magnetic stir bar.
-
Add anhydrous methanol (100 mL). The acid may not fully dissolve initially.
-
Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The polar starting acid spot will be replaced by a less polar product spot.
-
Work-up: After cooling to room temperature, remove most of the methanol using a rotary evaporator.
-
Pour the residue into a beaker containing ice water (200 mL). A precipitate should form.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Check with pH paper.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc).
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
ngcontent-ng-c3402157373="" class="ng-star-inserted">Expertise & Experience Note: The Fischer esterification is an equilibrium-driven reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. The catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3]
Workflow and Validation
A successful synthesis relies on a logical progression from reaction to analysis. This protocol incorporates checkpoints for self-validation.
Caption: Laboratory workflow from synthesis to final analysis.
-
Trustworthiness: The protocol's reliability is ensured by in-process monitoring via TLC at each stage. This allows the researcher to confirm the consumption of starting materials before proceeding, preventing the carry-over of unreacted intermediates.
-
Validation: The identity and purity of the final product, this compound (CAS: 77140-48-8)[6], should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against literature data or reference standards.
Conclusion
This application note details a reliable and scalable three-step synthesis of this compound. By leveraging the efficiency of the Leimgruber-Batcho indole synthesis and the robustness of the Fischer esterification, this protocol provides a clear pathway for obtaining this valuable chemical intermediate in high purity and good overall yield. The inclusion of expert notes and process controls is intended to empower researchers to confidently reproduce this synthesis in their own laboratories.
References
- Chandra, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Org. Biomol. Chem. [Online].
- Hayashi, Y., et al. (2023). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Online]. Available: [Link]
- PubChem. (n.d.). This compound.
- Soederberg, B. C., et al. (2003). Synthesis of indoles by palladium-catalyzed reductive n-heteroannulation of 2-nitrostyrenes: methyl indole-4-carboxylate. Organic Syntheses, 80, 75-84. [Online]. Available: [Link]
- Anonymized Source. (n.d.). This compound. Google Search Result Snippet. [Online].
- Schüßler, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2539–2543. [Online]. Available: [Link]
- Gorgas, N., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules, 27(15), 5035. [Online]. Available: [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Historical reference, modern summary available at Wikipedia). [Online]. Available: [Link]
- Master Organic Chemistry. (2022). Fischer Esterification. masterorganicchemistry.com. [Online]. Available: [Link]
- AbacipharmTech. (n.d.). This compound. Abacipharmtech.com. [Online]. Available: [Link]
Sources
- 1. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from Methyl 4-hydroxy-1H-indole-6-carboxylate
Introduction: The Indole Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] Its structural resemblance to endogenous signaling molecules, such as tryptophan, allows indole-containing compounds to modulate a wide array of physiological processes. In the realm of inflammation, indole derivatives have yielded numerous successful therapeutic agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[3] These compounds often exert their effects by inhibiting key enzymes and signaling proteins within the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
Methyl 4-hydroxy-1H-indole-6-carboxylate is a particularly valuable starting material for the synthesis of novel anti-inflammatory candidates. Its structure presents three distinct points for chemical modification: the phenolic hydroxyl group at C4, the methyl ester at C6, and the indole nitrogen at N1. The hydroxyl and ester functionalities are especially ripe for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a strategic framework and detailed protocols for leveraging this versatile intermediate in the synthesis of a new class of potential anti-inflammatory agents: 4-alkoxy-1H-indole-6-carboxamides .
Strategic Rationale: A Multi-Step Synthetic Approach
Our synthetic strategy is designed to be modular, allowing for the creation of a diverse library of compounds from a common intermediate. The core logic involves two primary transformations: converting the C6-ester into a more functionally diverse amide and alkylating the C4-hydroxyl group to introduce a variety of alkoxy side chains. This approach is based on well-established, high-yield reactions that are foundational in modern medicinal chemistry.
The workflow can be visualized as a three-stage process:
-
Saponification: The methyl ester at C6 is hydrolyzed to the corresponding carboxylic acid. This is a critical activation step, preparing the molecule for amide bond formation.
-
Amide Coupling: The newly formed carboxylic acid is coupled with a selected primary or secondary amine to generate a stable carboxamide. The nature of the amine can be varied to modulate the compound's physicochemical properties and target interactions.
-
O-Alkylation: The phenolic hydroxyl at C4 is alkylated to form an ether linkage. This modification can enhance cell permeability and introduce new binding interactions with the target protein.
Sources
- 1. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the N-protection of Methyl 4-hydroxy-1H-indole-6-carboxylate.
Application Notes & Protocols
Topic: Protocol for the N-Protection of Methyl 4-hydroxy-1H-indole-6-carboxylate
Introduction: Strategic N-Protection of a Bifunctional Indole Core
This compound is a highly functionalized indole scaffold, valuable in the synthesis of pharmaceuticals and biologically active compounds. Its utility is often contingent on the selective manipulation of its reactive sites. The presence of both a nucleophilic indole nitrogen (N-H) and an acidic phenolic hydroxyl (O-H) group presents a significant chemoselectivity challenge. Uncontrolled reactions can lead to a mixture of N-substituted, O-substituted, and di-substituted products, complicating purification and reducing yields.
Therefore, the strategic protection of the indole nitrogen is a critical first step in many synthetic routes involving this substrate. N-protection not only prevents unwanted side reactions at the nitrogen but also modulates the electronic properties of the indole ring, influencing its reactivity in subsequent transformations such as lithiation, cross-coupling, or electrophilic substitution.[1][2]
This guide provides a detailed examination of the principles and experimental protocols for the selective N-protection of this compound, with a focus on field-proven methodologies and the causal logic behind procedural choices.
The Core Challenge: Chemoselectivity in Deprotonation
The primary hurdle in protecting this specific substrate is the relative acidity of the phenolic proton versus the indole N-H proton. The pKa of a typical phenol is around 10, whereas the pKa of an indole N-H is approximately 17 in DMSO.[3] This significant difference means that weaker bases will preferentially deprotonate the hydroxyl group, leading to O-alkylation or O-acylation.
To achieve selective N-protection, the strategy must favor the formation of the indolide anion. This is accomplished by using a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3] NaH is sufficiently basic to irreversibly deprotonate the indole N-H. While it will also deprotonate the phenol, the resulting indolide nitrogen is a softer nucleophile than the phenoxide oxygen, and under carefully controlled conditions, it will preferentially attack the protecting group electrophile.
Selecting an Orthogonal Protecting Group
The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its eventual removal.[3] For a molecule with an ester and a phenol, orthogonality is key. We will focus on two robust and versatile protecting groups: SEM (2-(Trimethylsilyl)ethoxymethyl) and Boc (tert-Butoxycarbonyl) .
| Protecting Group | Structure | Introduction Reagent | Key Characteristics & Stability | Deprotection Conditions |
| SEM | -CH₂OCH₂CH₂Si(CH₃)₃ | SEM-Cl | Stable to a wide range of nucleophiles, bases, mild acids, and organometallics. | Fluoride sources (TBAF); Strong Lewis/protic acids.[4][5] |
| Boc | -C(O)O-t-Bu | Boc₂O | Electron-withdrawing, stabilizing the indole ring. Generally acid-labile.[1] | Strong acids (TFA, HCl); Mildly basic/nucleophilic conditions (NaOMe/MeOH).[6][7] |
The selection of Boc is strategic; while traditionally removed with strong acid which could affect other functionalities, mild, base-catalyzed methods have been developed that offer excellent selectivity for N-Boc deprotection on indoles.[6][7] SEM offers a different deprotection pathway via fluoride, providing a truly orthogonal strategy.
Visualized Reaction Scheme and Workflow
The general approach for N-protection involves deprotonation followed by reaction with an electrophilic protecting group source.
Caption: General reaction scheme for the N-protection of the indole.
The experimental process follows a systematic workflow to ensure reproducibility and purity of the final product.
Caption: Step-by-step experimental workflow from setup to analysis.
Detailed Experimental Protocols
Safety Precaution: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle only under an inert atmosphere and away from moisture. Quench reactions carefully at low temperatures. Always wear appropriate personal protective equipment (PPE).
Protocol A: N-SEM Protection
This protocol utilizes 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to install the highly stable SEM group.[3][8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed.
-
Stir the resulting suspension at 0 °C for 1 hour to ensure complete deprotonation.
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-SEM protected indole.
Protocol B: N-Boc Protection
This protocol uses di-tert-butyl dicarbonate (Boc₂O) to install the Boc group, a common carbamate protection.[9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Other reagents as listed in Protocol A
Procedure:
-
Follow steps 1-4 from Protocol A, using anhydrous THF as the solvent instead of DMF.
-
In a separate flask, dissolve Boc₂O (1.3 eq) in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the indolide suspension at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Perform the work-up and purification as described in steps 8-11 of Protocol A.
Deprotection Methodologies
Protocol C: N-SEM Deprotection with Fluoride
The silicon-containing SEM group is exquisitely sensitive to fluoride ions, allowing for mild and selective cleavage.
-
Dissolve the N-SEM protected indole (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Protocol D: Mild N-Boc Deprotection
To preserve the ester and phenol functionalities, a mild, base-catalyzed deprotection is superior to harsh acidic methods.[6][7]
-
Dissolve the N-Boc protected indole (1.0 eq) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~20 mol%).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indole.
References
- Kamat, V. P., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Zhang, P., et al. (2012). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. PubMed. [Link]
- Barlaam, B., et al. (2009). A mild and selective method for N-Boc deprotection. ElectronicsAndBooks. [Link]
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
- SynArchive. (2024). Protection of Indole by Aminal. SynArchive. [Link]
- ResearchGate. (2021). Indole N‐Boc deprotection method development.
- Adesina, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
- Phillips, J. G., et al. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme. [Link]
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Cirrincione, G., et al. (2013). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- Aursnes, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
- Kumar, P., et al. (2012). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health (NIH). [Link]
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- ResearchGate. (1996). A New Protecting-Group Strategy for Indoles.
- ResearchGate. (2018). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(12), 2150-2152. [Link]
- ResearchGate. (2013). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles.
- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
- ResearchGate. (2001). The First Method for Protection−Deprotection of the Indole 2,3-π Bond.
- Lee, H. W., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. National Institutes of Health (NIH). [Link]
- Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Institutes of Health (NIH). [Link]
- Matijasic, I., et al. (2012). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. National Institutes of Health (NIH). [Link]
- Magritek. (n.d.).
- Gribble, G. W., & Tosh, D. K. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Organic Chemistry Portal. [Link]
- PubMed. (2013). Construction of indole- and isoquinoline-fused nitrogen-containing heterocycles through copper-catalyzed multi-component reaction. PubMed. [Link]
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Application Note: A Validated RP-HPLC Method for the Quantification of Methyl 4-hydroxy-1H-indole-6-carboxylate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 4-hydroxy-1H-indole-6-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, making its precise measurement critical in pharmaceutical development and quality control.[1] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4] This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this indole derivative.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents, including those with potential anti-cancer and anti-inflammatory properties.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is paramount.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indole derivatives due to its high resolution, sensitivity, and specificity.[5][6][7][8] This application note presents a straightforward and efficient RP-HPLC method developed for the routine analysis of this compound. The causality behind the experimental choices, from column chemistry to mobile phase composition, is explained to provide a deeper understanding of the method's principles. The validation of this method is performed according to the stringent requirements of the ICH guidelines to ensure its suitability for its intended purpose.[9][10]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar indole derivative.
-
Chemicals and Reagents:
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A simple isocratic mobile phase of methanol and water was chosen for its simplicity, robustness, and common availability. The 60:40 ratio provides a good balance between retention time and peak shape for the analyte. The use of a simple binary mixture avoids the complexities of gradient elution.[5][6]
-
Column: A C18 column is a standard choice for reversed-phase chromatography and is effective for separating a wide range of small organic molecules, including indole derivatives.[5][6]
-
Detection Wavelength: The UV spectrum of indole-containing compounds typically shows significant absorbance in the 270-280 nm range.[13] A wavelength of 275 nm was selected to maximize sensitivity for this compound.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard conditions that provide efficient separation and reproducible retention times.
Detailed Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance:
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analytical Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3][4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[14]
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix or by comparing the results to a reference method. The recovery should be calculated at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a single standard solution (e.g., 50 µg/mL) on the same day. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results is calculated.
-
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by slightly changing the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The system suitability parameters should remain within acceptable limits.[16]
Data Analysis and Results
System Suitability
Before sample analysis, a system suitability test should be performed by injecting a standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Areas | ≤ 2.0% |
Validation Summary
The following table summarizes the expected performance characteristics of this validated method:
| Validation Parameter | Expected Result |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
| Robustness | System suitability parameters meet criteria |
Workflow Visualization
The overall analytical workflow for the quantification of this compound is depicted in the following diagram:
Caption: Workflow for HPLC quantification.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for implementation in any analytical laboratory.
References
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (2013).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (n.d.).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
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- 4-hydroxy-1h-indole-6-carboxylic acid methyl ester - ChemicalBook. (n.d.).
- A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed. (2016).
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025).
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (n.d.).
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Application Note: Derivatization of the Carboxylic Acid Group of Indole-6-Carboxylates for Drug Discovery and Development
Abstract
Indole-6-carboxylates are pivotal structural motifs in medicinal chemistry, serving as versatile precursors for a multitude of pharmacologically active agents. The strategic modification of the C6-carboxylic acid functionality is a cornerstone of lead optimization, enabling the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the carboxylic acid group of indole-6-carboxylates. We present detailed, field-proven protocols for common and effective transformations, including esterification, amidation, and acid chloride formation. The underlying chemical principles, critical experimental parameters, and rationale behind procedural steps are elucidated to ensure reproducible and high-yielding syntheses.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, indole-6-carboxylic acid and its derivatives are crucial intermediates in the synthesis of targeted therapeutics.[4] The carboxylic acid group at the 6-position offers a prime handle for chemical modification, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) and develop novel drug candidates.[5][6]
Derivatization of the carboxylic acid can profoundly impact a molecule's properties. For instance, converting the polar carboxylic acid to a less polar ester can enhance membrane permeability and oral bioavailability.[7] Amidation provides an avenue to introduce a vast array of substituents, mimicking peptide bonds and enabling interactions with biological targets.[8] The formation of a highly reactive acid chloride serves as a versatile intermediate for a variety of subsequent nucleophilic substitution reactions.[9]
This guide offers detailed protocols for these key transformations, emphasizing practical insights and robust methodologies to empower researchers in their drug discovery endeavors.
Strategic Considerations: The Indole N-H
A critical consideration in the chemistry of indole-6-carboxylates is the reactivity of the indole nitrogen (N-H). While many derivatization reactions of the C6-carboxylic acid can proceed without N-protection, certain conditions, particularly those involving strong bases or highly reactive electrophiles, can lead to undesired N-acylation or other side reactions.[10] The decision to protect the indole nitrogen with groups such as Boc, Ts, or SEM should be made based on the specific reaction conditions and the stability of the starting material and desired product.[11]
Derivatization Pathways
The carboxylic acid group of indole-6-carboxylates can be readily converted into a variety of functional groups. The most common and synthetically useful derivatizations are esters and amides, often preceded by the formation of a more reactive acid chloride intermediate.
Caption: Key derivatization pathways for indole-6-carboxylic acid.
Part 1: Esterification Protocols
Esterification is a fundamental transformation that modifies the polarity and hydrogen bonding capacity of the carboxylic acid, which can significantly influence a compound's pharmacokinetic properties.
Protocol 1.1: Fischer-Speier Esterification to Methyl Indole-6-carboxylate
This classic method utilizes an excess of alcohol in the presence of a catalytic amount of strong acid to drive the equilibrium towards the ester product.[6][12]
Caption: Workflow for Fischer-Speier Esterification.
Methodology:
-
Reaction Setup: To a solution of indole-6-carboxylic acid (1.0 eq) in methanol (used as both reactant and solvent, typically 10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure methyl indole-6-carboxylate.[7]
Rationale: The use of excess methanol shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[13] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[14]
Protocol 1.2: Esterification using Thionyl Chloride
This method proceeds via an in-situ formation of the acid chloride, which is then esterified. It is often faster and can be performed under milder conditions than the Fischer esterification.[15]
Methodology:
-
Reaction Setup: Suspend indole-6-carboxylic acid (1.0 eq) in ethanol (10-15 volumes) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the cooled suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl indole-6-carboxylate.[15]
Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride intermediate, which readily reacts with the alcohol to form the ester.[16] This method avoids the use of strong acid catalysts and can be advantageous for acid-sensitive substrates.
Part 2: Amidation Protocols
Amide bond formation is one of the most crucial reactions in medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of amides from carboxylic acids and amines under mild conditions.[10]
Protocol 2.1: HATU-Mediated Amidation
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that facilitates amide bond formation with minimal side reactions and racemization.[17]
Caption: Workflow for HATU-Mediated Amidation.
Methodology:
-
Reaction Setup: To a solution of indole-6-carboxylic acid (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with a 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[9][18]
Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[17]
Protocol 2.2: DCC-Mediated Amidation
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent for amide synthesis.[19]
Methodology:
-
Reaction Setup: Dissolve indole-6-carboxylic acid (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). For less reactive amines, the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) (0.1 eq) is recommended.[10]
-
Reagent Addition: Cool the solution to 0°C and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired amide.[1][2]
Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The formation of the insoluble DCU byproduct helps to drive the reaction to completion.[19]
Part 3: Acid Chloride Formation
The conversion of the carboxylic acid to the more reactive acid chloride is a common strategy to facilitate subsequent reactions with weak nucleophiles.
Protocol 3.1: Formation of Indole-6-carbonyl chloride using Oxalyl Chloride
Oxalyl chloride is a mild and effective reagent for the synthesis of acid chlorides, with the byproducts (CO, CO₂, HCl) being gaseous, which simplifies work-up.[4]
Methodology:
-
Reaction Setup: Suspend indole-6-carboxylic acid (1.0 eq) in an inert solvent such as anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) dropwise at 0°C. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until the gas evolution ceases and the starting material is consumed (monitored by the disappearance of the solid or by TLC after quenching a small aliquot with methanol).
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude indole-6-carbonyl chloride is often used immediately in the next step without further purification.[8]
Rationale: The reaction proceeds via a Vilsmeier-Haack type intermediate formed from oxalyl chloride and DMF. This intermediate activates the carboxylic acid for nucleophilic attack by the chloride ion.[20]
Data Summary
The following tables provide a summary of typical reaction conditions for the derivatization of indole-6-carboxylates. These are general guidelines, and optimization may be required for specific substrates.
Table 1: Esterification Conditions
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Time (h) |
| Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux (65) | 4-12 |
| Thionyl Chloride | Ethanol | SOCl₂ | Ethanol | Reflux | 2-4 |
Table 2: Amidation Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) |
| HATU | DIPEA | DMF | Room Temp | 2-16 |
| DCC | (DMAP cat.) | DCM/THF | 0 to Room Temp | 12-24 |
Table 3: Acid Chloride Formation Conditions
| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Time (h) |
| Oxalyl Chloride | DMF (cat.) | DCM | 0 to Room Temp | 1-3 |
| Thionyl Chloride | None | Neat or Toluene | Reflux | 1-4 |
Conclusion
The derivatization of the carboxylic acid group of indole-6-carboxylates is a powerful strategy in the design and synthesis of novel therapeutic agents. The protocols outlined in this application note for esterification, amidation, and acid chloride formation provide robust and reproducible methods for accessing a wide variety of indole-6-carboxylate derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse compound libraries for biological screening and accelerate the drug discovery process.
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Microwave-Assisted Synthesis of Indole Derivatives: Advanced Protocols and Methodologies
An Application Guide for Drug Development Professionals
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast range of pharmaceuticals and natural products.[1][2] Traditional synthetic routes to this privileged scaffold are often hampered by long reaction times, harsh conditions, and modest yields.[3] This guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid and efficient construction of indole derivatives. We present detailed, field-proven protocols for key indole-forming reactions, explain the mechanistic principles behind microwave acceleration, and offer expert insights to empower researchers in drug discovery and development.
The Imperative for Greener, Faster Chemistry: Why Microwaves?
The synthesis of novel molecular entities in drug discovery is a race against time. Conventional methods, reliant on slow conductive heating, often create bottlenecks in the synthesis-testing cycle. Microwave-assisted synthesis has emerged as a powerful green chemistry tool that directly addresses these challenges.[4][5]
Unlike conventional heating which transfers energy slowly and inefficiently through vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform volumetric heating.[8][9]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. The resistance to this movement results in intense, localized heating.[9][10]
This direct energy transfer results in remarkable advantages:
-
Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.[11]
-
Increased Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[7]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[7]
-
Energy Efficiency: By heating only the reaction mixture, MAOS significantly reduces energy consumption compared to conventional methods.[12]
General Workflow for Microwave-Assisted Synthesis
The operational workflow is straightforward and amenable to high-throughput synthesis. A dedicated laboratory microwave reactor, which allows for precise temperature and pressure control, is essential for safety and reproducibility.[13] Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and exposure to hazardous vapors.[13]
Protocol I: Microwave-Enhanced Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound.[3] However, it traditionally requires strong acids and prolonged heating. Microwave irradiation dramatically accelerates this condensation and cyclization cascade.[1][14]
Scientist's Note (Expertise & Causality):
The key to the microwave enhancement of the Fischer synthesis lies in the highly polar intermediates and transition states involved in the[15][15]-sigmatropic rearrangement step. Microwave energy efficiently couples with these polar species, rapidly overcoming the activation energy barrier for this crucial C-C bond formation.[8] The use of Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) or p-toluenesulfonic acid (p-TSA) provides the necessary acidic environment while also being microwave-absorbent, contributing to efficient heating.[1][16]
Comparative Data: Conventional vs. Microwave
| Entry | Arylhydrazine | Ketone/Aldehyde | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Phenylhydrazine | Propiophenone | Conventional | Acetic Acid | 8 h | 75 | [1] |
| 2 | Phenylhydrazine | Propiophenone | Microwave | Eaton's Reagent | 10 min | 92 | [1] |
| 3 | Phenylhydrazine | Cyclohexanone | Conventional | Acetic Acid | 1 h | 78 | [16] |
| 4 | Phenylhydrazine | Cyclohexanone | Microwave | p-TSA | 3 min | 91 | [16] |
Detailed Step-by-Step Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from the work of Kappe and colleagues.[1]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Propiophenone (1.0 mmol, 134 mg)
-
Eaton's Reagent (7.5% P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave process vial.
-
Add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol) to the vial.
-
Caution: In a fume hood, carefully and slowly add Eaton's Reagent (2 mL) to the vial. The initial reaction can be exothermic.
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 170 °C (use ramp-to-temperature setting)
-
Time: 10 minutes
-
Power: Dynamic power control to maintain temperature (will typically be 150-250 W)
-
Stirring: On
-
-
After irradiation is complete, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's cooling system.
-
Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly onto crushed ice (~20 g) in a beaker.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-phenylindole.
Protocol II: Solvent-Free Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis constructs 2-arylindoles from an α-halo-ketone and an excess of an aniline.[17] Historically, this reaction suffered from low yields and harsh conditions.[18] Microwave irradiation enables a solvent-free, solid-state variation that is both efficient and environmentally friendly.[19]
Reaction Mechanism & Microwave Enhancement
Scientist's Note (Expertise & Causality):
In this solvent-free protocol, the aniline serves as both a reactant and a base.[19] The reaction proceeds through highly polar intermediates.[20] Under microwave irradiation, the solid-state mixture efficiently absorbs energy, creating localized "hot spots" that drive the reaction to completion without the need for a bulk solvent.[6] This avoids the environmental impact of organic solvents and simplifies product isolation.[19]
Detailed Step-by-Step Protocol: Synthesis of 2-Phenylindole
This one-pot protocol is adapted from the work of Menéndez and colleagues.[19]
Materials:
-
Aniline (2.0 mmol, 186 mg, ~182 µL)
-
Phenacyl bromide (1.0 mmol, 199 mg)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a stir bar, add phenacyl bromide (1.0 mmol).
-
Add aniline (2.0 mmol). The 2:1 stoichiometry is crucial, with the second equivalent of aniline acting as the base.
-
Stir the mixture briefly at room temperature to ensure homogeneity.
-
Place the open vial inside a larger beaker within the microwave cavity for secondary containment (this is good practice for solvent-free reactions).
-
Irradiate the mixture with the following parameters:
-
Power: 540 W (use a constant power setting if temperature control is difficult for solid-state reactions)
-
Time: 45-60 seconds. Note: Reaction is extremely fast. Monitor for color change (typically to a dark brown/purple).
-
-
After irradiation, allow the vial to cool completely.
-
Work-up: Add 15 mL of ethyl acetate to the vial and stir to dissolve the residue.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with 1M HCl (2 x 10 mL) to remove excess aniline, followed by a saturated NaHCO₃ solution (1 x 10 mL), and finally brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to obtain the pure 2-phenylindole. Expected yields are in the 52-75% range.[19]
Protocol III: Palladium-Catalyzed Indole Synthesis
Modern organometallic chemistry provides powerful tools for indole synthesis. Palladium-catalyzed intramolecular cyclizations offer high efficiency and regioselectivity.[15] Microwave heating dramatically accelerates these catalytic cycles.[21]
Scientist's Note (Expertise & Causality):
This protocol involves a palladium-catalyzed intramolecular oxidative C-H activation/C-C bond formation.[15] The reaction requires an oxidant, typically a copper(II) salt, to regenerate the active Pd(II) catalyst. DMF is an ideal solvent as it is highly polar (excellent for microwave heating), has a high boiling point allowing for a wide temperature range, and helps to solubilize the organometallic species.[15] The microwave field accelerates the rate-limiting steps of the catalytic cycle, such as reductive elimination, leading to a significant reduction in reaction time from many hours to just a few.[15][22]
Comparative Data: Conventional vs. Microwave
| Entry | Substrate | Method | Time | Yield (%) | Reference |
| 1 | N-aryl enamine (p-Cl) | Conventional | 16 h | 73 | [15] |
| 2 | N-aryl enamine (p-Cl) | Microwave | 1 h | 90 | [15] |
| 3 | N-aryl enamine (p-H) | Conventional | 16 h | 89 | [15] |
| 4 | N-aryl enamine (p-H) | Microwave | 3 h | 94 | [15] |
Detailed Step-by-Step Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol is adapted from the work of Cera et al.[15]
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol, 191 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Copper(II) acetate [Cu(OAc)₂] (1.5 mmol, 272 mg)
-
Dimethylformamide (DMF), anhydrous (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the enamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).
-
Add anhydrous DMF (3 mL) to the vial.
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 60 °C
-
Time: 3 hours
-
Power: Dynamic power control to maintain temperature
-
Stirring: On
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove precipitated metals.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired indole.
Critical Safety Considerations for Microwave Chemistry
While MAOS is a powerful tool, it requires strict adherence to safety protocols. The rapid generation of high temperatures and pressures necessitates specialized equipment and awareness of potential hazards.[23][24]
-
Equipment: Only use microwave reactors designed for laboratory chemical synthesis. [13] These are built with reinforced cavities and have integrated temperature, pressure, and solvent vapor sensors that are critical for safe operation.[25][26]
-
Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. When developing a new reaction, start with a small scale to gauge the potential for pressure generation. Always ensure screw caps on vessels are properly tightened but not overly so, to prevent explosions.[25]
-
Superheating: Solvents can be heated well above their atmospheric boiling points in sealed microwave vials. This can lead to thermal decomposition of reagents or solvents. Always use stirring to prevent localized superheating and ensure even temperature distribution.[13][23]
-
Solvent Choice: Be aware of the dielectric properties of your solvents. Non-polar solvents like hexane or toluene do not heat efficiently on their own and can lead to localized superheating of reagents.[23] Highly volatile solvents like ether or dichloromethane can generate dangerously high pressures.
-
Metal Catalysts: Reactions involving finely divided metals (e.g., Pd/C) can sometimes cause "arcing" or lead to metallic coatings on the vessel walls, which can cause the vessel to overheat and fail.[13][23] Ensure metal powders are well-suspended in a sufficiently large volume of solvent.
Conclusion and Future Outlook
Microwave-assisted synthesis has fundamentally changed the landscape of indole chemistry, providing a green, efficient, and rapid pathway to this critical heterocyclic core.[2][4] By dramatically reducing reaction times from hours to minutes, MAOS accelerates the design-make-test-analyze cycle that is central to modern drug discovery. The protocols detailed here for the Fischer, Bischler-Möhlau, and Palladium-catalyzed syntheses demonstrate the broad applicability and significant advantages of this technology. As the field evolves, the integration of microwave heating with continuous flow chemistry promises even greater scalability and control, further solidifying its role as an indispensable tool for medicinal and organic chemists.[27]
References
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source:International Journal of Recent Scientific Research URL:[Link]
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source:MDPI URL:[Link]
- Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source:Taylor & Francis Online URL:[Link]
- Title: Microwave-Assisted Synthesis of Medicinally Relevant Indoles Source:Current Medicinal Chemistry URL:[Link]
- Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source:P
- Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source:Taylor & Francis Online URL:[Link]
- Title: Microwave Reactor Safety Source:ETH Zurich URL:[Link]
- Title: Importance of Microwave Heating in Organic Synthesis Source:Advanced Journal of Chemistry, Section A URL:[Link]
- Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source:Bentham Science URL:[Link]
- Title: Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Title: Microwave-assisted synthesis of indoles 3 and 4c in the presence of different bases Source:ARKIVOC URL:[Link]
- Title: MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES Source:International Journal of Research and Public
- Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source:ACS Public
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- Title: Bischler Indole Synthesis Source:ResearchG
- Title: Bischler-Möhlau indole synthesis Source:chemeurope.com URL:[Link]
- Title: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis Source:Organic Chemistry Portal URL:[Link]
- Title: Microwave chemistry — an approach to the assessment of chemical reaction hazards Source:IChemE URL:[Link]
- Title: Safety Considerations for Microwave Synthesis Source:CEM Corpor
- Title: Theory of Microwave Heating for Organic Synthesis Source:CEM Corpor
- Title: Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradi
- Title: Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source:National Institutes of Health (NIH) URL:[Link]
- Title: A facile access to substituted indoles utilizing palladium catalyzed annulation under microwave enhanced conditions Source:ResearchG
- Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source:PMC URL:[Link]
- Title: A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles Source:PubMed URL:[Link]
- Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source:IJNRD URL:[Link]
- Title: One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis Source:ResearchG
- Title: A Review on: A significance of microwave assist technique in green chemistry Source:ResearchG
- Title: A brief review: Microwave assisted organic reaction Source:Scholars Research Library URL:[Link]
- Title: Technologies|Microwave Safety Policy Source:Microwave Chemical URL:[Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Indole Derivatives
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3][4] The development of robust and selective methods for its functionalization is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds at nearly every position of the indole ring with remarkable efficiency and functional group tolerance.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key palladium-catalyzed reactions involving indole derivatives, including detailed mechanistic insights, field-proven protocols, and guidance on reaction optimization.
The Strategic Importance of Indole Functionalization
The indole nucleus, with its electron-rich pyrrole ring fused to a benzene ring, presents multiple sites for chemical modification. The reactivity of these sites varies, with electrophilic substitution typically favoring the C3 position.[5] However, modern drug discovery often requires precise substitution patterns that defy this inherent reactivity. Palladium catalysis provides the necessary tools to override these natural tendencies, allowing for programmed functionalization across the entire scaffold (N1, C2, C3, and C4-C7). This capability is crucial for generating molecular diversity and fine-tuning the pharmacological properties of drug candidates.[2][4][]
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. Most of the reactions discussed herein operate via a general Pd(0)/Pd(II) catalytic cycle. The specific elementary steps may vary (e.g., transmetalation vs. carbopalladation), but the core sequence provides a valuable framework.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming C(sp²)-C(sp²) bonds. It involves the coupling of a haloindole with an organoboron reagent (boronic acid or boronate ester).[7] This method is highly valued for its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism and Regioselectivity
The reaction follows the classic catalytic cycle involving oxidative addition of the haloindole to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the arylated indole.[7]
-
Pyrrole Ring (C2, C3): Functionalization at C2 and C3 is common, starting from the corresponding bromo- or iodoindoles. These positions are electron-rich, which can sometimes pose challenges, but well-established protocols exist.[8]
-
Benzene Ring (C4-C7): Accessing the benzenoid positions is crucial for expanding chemical space. The Suzuki reaction is highly effective for functionalizing these positions, often with excellent yields, even allowing for double arylations on substrates like 5,7-dibromoindole.[9]
-
NH-Indoles: While N-protection is common, many modern catalyst systems are robust enough to tolerate unprotected indole NH groups, which improves step-economy.[9][10]
Data Summary: Typical Suzuki-Miyaura Conditions for Indoles
| Position | Halide (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| C2/C3 | I, Br | Pd(PPh₃)₄ (2-5) | - | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| C4-C7 | Br | Pd(PPh₃)₄ (1.5-3) | - | K₂CO₃ | H₂O, Toluene | 90-110[9] |
| C5/C6 | Br | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| C2/C3 | Br, I | Pd(OAc)₂ (2) | InAm-phos (4) | K₂CO₃ | Dioxane | 80[11] |
General Protocol: C5-Arylation of 5-Bromoindole
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromoindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-arylindole product.
Heck-Mizoroki Reaction: Alkenylation of Indoles
The Heck reaction forms a C-C bond between a halide and an alkene. When applied to indoles, it allows for the introduction of vinyl groups, which are versatile handles for further synthetic transformations.[12] Oxidative Heck variants, which proceed via C-H activation, are also powerful but will be discussed under C-H functionalization.
Mechanism and Regioselectivity
The mechanism involves oxidative addition of the haloindole to Pd(0), followed by migratory insertion of the alkene (carbopalladation) into the Pd-C bond. The final step is a β-hydride elimination, which regenerates the alkene in a more substituted form and the Pd(0) catalyst.[13] Intramolecular versions are particularly powerful for constructing polycyclic indole derivatives.[13][14][15]
Protocol: Aqueous Heck Coupling of 7-Iodotryptophan
Causality: Using aqueous conditions is not only environmentally benign ("green chemistry") but is essential for reactions involving unprotected, water-soluble biomolecules like tryptophan.[12] Water-soluble phosphine ligands like TPPTS or TXPTS are required to ensure the catalyst remains active in the aqueous phase.[12]
-
Reagent Preparation: In a microwave vial, dissolve 7-iodotryptophan (0.1 mmol) and sodium carbonate (0.2 mmol) in a 1:1 mixture of acetonitrile/water (1 mL).
-
Catalyst Addition: Add the alkene (e.g., acrylic acid, 0.15 mmol), the palladium salt (e.g., Na₂PdCl₄, 2.5 mol%), and the water-soluble ligand (e.g., TXPTS, 6.25 mol%).
-
Reaction: Seal the vial and heat in a conventional oil bath or microwave reactor to reflux (typically 100-120 °C) for 1-4 hours.
-
Workup: Cool the reaction, acidify with 1M HCl to pH ~2-3, and extract with ethyl acetate. The product may also be isolated by preparative HPLC if it remains in the aqueous layer.
-
Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling: Alkynylation of Indoles
The Sonogashira coupling provides a direct route to alkynylindoles by reacting a haloindole with a terminal alkyne.[16] This reaction is uniquely co-catalyzed by palladium and copper(I).[16][17] The resulting 2- or 3-alkynylindoles are exceptionally useful precursors for constructing more complex heterocyclic systems via subsequent cyclization reactions.[18][19][20]
Catalytic Cycles and Workflow
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to generate a highly nucleophilic copper(I) acetylide intermediate, which then participates in the transmetalation step with the R-Pd(II)-X complex.
Caption: Experimental workflow for Sonogashira coupling of haloindoles.[16]
Protocol: One-Pot Synthesis of 2,3-Disubstituted Indoles
This advanced protocol combines a Sonogashira coupling with a subsequent intramolecular cyclization (amidopalladation) to build complex indoles in a single pot.[20]
-
Setup: In a Schlenk tube, combine the 2-bromoanilide (0.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., Cy₃P, 10 mol%).
-
Sonogashira Step: Evacuate and backfill with argon. Add anhydrous solvent (e.g., dioxane, 2 mL), a base (e.g., Cs₂CO₃, 1.5 mmol), and the terminal alkyne (0.6 mmol). Heat at 60 °C until the starting bromoanilide is consumed (as monitored by GC-MS).
-
Cyclization Step: Increase the temperature to 100-120 °C and continue heating for 12-24 hours to drive the intramolecular cyclization.
-
Workup & Purification: Cool the reaction, filter through a pad of Celite®, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain the 2,3-disubstituted indole.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[21] For indoles, this can be used in two primary ways: N-arylation of the indole nitrogen itself or coupling an amine to a haloindole at a carbon position.
Mechanism and Ligand Choice
The reaction of an aryl halide with an amine is catalyzed by a palladium complex.[21] The choice of ligand is absolutely critical for success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required.[22] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps, which are often rate-limiting.
Protocol: N-Arylation of Indole
Causality: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the indole N-H (or the amine coupling partner) without interfering with the catalyst. The choice of a specific Buchwald-type ligand is crucial to promote the reductive elimination step, which can be challenging for electron-rich indoles.[23]
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., tBuXphos, 4-8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagents: Add the indole (1.0 mmol) and the aryl halide (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Direct C-H Functionalization: The Modern Frontier
Direct C-H functionalization (or activation) is a highly atom-economical strategy that avoids the need for pre-functionalized (e.g., halogenated) starting materials.[24] Palladium catalysis has been at the forefront of this field, enabling the direct coupling of indole C-H bonds with various partners.
Regioselectivity: The Ultimate Challenge
The indole ring has multiple C-H bonds, making regioselectivity the primary challenge. The outcome is dictated by a complex interplay of the indole's inherent electronics, the catalyst, ligands, and directing groups.[5][25]
-
C2-Arylation: Often proceeds via an electrophilic palladation mechanism, sometimes involving a C3 to C2 migration of a palladium intermediate.[5] Conditions using Pd(OAc)₂ or Pd(TFA)₂ are common.[5][26]
-
C3-Arylation: Can be achieved by carefully tuning the reaction conditions, for instance by using specific bases like MgO or specialized phosphinous acid ligands.[5][27][28]
-
C7-Arylation: This is a particularly challenging transformation that typically requires an N-directing group (e.g., phosphinoyl, pyridinyl) to position the palladium catalyst adjacent to the C7-H bond for activation.[29][30]
Caption: Strategies for regioselective C-H arylation of indole.
Protocol: Direct C2-Arylation with Arylboronic Acid
Causality: This protocol uses an electrophilic Pd(II) catalyst, Pd(TFA)₂, which is effective for activating the electron-rich C2-H bond of the indole. Air serves as the terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0) formed during the reaction, making the process catalytic.[26]
-
Setup: In an open flask, dissolve the indole (0.5 mmol) and the arylboronic acid (1.0 mmol) in a mixture of dioxane (4.5 mL) and water (0.5 mL).
-
Catalyst Addition: Add Pd(TFA)₂ (5 mol%, 0.025 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 4-12 hours. The reaction is typically complete when the solution turns black, indicating the formation of palladium black (Pd(0)).
-
Workup: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate, wash with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the 2-arylindole.[26]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized indoles. From the foundational Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to the cutting-edge C-H functionalization methods, chemists now possess an extraordinary toolkit for modifying this privileged scaffold. The ongoing development of new ligands and catalysts continues to push the boundaries of what is possible, enabling milder reaction conditions, broader substrate scopes, and unprecedented control over regioselectivity. These advancements will undoubtedly continue to accelerate innovation in drug discovery, materials science, and beyond, where the humble indole ring plays such a vital role.
References
- Shabashov, D. & Daugulis, O. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
- Yang, Y., Qiu, X., Zhao, Y., Mu, Y. & Shi, Z. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
- Cera, G., et al. (2016). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
- Yang, Y., et al. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
- Zhu, C., et al. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand.
- Reddy, K., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. NIH Public Access. [Link]
- Ye, S., et al. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.
- (Source not directly cited in text)
- Cera, G., et al. (2016). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
- Ali, I., et al. (2021).
- Al-Shamari, A., et al. (2024).
- Leitch, J., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal. [Link]
- (Source not directly cited in text)
- Elumalai, V. & Hansen, J. H. (2021).
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. [Link]
- Behera, A. & Behera, M. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
- Movassaghi, M. & Schmidt, M. A. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters. [Link]
- Bell, M., et al. (2002). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
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- Calhelha, R. C., et al. (2018).
- Huang, Q., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
- (Source not directly cited in text)
- Wang, H., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
- Zhang, Z., et al. (2007). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Tetrahedron Letters. [Link]
- (Source not directly cited in text)
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- Zhang, Y., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
- Wang, H., et al. (2020).
- (Source not directly cited in text)
- Flynn, B. L., et al. (2004). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- (Source not directly cited in text)
- Bon, E., et al. (2012). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics. [Link]
- Yamaguchi, M., et al. (2017).
- de Sá Alves, M. R., et al. (2009). Biomedical Importance of Indoles. Molecules. [Link]
- Wikipedia contributors. (2023).
- Leitch, J. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Al-Shamari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- (Source not directly cited in text)
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Application Note & Protocol: A Modernized Approach to Hydroxyindole Synthesis via the Bischler Reaction
This guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol and the underlying scientific rationale for the synthesis of hydroxyindoles using a modified Bischler indole synthesis. Moving beyond the historically harsh conditions, this document outlines a refined, lower-temperature procedure that improves yields and minimizes side-product formation, making it a valuable method for accessing these important scaffolds.
A Strategic Overview: The Bischler Synthesis Reimagined
The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, is a foundational method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] The classical approach involves the reaction of an α-halo-ketone with an excess of an aniline, often under strenuous thermal conditions that can lead to poor yields and unpredictable regioselectivity.[1][3]
Hydroxyindoles, in particular, are key structural motifs in a wide range of biologically active molecules, from the neurotransmitter serotonin to antiviral agents like topsentin.[4] However, their synthesis via traditional Bischler conditions is often complicated by the sensitivity of the hydroxyl group.
This application note details a modified, more controlled Bischler reaction that utilizes a benzoin and an aminophenol.[4] This variation offers two significant advantages:
-
Milder Conditions: Operating at lower temperatures (e.g., 135 °C) significantly reduces the formation of tarry by-products that plague the classical method.[4][5]
-
Improved Atom Economy: The reaction condenses the two starting materials with water as the only by-product, aligning with principles of green chemistry.[4]
The Reaction Deconstructed: Mechanism and Rationale
The Bischler synthesis is mechanistically complex.[2][6] The classical pathway begins with the N-alkylation of an aniline by an α-haloketone to form an α-arylaminoketone intermediate.[7] This intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by dehydration and tautomerization to yield the indole.[6] A competing pathway, often predominant when excess aniline is used, involves the formation of an imine intermediate prior to cyclization.[8]
The Modified Benzoin Approach:
In the protocol detailed below, we employ a modified approach using a benzoin (an α-hydroxy-ketone) instead of an α-haloketone. The reaction with an aminophenol under acid catalysis proceeds through the following key stages:
-
Intermediate Formation: The aminophenol reacts with the benzoin, likely forming an α-arylaminoketone intermediate analogous to the classical pathway.
-
Acid-Catalyzed Cyclization: A protic acid catalyst (e.g., HCl) facilitates the intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich aminophenol ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic indole ring system. The continuous removal of water via a Dean-Stark apparatus is critical as it drives the reaction equilibrium towards the product.
A crucial consideration when using a meta-substituted aniline, such as 3-aminophenol, is regioselectivity . The cyclization can occur either ortho or para to the hydroxyl group, leading to the formation of two distinct isomers: the 4-hydroxyindole and the 6-hydroxyindole.[4] The protocol below accounts for the formation of both isomers and includes a detailed chromatographic method for their separation.
Experimental Protocol: Synthesis of 4- & 6-Hydroxy-2,3-diphenylindole
This protocol describes the synthesis of a mixture of 4-hydroxy- and 6-hydroxy-2,3-diphenylindole from 3-aminophenol and benzoin, based on the refined procedure by Sharapov et al.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminophenol | ≥98% | Sigma-Aldrich | Used in excess (3 equivalents). |
| Benzoin | ≥98% | Sigma-Aldrich | The limiting reagent (1 equivalent). |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Chemical | Used as a catalyst. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | For extraction and column chromatography. |
| n-Hexane | ACS Grade | VWR Chemicals | For column chromatography. |
| Methanol (MeOH) | ACS Grade | VWR Chemicals | For column chromatography. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | For neutralization during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask (100 mL) | - | - | |
| Dean-Stark Apparatus | - | - | Essential for azeotropic removal of water. |
| Condenser | - | - | |
| Magnetic Stirrer/Hotplate | - | - | With temperature control and oil bath. |
| Rotary Evaporator | - | - | For solvent removal. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The setup should be placed in an oil bath on a stirrer/hotplate.
-
Reagent Charging: To the flask, add 3-aminophenol (3.0 equivalents) and benzoin (1.0 equivalent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops) to the mixture.
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the oil bath to 135 °C .
-
The reaction is carried out as a fusion (melt). As the reaction proceeds, water will be generated and collected in the Dean-Stark trap.[4]
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 2-4 hours, or when water evolution ceases.
-
-
Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The reaction mixture will solidify into a dark, tarry solid.
Work-up and Purification Protocol
-
Dissolution: Add dichloromethane (DCM, ~50 mL) to the flask to dissolve the solid residue. Gentle warming may be required.
-
Neutralization: Transfer the DCM solution to a separatory funnel. Carefully wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the HCl catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Extraction: Wash the organic layer with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with n-hexane.
-
Load the crude product onto the column.
-
Isomer Separation:
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the final products.
-
Visualizing the Workflow
The following diagram outlines the complete experimental procedure from setup to final product isolation.
Caption: Experimental workflow for the modified Bischler synthesis of hydroxyindoles.
Troubleshooting and Advanced Methods
While the modified protocol significantly improves reliability, challenges can still arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction; insufficient water removal; decomposition. | Ensure the reaction temperature is stable at 135 °C. Check that the Dean-Stark trap is functioning correctly. Avoid overheating, as this can promote tar formation even at lower temperatures.[4][5] |
| Excessive Tar Formation | Reaction temperature is too high; reaction time too long. | Adhere strictly to the 135 °C temperature. Monitor the reaction closely and stop heating as soon as water evolution ceases. |
| Poor Isomer Separation | Incorrect eluent polarity; overloaded column. | Use the specified eluent systems. Perform gradient elution carefully. Ensure the column is not overloaded with crude product; if necessary, use a larger column or perform multiple purifications. |
| Reaction Stalls | Inactive catalyst; insufficient heat. | Use fresh, concentrated HCl. Ensure the oil bath and reaction mixture reach the target temperature. |
For researchers seeking alternatives, modern variations of the Bischler synthesis have been developed. A notable example is the use of microwave irradiation , which can dramatically shorten reaction times and improve yields in a solvent-free, solid-state reaction, further enhancing the method's green credentials.[1][9]
References
- Bischler–Möhlau indole synthesis. In: Wikipedia. [Link]
- Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
- Gribble, G. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
- Yousafzai, J. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]
- Various Authors. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Various Authors. (n.d.). Bischler-Möhlau indole synthesis.
- Gribble, G. (2019). Bischler Indole Synthesis.
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. [Link]
- Chemistry - The Central Science. (2023). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. YouTube. [Link]
- Pinney, K. G., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 4-hydroxy-1H-indole-6-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in natural product synthesis, achieving a high yield of this compound is often critical.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the most probable causes?
Low yields in the synthesis of polysubstituted indoles like this compound can stem from a combination of factors related to starting materials, reaction conditions, and the inherent reactivity of the intermediates. The presence of both an electron-donating hydroxyl group at the 4-position and an electron-withdrawing methyl carboxylate group at the 6-position can lead to complex reaction pathways and potential side reactions.
Key factors to investigate include:
-
Purity of Starting Materials: Impurities in your aniline precursor (e.g., 3-aminophenol derivatives) or the keto-ester reactant can introduce competing side reactions.
-
Reaction Conditions: Indole syntheses, such as the Bischler-Möhlau reaction, are often sensitive to temperature, acid catalyst concentration, and reaction time. Harsh conditions can lead to the formation of tarry byproducts and degradation of the desired product.[2][3]
-
Side Reactions: The formation of regioisomers (e.g., the 6-hydroxy isomer) is a common issue when using meta-substituted anilines.[2][3] Additionally, polymerization and degradation of the starting materials or the final product can significantly reduce the yield.
-
Product Instability: 4-hydroxyindoles can be susceptible to oxidation. The reaction workup and purification conditions should be carefully considered to minimize product loss.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues that may lead to low yields.
Issue 1: No or Minimal Product Formation
Symptoms:
-
TLC analysis shows only starting materials.
-
No desired product is isolated after workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Reaction Temperature | The activation energy for the cyclization step may not be reached. The Bischler-Möhlau reaction, for instance, often requires elevated temperatures to proceed.[2][3] | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. Be cautious of excessively high temperatures which can lead to decomposition. |
| Incorrect Acid Catalyst or Concentration | The choice and amount of acid catalyst are crucial for promoting the cyclization. Insufficient acid may result in a stalled reaction, while excessive acid can lead to degradation. | Screen different acid catalysts (e.g., HCl, HBr, Lewis acids). Optimize the concentration of the chosen catalyst. A modified Bischler-Möhlau reaction for hydroxyindoles has been reported to be successful with hydrochloric acid.[2][3] |
| Poor Quality Starting Materials | Impurities in the aniline or ketone starting materials can inhibit the reaction or lead to undesired side products. | Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) and confirm their identity and purity by NMR or other analytical methods. |
Experimental Workflow: Starting Material Purity Check
Caption: Workflow for verifying starting material purity.
Issue 2: Formation of Multiple Products and Byproducts
Symptoms:
-
TLC shows multiple spots in addition to the desired product.
-
Difficulty in isolating the pure product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Regioisomers | When using a meta-substituted aniline precursor, cyclization can occur at two different positions, leading to a mixture of 4-hydroxy and 6-hydroxyindole isomers.[2][3] | Modifying the reaction conditions, such as temperature and catalyst, may influence the regioselectivity. A lower reaction temperature might favor one isomer over the other. Careful chromatographic separation will be necessary to isolate the desired 4-hydroxy isomer. |
| Polymerization/Tarry Byproducts | Harsh reaction conditions (high temperature, strong acid) can cause polymerization of the starting materials or the indole product, leading to the formation of intractable tars.[2][3] | Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Consider a gradual addition of the acid catalyst or running the reaction at a lower temperature for a longer duration. |
| Side Reactions of Functional Groups | The ester group could be susceptible to hydrolysis under acidic conditions, or the hydroxyl group could undergo side reactions. | If ester hydrolysis is suspected, consider using a milder acid catalyst or protecting the hydroxyl group. However, some methods for hydroxyindole synthesis work without a protecting group.[2] |
Logical Relationship: Factors Influencing Side Product Formation
Caption: Key factors contributing to side product formation.
Issue 3: Difficulty in Product Purification
Symptoms:
-
Product is difficult to crystallize.
-
Poor separation from impurities during column chromatography.
-
Product streaking on TLC plates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Polarity of the Product | The presence of both a hydroxyl group and a carboxylate ester group makes the target molecule relatively polar, which can lead to strong interactions with silica gel. | For column chromatography, consider using a more polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape for acidic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.[4] |
| Presence of Tarry Impurities | Tarry byproducts can co-elute with the product or interfere with crystallization. | Before column chromatography, attempt to remove the bulk of the tar by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) or by passing the crude material through a short plug of silica gel. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
Protocol: Purification of a Polar Indole Derivative
-
Initial Work-up: After the reaction is complete, quench the reaction mixture and perform an extractive work-up.
-
Removal of Tarry Byproducts: Dissolve the crude product in a minimal amount of a suitable solvent and add a non-polar solvent to precipitate the less soluble impurities. Filter and concentrate the filtrate.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a less polar mixture (e.g., 9:1 Dichloromethane:Methanol) and gradually increase the polarity. Monitor the fractions by TLC.
-
Dry Loading: For better separation, dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the column.[5]
-
-
Crystallization: Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethyl acetate, methanol, or a mixture) and allow it to cool slowly to induce crystallization.
References
- BenchChem Technical Support Team. (2025).
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 249-270). John Wiley & Sons, Ltd.
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- BenchChem Technical Support Team. (2025).
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- Antonello, A., & Per-Ola, N. (2016). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
- Wikipedia. (2023). Bischler–Möhlau indole synthesis.
- Roberts, J. L. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
- Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis.
- Eli Lilly and Company. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- Vara, B. B., & Kiakos, K. (2019). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- Lee, J. Y., & Kim, J. H. (2022).
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
- Lee, J. Y., & Kim, J. H. (2022).
- Suven Life Sciences Limited. (2008). Process for the preparation of indole derivatives.
- Chem-Impex. (n.d.).
- Hegedus, L. S. (1988). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 66, 116.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Marulasiddaswamy, V., et al. (2021). High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. SciSpace.
- Bartoli, G., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. PMC.
- Biotuva Life Sciences. (n.d.).
- Smolecule. (n.d.).
- Kumar, A., & Kumar, V. (2023).
- Dalian Mengdi Technology Co ltd. (2021). Method for synthesizing 4-hydroxyindole.
- Leimgruber, W., & Batcho, A. D. (1971). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 68.
- Moody, C. J., & Roff, G. J. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Gribble, G. W. (n.d.). Bischler–Möhlau indole synthesis.
- WO2017/205296,2017,A1. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- ChemicalBook. (n.d.).
- Dana Bioscience. (n.d.).
- Smith, A. M., & Larrosa, I. (2016). Decarboxylation of 5- and 6-substituted indole-3-carboxylic acids. Imperial College London.
- Gribble, G. W. (2016). Bischler Indole Synthesis.
- CN109694343B. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
- Singh, N., & Kumar, K. (2021). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.
- Sundberg, R. J., & Sjöberg, E. (2021).
- Perjési, P., & Fülöp, F. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
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Fischer Indole Synthesis: A Technical Support Guide for Optimization and Troubleshooting
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust yet often challenging reaction. The indole scaffold is a cornerstone in countless pharmaceuticals and natural products, making mastery of its synthesis critical.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and rationally optimize conditions for your specific substrates.
The Core Mechanism: A Foundation for Troubleshooting
A clear understanding of the reaction mechanism is the most powerful tool for troubleshooting. The Fischer indole synthesis is not a simple condensation; it is a sequence of equilibria and rearrangements where each step is critical for success.[3][4]
The generally accepted mechanism proceeds through several key stages:
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[5][6]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.[6] This step is crucial and requires an α-hydrogen on the carbonyl component.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[3][6][7] This is often the rate-determining step and is highly sensitive to thermal and acidic conditions.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form an aminal.[3]
-
Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of ammonia, leading to the formation of the stable, aromatic indole ring.[1][5]
Caption: Core mechanism of the Fischer Indole Synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered in the lab.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
This is the most frequent issue and can stem from several factors. A systematic approach is key.
A: Potential Causes & Solutions:
-
Purity of Starting Materials: The arylhydrazine is particularly susceptible to oxidation and degradation. Using old or discolored phenylhydrazine is a common cause of failure.
-
Choice of Acid Catalyst: The nature and strength of the acid are critical. The choice between a Brønsted acid (like HCl, H₂SO₄, PPA) and a Lewis acid (like ZnCl₂, BF₃·OEt₂) can dramatically impact the outcome.[1]
-
Reaction Temperature: The key[3][3]-sigmatropic rearrangement has a significant activation energy and often requires elevated temperatures.[8][10]
-
Too Low: The reaction may be too slow, leading to incomplete conversion.[10]
-
Too High: Excessive heat can cause degradation of starting materials, intermediates, or the final product, leading to tar formation.[8][10]
-
Solution: Monitor the reaction by TLC to find the optimal balance. Start with conditions reported for similar substrates and adjust as needed.[9] Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times by enabling rapid, uniform heating.[8]
-
-
Solvent Selection: The solvent must solubilize the reactants and intermediates. Its polarity can also influence the stability of charged intermediates in the mechanism.[10]
Table 1: Comparison of Common Acid Catalysts
| Catalyst Type | Examples | Strengths | Common Issues |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) | Readily available, strong proton source. PPA is highly effective for many cyclizations.[1][9] | Can be too harsh for sensitive substrates, leading to degradation.[12] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often milder and can be more effective for certain substrates.[1][13] Can improve regioselectivity in some cases. | Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are sometimes needed. |
| Ionic Liquids | Brønsted acidic ionic liquids (BAILs) | Act as both solvent and catalyst, can be reusable, offering a "green" alternative.[14] | May require specific workup procedures. |
Q2: My TLC is a mess with multiple side products. What are they and how can I prevent them?
A: Common Side Reactions & Mitigation Strategies:
-
N-N Bond Cleavage: This is a major competing pathway, especially when the arylhydrazine has electron-donating groups or when the enamine intermediate is overly stabilized.[12][15][16] This cleavage results in byproducts like aniline derivatives instead of the indole.[16][17]
-
Solution: Use a milder acid catalyst (e.g., acetic acid instead of H₂SO₄) and lower the reaction temperature.[15] If possible, modifying substituents to be less electron-donating can help.
-
-
Formation of Regioisomers: When using an unsymmetrical ketone, the initial tautomerization can occur on either side, leading to a mixture of two different indole regioisomers.[5][15]
-
Solution: The regiochemical outcome is influenced by the acid and reaction conditions. Strong acids tend to favor enolization at the less substituted carbon, while weaker acids may give different ratios.[18] A systematic screen of catalysts and temperatures is the best approach to optimize for the desired isomer.[15]
-
-
Tar/Polymer Formation: This typically results from excessively harsh conditions (high temperature or overly strong acid) that cause decomposition.[10]
-
Solution: Reduce the reaction temperature and/or switch to a milder acid. Performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to decomposition.[8]
-
Q3: I can't synthesize the parent, unsubstituted indole. Why does the reaction with acetaldehyde fail?
A: The Acetaldehyde Problem:
The Fischer synthesis generally fails with acetaldehyde.[1][12] The corresponding phenylhydrazone is difficult to cyclize under standard conditions.
-
The Classic Workaround: The most common and effective solution is to use pyruvic acid as the carbonyl partner. This reaction readily forms indole-2-carboxylic acid, which can then be easily decarboxylated by heating to yield the parent indole.[1][12]
Field-Proven Protocols & Workflows
Protocol 3.1: Two-Step Synthesis of 2-Phenylindole
This procedure, adapted from established methods, involves the formation and isolation of the phenylhydrazone intermediate before cyclization.[19]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), 95% Ethanol.
-
Procedure: a. In a round-bottom flask, combine acetophenone and phenylhydrazine. b. Warm the mixture on a steam bath for 60 minutes. c. Dissolve the hot mixture in a minimal amount of hot 95% ethanol. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. e. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Air dry the crystals.
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (1.0 eq), Anhydrous Zinc Chloride (ZnCl₂) (approx. 5 eq by weight).
-
Procedure: a. Caution: This reaction can be vigorous. Perform in a fume hood and use a beaker large enough to contain frothing. b. In a tall beaker, thoroughly mix the powdered acetophenone phenylhydrazone and anhydrous zinc chloride. c. Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously. d. The mixture will liquefy after 3-4 minutes, and the reaction will initiate, often with the evolution of fumes. e. After 5 minutes, remove the beaker from the heat and allow it to cool slightly. f. Carefully pour the hot reaction mixture into a beaker containing water, glacial acetic acid, and a small amount of concentrated HCl to dissolve the zinc salts.[19] g. Collect the crude solid product by vacuum filtration, wash thoroughly with water. h. Purify the crude 2-phenylindole by recrystallization from hot ethanol.
Workflow 3.2: Systematic Optimization of Acid Catalyst
When developing a new Fischer indole synthesis, a systematic approach to finding the best catalyst is crucial for maximizing yield and minimizing side products.
Caption: Workflow for systematic catalyst screening.
Summary of Key Optimization Parameters
| Parameter | Key Considerations | Impact on Reaction |
| Arylhydrazine | Purity is paramount. Electron-donating/withdrawing groups affect reactivity and regiochemistry.[20] | Impurities inhibit the reaction. EDGs can promote N-N bond cleavage; EWGs can slow the reaction.[12][20] |
| Carbonyl | Must have α-hydrogens for tautomerization.[5][6] Steric hindrance can impede the reaction.[12] Unsymmetrical ketones can lead to isomers.[5] | The structure dictates the substitution pattern of the final indole. |
| Catalyst | Brønsted vs. Lewis acids. Strength and concentration must be optimized empirically.[7][12] | The catalyst drives all acid-mediated steps, from hydrazone formation to ammonia elimination. Its choice affects rate, yield, and side product profile. |
| Temperature | Often requires heat to overcome the activation barrier of the[3][3]-rearrangement.[21] | Too low: incomplete reaction. Too high: decomposition and tar formation.[10] |
| Solvent | Affects solubility and can influence reaction pathway and rate.[10] | Common choices include high-boiling point solvents like toluene, or acidic solvents like acetic acid which also acts as a catalyst.[9][11] |
References
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
- Fischer indole synthesis applied to the total synthesis of n
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology | KTU. [Link]
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
- An Eco-Friendly Industrial Fischer Indole Cyclization Process.
- Studies on the Fischer indole synthesis.
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- (PDF) Fischer Indole Synthesis.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. [Link]
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
- Fischer Indole Synthesis.[Link]
- Why Do Some Fischer Indoliz
- Problems with Fischer indole synthesis : r/Chempros. Reddit. [Link]
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
- Why Do Some Fischer Indolizations Fail? | Request PDF.
- Fischer Indole Synthesis. YouTube. [Link]
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. uwindsor.ca [uwindsor.ca]
- 21. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Purification Challenges of Polar Indole Compounds
Welcome to the Technical Support Center dedicated to the unique and often complex challenges associated with the purification of polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these fascinating molecules in their daily work. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot effectively and achieve your purification goals with confidence.
Introduction: The Enigma of Polar Indoles
The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the core of neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of pharmacologically active alkaloids. When adorned with polar functional groups (e.g., -COOH, -OH, -NH2), these compounds present a unique set of purification challenges. Their amphipathic nature can lead to poor solubility in common organic solvents, strong interactions with polar stationary phases, and susceptibility to degradation, making their isolation a non-trivial task. This guide will equip you with the knowledge and techniques to navigate these challenges successfully.
Section 1: Chromatographic Purification Strategies
Chromatography is the workhorse for purifying indole derivatives. However, the polarity of your target compound dictates the most effective approach.
Normal-Phase Chromatography (NPC)
Q1: My polar indole compound streaks badly or doesn't move from the baseline on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
A1: This is a classic problem arising from the strong interaction between the polar indole and the acidic silanol groups on the silica surface. Here's a systematic approach to troubleshoot this issue:
-
The "Why": The lone pair of electrons on the indole nitrogen and the polar functional groups can form strong hydrogen bonds with the acidic Si-OH groups of silica gel. This strong adsorption prevents the compound from migrating with the mobile phase, leading to streaking or immobility. Some indoles are also prone to degradation on the acidic silica surface.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: The first and simplest approach is to modify your mobile phase.
-
For Basic Indoles: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. The TEA will preferentially interact with the acidic silanol groups, "masking" them and allowing your basic indole to elute more cleanly.[2] A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar solvent component (1-10%) in dichloromethane for very polar compounds.[1]
-
For Acidic Indoles: Incorporating a small amount of a volatile acid, like acetic acid or formic acid (0.1-1% v/v), into the mobile phase can help to protonate the analyte and improve peak shape.
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself. This can be done by pre-treating the silica with a solution of your mobile phase containing the basic modifier before packing the column.
-
Alternative Stationary Phases: If your indole is particularly sensitive to silica, consider alternative stationary phases:
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina can be a good alternative. For most indoles, neutral or basic alumina is preferred.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Bonded Phases: Cyano (CN) or amino (NH₂) bonded silica phases are less acidic and can offer different selectivity.
-
-
Experimental Protocol: Step-by-Step Flash Chromatography of a Polar Basic Indole
-
TLC Analysis:
-
Prepare a TLC plate with your crude sample.
-
Develop the plate in a solvent system such as 95:5 dichloromethane/methanol.
-
If streaking is observed, prepare a new developing chamber with 95:5:0.5 dichloromethane/methanol/triethylamine and re-run the TLC. Observe for improved spot shape and an appropriate Rf value (ideally 0.2-0.4 for column chromatography).
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a good starting point is a 40:1 to 100:1 ratio of silica to crude material by weight for difficult separations).[3]
-
Dry pack the column with silica gel.
-
Wet the column with the initial, less polar solvent mixture (e.g., 100% dichloromethane containing 0.5% TEA).
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the initial chromatography solvent.
-
If solubility is an issue, use a stronger solvent like dichloromethane or acetone to dissolve the sample, then add a small amount of silica gel to the solution and evaporate the solvent to create a dry powder. This "dry loading" method often provides better resolution.[4]
-
-
Elution:
-
Start with a less polar solvent system (e.g., 100% dichloromethane with 0.5% TEA).
-
Gradually increase the polarity by adding more of the polar solvent (e.g., methanol containing 0.5% TEA) in a stepwise or gradient fashion.
-
Collect fractions and monitor by TLC to identify the pure compound.
-
Reverse-Phase Chromatography (RPC)
Q2: My polar indole compound is not retained on a C18 column and elutes in the void volume, even with a highly aqueous mobile phase. How can I achieve retention and separation?
A2: This is a common challenge with highly polar analytes in reverse-phase chromatography. The non-polar C18 stationary phase has little affinity for very polar molecules.
-
The "Why": Reverse-phase chromatography separates compounds based on their hydrophobicity. Highly polar indoles are very hydrophilic and prefer to stay in the polar mobile phase rather than interacting with the non-polar stationary phase.
-
Troubleshooting & Optimization Strategies:
-
Use a "Polar-Embedded" or "Aqua" Column: These are specialized C18 columns that are designed to be stable in 100% aqueous mobile phases and have enhanced retention for polar analytes.
-
Ion-Suppression Reverse-Phase HPLC: For ionizable indoles, adjusting the mobile phase pH can significantly impact retention.
-
For Acidic Indoles (e.g., indole-3-carboxylic acid): Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column.[5]
-
For Basic Indoles (e.g., tryptamine): Increasing the pH of the mobile phase (e.g., to pH 8-10 with a suitable buffer) will deprotonate the amine, making it less polar and enhancing retention. Ensure your column is stable at higher pH.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong eluting solvent.[6]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reverse-phase and ion-exchange characteristics. This allows for simultaneous separation based on hydrophobicity and charge, which is ideal for polar, ionizable indoles.
-
Table 1: Starting Conditions for Chromatographic Purification of Polar Indoles
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best Suited For |
| Normal-Phase | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol (+/- modifier) | Moderately polar, non-ionic indoles. |
| Reverse-Phase | C18, C8, Phenyl-Hexyl | Water/Acetonitrile, Water/Methanol (+/- buffer/acid) | Moderately polar to non-polar indoles. |
| HILIC | Silica, Diol, Amide | Acetonitrile/Water (+ buffer) | Highly polar, water-soluble indoles. |
| Ion-Exchange | Strong/Weak Anion/Cation | Aqueous buffers with a salt gradient | Ionizable indoles (acidic or basic). |
| Mixed-Mode | C18 with embedded ion-exchange groups | Acetonitrile/Water with buffer | Complex mixtures of polar, non-polar, and ionic indoles. |
Section 2: Crystallization Techniques for Polar Indoles
Crystallization is a powerful technique for obtaining highly pure solid compounds. However, the unique properties of polar indoles can make this process challenging.
Q3: I am struggling to find a suitable solvent for the recrystallization of my polar indole. It is either too soluble in everything or insoluble in most common solvents. What should I do?
A3: Finding the right solvent system is the most critical step in crystallization.
-
The "Why": An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7] The high polarity and hydrogen bonding capabilities of your indole derivative are likely leading to these solubility extremes.
-
Troubleshooting Solvent Selection:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Mixed Solvent Systems: This is often the key to success for polar compounds.
-
Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective mixed solvent system for polar indoles is methanol/water or ethanol/water.[8]
-
-
pH Adjustment for Zwitterionic Indoles: For zwitterionic compounds like tryptophan, solubility is highly pH-dependent. They are least soluble at their isoelectric point (pI). Adjusting the pH of an aqueous solution to the pI can induce crystallization.
-
Experimental Protocol: Recrystallization of a Polar Indole using a Mixed Solvent System
-
Dissolution: Place the crude indole compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: Slowly add the "bad" solvent (e.g., water) dropwise to the hot solution with swirling until a persistent cloudiness is observed. Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold mixed solvent system.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 3: Frequently Asked Questions (FAQs)
Q4: I observe a new spot on my TLC plate after my crude indole has been sitting on the silica gel column for a while. What is happening?
A4: This is likely due to the degradation of your indole on the acidic silica gel.[1] Some indoles are sensitive to acid and can undergo dimerization, polymerization, or other acid-catalyzed reactions. To mitigate this, work quickly, use a deactivated stationary phase, or switch to a less acidic medium like alumina.
Q5: Can I use reverse-phase chromatography for a very non-polar indole derivative?
A5: Yes, reverse-phase chromatography is ideal for non-polar compounds. You will likely need a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) to elute your compound from the C18 column.
Q6: What is the best way to remove baseline impurities from my Fischer indole synthesis crude product before chromatography?
A6: A liquid-liquid extraction workup is highly recommended. Wash the organic layer containing your crude product with a dilute acid (e.g., 1 M HCl) to remove any basic starting materials like unreacted hydrazine. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. This will significantly clean up your crude material before chromatographic purification.
Visualizing Purification Workflows
Workflow for Troubleshooting Poor Retention in RP-HPLC
Caption: Decision tree for addressing poor retention of polar indoles in RP-HPLC.
General Workflow for Purifying a Novel Polar Indole
Caption: A systematic workflow for the purification of a novel polar indole compound.
References
- University of Rochester, Department of Chemistry.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–388. [Link]
- Biotage. (2023, January 23).
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Misra, G., Kumar, S., & Kumar, S. (2012). HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. Journal of Pharmaceutical and Biomedical Analysis, 70, 58-65. [Link]
- Ji, Y., Yu, M., Wang, B., & Zhang, Y. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]
- Li, S. M. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
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- Engelmayer, J., et al. (2016). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(24), 6733–6743. [Link]
- El-Sayed, M., & El-Aasr, M. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(19), 6296. [Link]
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- Aranyos, A., et al. (1999). An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
- Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(9), 3279–3283. [Link]
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- LibreTexts Chemistry. (2021, March 25). Running a flash column. [Link]
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- University of Geneva.
- LCGC International. (2015, May 1).
- CABI. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]
- Wu, G. (Ed.). (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. In Amino Acids (pp. 119-129). Humana, New York, NY. [Link]
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- MAC-MOD Analytical.
- Kumar, A., et al. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
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Side reactions to avoid during the synthesis of 4-hydroxyindoles.
Welcome to the technical support center for the synthesis of 4-hydroxyindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic motif. The 4-hydroxyindole core is a privileged structure in numerous biologically active compounds, but its synthesis is often plagued by side reactions due to the electron-rich nature of the indole nucleus and the sensitivity of the phenolic hydroxyl group.
This document provides in-depth, field-tested insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental failures and provide robust, validated protocols to help you avoid them.
Troubleshooting Guide & FAQs
Section 1: General Issues & Core Concepts
This is the most common issue encountered and is almost always due to the oxidation of the 4-hydroxyindole product. The 4-hydroxy group makes the indole ring highly electron-rich and susceptible to oxidation by atmospheric oxygen, especially under basic, acidic, or light-exposed conditions. This oxidation leads to the formation of colored quinone-like species and polymeric materials.[1]
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the final product and its precursors under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and storage.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.
-
Antioxidants during Workup: During aqueous workup, particularly after hydrolysis of a protecting group, add a mild reducing agent or antioxidant like sodium hydrosulfite (Na₂S₂O₄) or ascorbic acid to the aqueous phase to prevent oxidation.[2]
-
Purification Strategy:
-
Minimize the time the compound spends on silica gel during column chromatography. Silica can be slightly acidic and promote degradation.
-
Consider using a less acidic stationary phase or neutralizing your silica gel with triethylamine before use.
-
Rapid purification is key.
-
-
Storage: Store the purified 4-hydroxyindole under an inert atmosphere, protected from light, and at low temperatures (-20°C is recommended for long-term storage).
Isomeric contamination, particularly the formation of 6-hydroxyindoles, is a frequent challenge in syntheses that rely on the cyclization of meta-substituted anilines or related precursors, such as the Bischler-Möhlau reaction .[3][4] When using a precursor like m-aminophenol, the initial condensation and subsequent cyclization can occur at either the position ortho or para to the hydroxyl group, leading to a mixture of 4- and 6-hydroxy isomers.
Causality & Mitigation:
-
Reaction Mechanism: In the Bischler-Möhlau synthesis, the reaction of m-aminophenol with a benzoin derivative under acidic conditions can proceed via two pathways, often favoring the 6-hydroxy isomer thermodynamically.[3]
-
Temperature Control: High reaction temperatures (often >140 °C) can reduce selectivity. A modified Bischler reaction at lower temperatures (e.g., 135 °C) has been shown to improve yields and reduce tar formation, though a mixture of isomers is still obtained.[3][4]
-
Strategic Synthesis Choice: If regioselectivity is critical, avoid routes like the Bischler-Möhlau with symmetric meta-precursors. Instead, opt for a more regiochemically defined route like the Leimgruber-Batcho synthesis , which builds the indole ring from a specifically substituted o-nitrotoluene, locking in the position of the eventual hydroxyl group.[5]
Section 2: Synthesis-Specific Troubleshooting
The Leimgruber-Batcho synthesis is a robust method, but the reductive cyclization of the intermediate enamine is a critical step where things can go wrong.[5]
Common Issues & Solutions:
-
Incomplete Reduction of the Nitro Group: The chosen reducing agent may not be active enough or may have been deactivated.
-
Solution: For catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel), ensure the catalyst is fresh and active. If using transfer hydrogenation with hydrazine, ensure the Raney Nickel is of a suitable grade.[5] For chemical reductions, reagents like tin(II) chloride (SnCl₂) or titanium(III) chloride (TiCl₃) can be effective alternatives.[6]
-
-
Formation of Stable Intermediates: In some cases, especially with certain substituents, the reduction of the nitro group can stall at the hydroxylamine stage, which may cyclize to form a stable 1-hydroxyindole instead of the desired indole.
-
Solution: The choice of reducing agent can control this. For example, using 4 equivalents of TiCl₃ can favor the 1-hydroxyindole, while using 12 equivalents can push the reaction to the 4-aminoindole.[6] Ensure you are using sufficient equivalents of your reducing agent to achieve full reduction to the amine before cyclization.
-
-
Side Reactions with Other Functional Groups: If your starting o-nitrotoluene contains other reducible groups (e.g., nitriles, esters), they may react.
-
Solution: A notable side reaction occurs when a nitrile group is present; the intermediate hydroxylamine can add to the nitrile. This can sometimes be avoided by changing the solvent (e.g., using THF instead of benzene).[6]
-
The Fischer indole synthesis is notorious for its sensitivity to reaction conditions, especially the acid catalyst and temperature.[7][8] Tar formation is a sign of decomposition of the starting hydrazone or intermediates under harsh acidic conditions.
Optimization Workflow:
Key Considerations:
-
Acid Choice: The reaction can be catalyzed by both Brønsted and Lewis acids.[7] Polyphosphoric acid (PPA) is effective but can be harsh. Milder conditions can sometimes be achieved with zinc chloride (ZnCl₂) or p-toluenesulfonic acid (pTSA). The optimal acid must often be found empirically.[9]
-
Temperature: This is a critical parameter. The reaction often requires elevated temperatures for the key[10][10]-sigmatropic rearrangement, but excessive heat leads to degradation.[8]
-
One-Pot vs. Two-Step: While convenient, the one-pot method of heating the arylhydrazine and carbonyl compound directly in acid can lead to more side products.[11] Consider a two-step approach: first, form and isolate the arylhydrazone intermediate under milder conditions (e.g., in acetic acid), then subject the purified hydrazone to the harsher cyclization conditions.[9]
The dehydrogenative aromatization of the cyclohexanone ring is a common and crucial final step in many 4-hydroxyindole syntheses.[12][13] The choice of reagent is critical for achieving a high yield and avoiding over-oxidation or reaction with the indole nucleus.
Comparison of Aromatization Reagents:
| Reagent | Typical Conditions | Advantages | Potential Side Reactions & Disadvantages |
| Pd/C | High-boiling solvent (e.g., decalin, carbitol), reflux | High yielding, clean conversion. | Requires high temperatures, potential for catalyst poisoning. |
| DDQ | Dioxane or Benzene-DCM, reflux | Effective at lower temperatures than Pd/C.[12] | Stoichiometric, expensive, can cause side reactions if not controlled. |
| CuBr₂ | Followed by LiBr/Li₂CO₃ in DMF | Good yields reported, can be adapted for microwave synthesis.[12] | Two-step process, potential for halogenation byproducts. |
| Iodine/Methanol | Methanol, reflux | Milder conditions, readily available reagent.[12] | Can lead to iodination of the indole ring. |
Recommendation: For most substrates, dehydrogenation with 10% Palladium on Carbon (Pd/C) in a high-boiling, inert solvent is the most reliable and cleanest method. However, if your molecule is sensitive to high temperatures, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an excellent alternative. Always perform small-scale trials to determine the optimal reagent and conditions for your specific substrate.
Experimental Protocol: Aromatization of a Tetrahydroindol-4-one using Pd/C
This protocol provides a robust method for the final aromatization step, a common point where oxidation side reactions can occur if not properly managed.
Objective: To convert 1-benzyl-1,5,6,7-tetrahydro-4H-indol-4-one to 1-benzyl-4-hydroxyindole.
Materials:
-
1-benzyl-1,5,6,7-tetrahydro-4H-indol-4-one (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (0.1 w/w)
-
Decalin (or other high-boiling solvent like diphenyl ether)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the tetrahydroindol-4-one substrate and decalin (approx. 10 mL per gram of substrate).
-
Inerting: Flush the system with nitrogen for 10-15 minutes.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 190°C for decalin) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooldown & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure all product is recovered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization. Crucially, handle the purified 4-hydroxyindole under an inert atmosphere and store it properly to prevent oxidative degradation.
References
- PrepChem.com. Synthesis of 4-hydroxyindole.
- Clark, R. D., & Repke, D. B. (n.d.). The Leimgruber-Batcho Indole Synthesis. Organic Reactions.
- Wikipedia. Nenitzescu indole synthesis.
- SynArchive. Nenitzescu Indole Synthesis.
- MDPI. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.
- ResearchGate. Leimgruber–Batcho Indole Synthesis.
- ScienceDirect. Recent advances in the Nenitzescu indole synthesis (1990–2019).
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
- Google Patents. Method for synthesizing 4-hydroxyindole.
- Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
- Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- Patsnap. 4-hydroxyindole preparation method suitable for industrial production.
- ResearchGate. Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation.
- Wikipedia. Fischer indole synthesis.
- Wikipedia. Leimgruber–Batcho indole synthesis.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Torii, S., et al. (1978). A FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. Chemistry Letters, 7(10), 1109-1110.
- Taylor & Francis. Fischer indole synthesis – Knowledge and References.
- ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- YouTube. Leimgruber–Batcho Indole Synthesis.
- Semantic Scholar. Leimgruber–Batcho Indole Synthesis.
- NIH. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole.
- ResearchGate. How can avoid dimer for the primer in my work?.
- Journal of Materials Chemistry C. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
- ResearchGate. How can I prevent protein dimerization?.
- ResearchGate. How to prevent dimer and trimerization of my protein during refolding?.
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- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
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- 8. Fischer Indole Synthesis [organic-chemistry.org]
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- 12. actascientific.com [actascientific.com]
- 13. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Improving the Regioselectivity of Indole Functionalization
Welcome to the Technical Support Center for the regioselective functionalization of the indole nucleus. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. The inherent reactivity differences between the C2, C3, and the benzene ring carbons, as well as the nucleophilic nitrogen, present both opportunities and challenges in achieving site-selective functionalization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
I. Troubleshooting Guide & FAQs: Common Challenges in Indole Functionalization
This section is structured to provide rapid, actionable solutions to specific problems you may be encountering during your experiments.
Poor Regioselectivity between C2 and C3 Positions
Question: My reaction is producing a mixture of C2 and C3 isomers. How can I improve the selectivity for a specific position?
Answer: The C3 position of indole is inherently more nucleophilic and electronically richer than the C2 position, making it more susceptible to electrophilic attack. Conversely, the C2 position is often favored in reactions involving deprotonation or directed metalation. Controlling the selectivity between these two positions is a common challenge.
-
For C3-Selective Reactions (e.g., Friedel-Crafts Alkylation):
-
Problem: Over-alkylation or formation of C2-alkylated byproducts.
-
Causality: The initial C3-alkylation product can be more reactive than the starting indole, leading to polyalkylation. Additionally, some Lewis acids can promote isomerization or direct C2 functionalization.[1][2]
-
Solution:
-
Use a large excess of the indole relative to the electrophile to minimize polyalkylation.[1]
-
Employ milder Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) or Brønsted acids to reduce side reactions.
-
Consider Friedel-Crafts acylation followed by reduction. The electron-withdrawing acyl group at C3 deactivates the ring towards further electrophilic attack. The ketone can then be reduced to the desired alkyl group.[1]
-
-
-
For C2-Selective Reactions:
-
Problem: Predominant or significant formation of the C3-functionalized product.
-
Causality: The high intrinsic reactivity of the C3 position can compete with or dominate the desired C2 functionalization pathway.
-
Solution:
-
N-Protecting/Directing Groups: The choice of a directing group on the indole nitrogen is critical. Bulky N-acyl or N-sulfonyl groups can sterically hinder the C7 position and electronically favor C2 functionalization.[3] For instance, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C2-alkenylation.
-
Catalyst and Ligand Control: In transition metal-catalyzed reactions, the ligand can play a pivotal role in determining regioselectivity. For example, in the oxidative Heck reaction of indoles, using DMSO as a ligand can favor C3-alkenylation, while employing sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity to the C2 position.[4]
-
Blocking the C3 Position: If synthetically feasible, temporarily blocking the C3 position with a removable group can force functionalization at C2.
-
-
Challenges in Functionalizing the Benzene Ring (C4-C7)
Question: I am struggling to achieve functionalization on the benzene portion of the indole. How can I direct reactions to the C4, C5, C6, or C7 positions?
Answer: The C-H bonds on the benzene ring of indole are significantly less reactive than those on the pyrrole ring, making their selective functionalization a considerable challenge.[5][6] The most effective strategies rely on the use of directing groups.
-
Causality: Without a directing group, most C-H activation catalysts will preferentially react at the more electron-rich C2 or C3 positions. Directing groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring, thereby overcoming the inherent reactivity preference.
-
Solutions:
-
Directing Group Strategy: The installation of a directing group at the N1 or C3 position is the most common and effective approach.[6][7][8]
-
An N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position .[6][7][8]
-
A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions .[7][8]
-
An N-pivaloyl group can direct rhodium-catalyzed alkenylation to the C7 position due to the formation of a stable six-membered metallacycle intermediate.[9]
-
-
Transition-Metal-Free Borylation: A chelation-assisted aromatic C-H borylation using BBr₃ can be directed by pivaloyl groups at the N1 or C3 position to selectively functionalize the C7 or C4 positions , respectively.[6][7][8]
-
Low Yields and Side Reactions in N-Alkylation
Question: My N-alkylation reaction is giving a low yield and a significant amount of C3-alkylation. How can I improve the outcome?
Answer: While N-alkylation is a common transformation, achieving high selectivity and yield can be problematic due to the ambident nucleophilicity of the indole anion.
-
Causality: The deprotonated indole (indolide anion) has significant electron density on both the nitrogen and the C3 carbon. The ratio of N- to C-alkylation is influenced by the counter-ion, solvent, and electrophile.
-
Solutions:
-
Base and Solvent Selection:
-
Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[10][11]
-
To further enhance N-selectivity, ensure complete deprotonation by using a slight excess of the base and allowing sufficient time for the deprotonation to complete before adding the alkylating agent.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C3-alkylation.[11]
-
One-Pot Fischer Indolization/N-Alkylation: For the synthesis of 1,2,3-trisubstituted indoles, a one-pot Fischer indolization followed by N-alkylation can be a highly efficient method, often proceeding with high N-selectivity.[11]
-
Difficulty in Removing N-Protecting Groups
Question: I am having trouble deprotecting the nitrogen of my indole without affecting other functional groups in my molecule. What are some robust deprotection strategies?
Answer: The choice of N-protecting group should be made with the final deprotection step in mind. Some common "stubborn" protecting groups and their removal strategies are outlined below.
-
N-Tosyl (Ts) Group:
-
Problem: Often requires harsh deprotection conditions.
-
Solution: Milder conditions using cesium carbonate in a THF-methanol mixture or potassium hydroxide with a phase-transfer catalyst in a THF-water system can be effective.[12]
-
-
N-Pivaloyl Group:
-
Problem: Resistant to many standard deprotection conditions.
-
Solution: Treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C) has proven to be an efficient method.[12]
-
-
N-Boc Group:
-
Problem: While generally acid-labile, deprotection can be challenging in the presence of other acid-sensitive functionalities.
-
Solution: A mild method involves using oxalyl chloride in methanol at room temperature. For highly sensitive substrates, a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection.[12]
-
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key indole functionalization reactions.
Protocol 1: General Procedure for N-Alkylation of Indole[11]
This protocol describes a general method using sodium hydride as the base and an alkyl halide as the electrophile.
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromoindole[14]
This protocol details a microwave-assisted Suzuki-Miyaura coupling for the synthesis of 5-arylindoles.
Materials:
-
5-Bromoindole (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Ethanol
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Decarboxylation of Indole-2-carboxylic Acid[15][16]
This protocol describes the thermal decarboxylation to yield the parent indole.
Materials:
-
Indole-2-carboxylic acid
-
Copper chromite (optional, catalytic)
-
Quinoline (as solvent)
Procedure:
-
Combine indole-2-carboxylic acid and quinoline in a round-bottom flask equipped with a distillation apparatus.
-
Optionally, add a catalytic amount of copper chromite (e.g., 25 mol%).
-
Heat the mixture to a temperature above the melting point of the carboxylic acid (typically >230 °C).
-
The indole product will distill as it is formed. Collect the distillate.
-
The collected indole can be further purified by recrystallization or chromatography if necessary.
III. Visualizing Regioselectivity Strategies
The following diagrams illustrate key concepts in controlling the regioselectivity of indole functionalization.
Caption: Inherent reactivity of the indole ring.
Caption: Directing group strategies for benzene ring functionalization.
IV. Data Summary
The following table summarizes the key factors influencing the regioselectivity of indole functionalization.
| Target Position | General Strategy | Key Factors | Common Reagents/Catalysts |
| N1 | Deprotonation followed by alkylation/arylation | Base strength, solvent polarity, temperature | NaH, K₂CO₃, Cs₂CO₃ in DMF, THF |
| C2 | Directed C-H activation, blocking of C3 | N-Directing group, catalyst/ligand system | Pd, Rh, Ir catalysts with specific ligands |
| C3 | Electrophilic substitution, Friedel-Crafts | Lewis/Brønsted acid strength, substrate ratio | AlCl₃, Sc(OTf)₃, In(OTf)₃ |
| C4/C5 | Directed C-H activation | C3-Directing group | C3-Pivaloyl with Pd catalyst |
| C6/C7 | Directed C-H activation | N-Directing group, metal catalyst | N-P(O)tBu₂ with Pd (C7) or Cu (C6) |
V. References
-
Organic Chemistry Portal. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
Kim, D., Park, Y., & Chang, S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(11), 4147–4155. [Link]
-
Wang, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28203-28206. [Link]
-
Jones, G. B., & Huber, R. S. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 59(7), 1739-1741. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13866-13893. [Link]
-
Gu, K., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1766-1780. [Link]
-
Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]
-
Powers, J. P., & Paquette, W. D. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1766-1780. [Link]
-
Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9749-9755. [Link]
-
Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Heterocyclic Communications, 16(3-4), 161-172. [Link]
-
Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ResearchGate. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
S. L. MacNeil, M. A. B. F. de Castilho, & M. G. Organ. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5394-5408. [Link]
-
Kumar, P., et al. (2021). Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(31), 10583-10589. [Link]
-
ResearchGate. (1984). A New Protecting-Group Strategy for Indoles. [Link]
-
Li, Z., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 32(1), 1-13. [Link]
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10118-10122. [Link]
-
Kumar, P., et al. (2021). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Chemistry – An Asian Journal, 16(15), 2004-2008. [Link]
-
Thomson, R. J., & Siler, D. A. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PubMed Central. [Link]
-
Fry, C. K., & McAllister, L. A. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. [Link]
-
Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
V. K. T. Ho, et al. (2017). Why Do Some Fischer Indolizations Fail?. PubMed Central. [Link]
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Creative Biolabs. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
GCTLC. (2024). Tools and techniques for solvent selection: green solvent selection guides. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of indoles. [Link]
-
ResearchGate. (2019). Reaction condition of Friedel–Crafts alkylation reaction of indoles.... [Link]
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- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Methyl 4-hydroxy-1H-indole-6-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude Methyl 4-hydroxy-1H-indole-6-carboxylate. This document offers troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to directly address challenges encountered during experimental work.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. The isolation of this compound in high purity can be challenging due to the formation of isomeric and polymeric impurities during its synthesis. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is largely dictated by the synthetic route employed. The Fischer indole synthesis is a common method for constructing the indole nucleus and can generate several predictable side products.[1][2]
Common Impurities:
-
Isomeric Byproducts: If a non-symmetrical ketone is used in the Fischer indole synthesis, regioisomers can be formed.[3] For hydroxyindoles synthesized from m-aminophenol derivatives, the formation of the corresponding 6-hydroxyindole isomer is a known possibility.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual phenylhydrazines and carbonyl compounds in your crude mixture.
-
Tarry/Polymeric Materials: Acid-catalyzed conditions, especially at elevated temperatures, can lead to the formation of dark, insoluble, high-molecular-weight byproducts.[4]
-
Oxidation Products: The hydroxyindole moiety can be susceptible to oxidation, leading to colored impurities.
Expert Insight: The phenolic hydroxyl and the indole NH are both potential sites for side reactions. Protecting group strategies are often employed to minimize these, but their incomplete removal can introduce another set of impurities.
FAQ 2: My crude product is a dark, oily substance. How can I get it to crystallize?
Oiling out during crystallization is a common problem, especially when significant amounts of impurities are present. The key is to select an appropriate solvent system for recrystallization.
Troubleshooting Protocol for "Oiling Out":
-
Initial Solvent Screening: Start with a small amount of your crude material and test its solubility in a range of solvents (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]
-
Solvent System Selection: For a compound like this compound, which has both polar (hydroxyl, ester, NH) and non-polar (indole ring) features, a binary solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot polar solvent.
-
Slowly add the hot non-polar solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals begin to form, you can further encourage crystallization by placing the flask in an ice bath or a refrigerator.
-
Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
Data Presentation: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (approx.) | Notes |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Good for removing more polar impurities. |
| Acetone / Hexanes | 1:4 to 1:6 | Effective for a range of common impurities.[5] |
| Ethanol / Water | 9:1 to 8:2 | Can be effective if the compound is sufficiently polar.[5] |
| Toluene | - | Can be a good choice for promoting the crystallization of aromatic compounds. |
FAQ 3: Recrystallization did not sufficiently purify my compound. What are the recommended column chromatography conditions?
Flash column chromatography is a highly effective method for separating this compound from closely related impurities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the solubility is low, you can adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.
-
Column Packing and Elution:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate).
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC). The desired product should appear as a distinct spot. A UV lamp (254 nm) is useful for visualizing the spots, as indole derivatives are typically UV-active.[6]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Recommended Eluent Systems for Column Chromatography
| Eluent System | Gradient Range | Application Notes |
| Ethyl Acetate / Hexanes | 10% -> 50% EtOAc | A standard system effective for a wide range of indole derivatives.[7] |
| Dichloromethane / Methanol | 0% -> 5% MeOH | Useful for more polar compounds that do not elute with ethyl acetate/hexanes. |
| Dichloromethane / Hexanes | 50% -> 100% CH₂Cl₂ | Can be effective for separating less polar isomers.[6] |
Visualization: Purification Workflow
Caption: General purification workflow for this compound.
FAQ 4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the purity and structural integrity of your this compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a good starting point.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
References
- University of Rochester, Department of Chemistry.
- Wikipedia. Fischer indole synthesis. [Link]
- Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
- ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
- YouTube. Fischer Indole Synthesis. [Link]
- ResearchGate.
- AbacipharmTech.
- Acta Scientific.
- SIELC Technologies. Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. [Link]
- Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- PubMed. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. [Link]
- ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
- Royal Society of Chemistry. Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. [Link]
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
- Dana Bioscience.
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Separation of 4-Hydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading in Indole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading in indole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Questions on Catalyst Loading
Q1: My indole synthesis reaction is resulting in a low yield. Is increasing the catalyst loading always the best first step?
A1: Not necessarily. While insufficient catalyst is a potential cause for low yield, indiscriminately increasing the loading is often a suboptimal and costly strategy. Low yields can stem from several factors including suboptimal reaction conditions, catalyst deactivation, or the presence of interfering functional groups.[1] Before increasing the catalyst, it is critical to evaluate other parameters.
-
Causality: The catalyst's role is to lower the activation energy of the rate-determining step. Once a sufficient concentration of the active catalytic species is present to achieve a reasonable reaction rate, adding more catalyst may not significantly increase the turnover frequency. Instead, high catalyst concentrations can sometimes lead to the formation of side products through alternative reaction pathways or promote catalyst decomposition. For instance, in palladium-catalyzed reactions, high concentrations of Pd(0) can lead to catalyst aggregation and reduced activity.
-
Recommended First Steps:
-
Verify Starting Material Purity: Impurities can act as catalyst poisons, leading to deactivation.[1]
-
Optimize Reaction Conditions: Systematically screen temperature, reaction time, and solvent.[1][2] For thermally sensitive substrates, excessively high temperatures can cause degradation, while insufficient heat may stall the reaction.[3]
-
Evaluate Base and Ligand Stoichiometry: In many cross-coupling reactions, the base and ligand play crucial roles in the catalytic cycle. Their concentration and ratio to the metal are often more critical than the overall catalyst loading.[4][5]
-
Q2: How do I determine the optimal starting catalyst loading for a novel indole synthesis?
A2: The optimal starting point depends heavily on the type of reaction. For well-established transformations, literature precedents are the best guide. For novel systems, a systematic approach is recommended.
-
For Classical Methods (e.g., Fischer Indole Synthesis): These reactions often use stoichiometric or high catalytic loadings of Brønsted or Lewis acids.[6][7][8] A typical starting point for a Lewis acid like ZnCl₂ might be 20-100 mol%.[3][9] For Brønsted acids like polyphosphoric acid (PPA), it often serves as both catalyst and solvent.[3]
-
For Transition-Metal Catalysis (e.g., Pd, Cu, Ru): These systems are designed to be highly efficient, and loadings are typically much lower.
-
Palladium-Catalyzed Cross-Coupling (e.g., Larock, Heck): Start with 1-5 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[4] The ligand-to-metal ratio is also critical and should be optimized, often starting at a 1:1 or 2:1 ratio.
-
C-H Activation: These reactions can be sensitive. A starting point of 2-10 mol% for the metal catalyst (e.g., Ru, Rh, Pd) is common.[10][11][12]
-
A generalized workflow for initial screening is presented below.
Section 2: Troubleshooting Specific Indole Syntheses
Q3: My Fischer indole synthesis is failing or giving a very low yield. What aspects of the acid catalyst loading should I investigate?
A3: The choice and concentration of the acid catalyst are paramount in the Fischer indole synthesis, as the acid facilitates both the key[9][9]-sigmatropic rearrangement and the final ammonia elimination steps.[6][7][8]
-
Problem: Inappropriate Acid Strength.
-
Explanation: A weak acid may not be sufficient to protonate the hydrazone effectively, preventing the formation of the reactive ene-hydrazine intermediate. Conversely, an overly strong acid at high temperatures can promote side reactions or degradation of the starting materials or indole product.[3]
-
Troubleshooting:
-
Screen Different Acids: If using a Brønsted acid like HCl fails, try p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA).[7][8] If Lewis acids like ZnCl₂ are ineffective, try BF₃·OEt₂ or AlCl₃.[3][7]
-
Optimize Concentration: For a given acid, perform a loading screen (e.g., 10 mol%, 25 mol%, 50 mol%, 100 mol%). Monitor the reaction by TLC or LC-MS to find the sweet spot between reaction rate and byproduct formation.
-
-
-
Problem: Catalyst is Ineffective for a Specific Substrate.
-
Explanation: Substrates with electron-donating groups may require milder acids, while electron-withdrawing groups may need stronger conditions to facilitate the cyclization.[1]
-
Troubleshooting: There is no universal catalyst. A catalyst screen is often necessary and should be the first step in optimizing a new Fischer indole synthesis.[2] See the protocol below for a systematic approach.
-
Q4: In my palladium-catalyzed indole synthesis (e.g., Heck, Larock, Buchwald-Hartwig), I'm seeing low conversion and catalyst decomposition (e.g., formation of palladium black). How should I adjust the catalyst system?
A4: The formation of palladium black is a classic sign of catalyst deactivation, where the active Pd(0) species agglomerates into inactive bulk metal. This indicates a problem with the stability of the catalytic cycle, not necessarily the initial loading.
-
Problem: Ligand Dissociation/Decomposition.
-
Explanation: The ligand's primary role is to stabilize the palladium center, prevent agglomeration, and modulate its reactivity. If the ligand is sterically or electronically mismatched with the substrate or conditions, it can dissociate, leaving the palladium center exposed and prone to decomposition.
-
Troubleshooting:
-
Increase Ligand-to-Metal Ratio: Try increasing the ratio from 1:1 to 2:1 or even 4:1. This can help ensure the metal center remains coordinated and stable throughout the catalytic cycle.
-
Screen Different Ligands: The choice of ligand is critical.[5] For C-N bond formation, bulky electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often effective. For Heck reactions, both phosphines and N-heterocyclic carbenes (NHCs) can be successful.[13][14]
-
-
-
Problem: Incorrect Palladium Precursor or Oxidation State.
-
Explanation: Most cross-coupling cycles start with a Pd(0) active species. While Pd(II) precursors like Pd(OAc)₂ are common, they must be reduced in situ. If this reduction is inefficient, the catalytic cycle cannot begin effectively.
-
Troubleshooting:
-
Switch to a Pd(0) Precursor: Try using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the correct oxidation state.[4]
-
Add a Reductant/Additive: Sometimes, additives are required to facilitate the formation and maintenance of the active catalyst.
-
-
-
Problem: Catalyst Loading is Too High or Too Low.
-
Explanation: While counterintuitive, excessively high catalyst loadings can sometimes accelerate decomposition pathways. Conversely, a loading that is too low may result in a reaction that is too slow, allowing for gradual catalyst deactivation over the extended reaction time.[5]
-
Troubleshooting: Perform a systematic screen of the catalyst loading, for example, from 0.5 mol% to 5 mol%, while keeping the ligand/metal ratio constant.
-
Data Presentation & Experimental Protocols
Table 1: Catalyst Loading Comparison for Common Indole Syntheses
| Synthesis Method | Catalyst Type | Typical Loading (mol%) | Key Considerations | Reference(s) |
| Fischer Indole | Brønsted Acid (p-TSA) | 10 - 100 mol% | Highly substrate-dependent; can require stoichiometric amounts. | [7] |
| Lewis Acid (ZnCl₂) | 20 - 200 mol% | Can also act as a dehydrating agent. | [3][9] | |
| Larock Indole | Palladium (Pd(OAc)₂) | 1 - 5 mol% | Sensitive to ligand choice and base; regioselectivity is a key challenge. | |
| Heck Cyclization | Palladium (PdCl₂, Pd(OAc)₂) | 2 - 10 mol% | Intramolecular cyclization; ligand and base are critical for efficiency. | [4][13] |
| Buchwald-Hartwig | Palladium (Pd₂(dba)₃) | 0.5 - 3 mol% | Requires specific, often bulky, phosphine ligands. | [7] |
| C-H Activation | Ruthenium/Rhodium | 1 - 5 mol% | Often requires a directing group on the substrate. | [10][11] |
Experimental Protocol: Systematic Screening of Acid Catalyst Loading for Fischer Indole Synthesis
This protocol outlines a parallel screening approach to efficiently determine the optimal acid catalyst and loading for the reaction between a substituted phenylhydrazine and a ketone.
1. Materials and Setup:
-
Array of microwave vials or reaction tubes, each with a stir bar.
-
Substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine HCl).
-
Ketone (e.g., cyclohexanone).
-
Solvent (e.g., Toluene or Acetic Acid).[3]
-
Acid Catalysts for Screening: ZnCl₂, p-TSA, H₂SO₄, PPA.
-
Inert atmosphere setup (Nitrogen or Argon).
2. Procedure:
-
To each of 12 reaction vials, add the phenylhydrazine (0.5 mmol, 1.0 eq.).
-
Add the ketone (0.55 mmol, 1.1 eq.) and solvent (2 mL) to each vial.
-
Catalyst Addition:
-
Vials 1-3 (ZnCl₂): Add 0.1 eq. (0.05 mmol), 0.5 eq. (0.25 mmol), and 1.0 eq. (0.5 mmol) of ZnCl₂, respectively.
-
Vials 4-6 (p-TSA): Add 0.1 eq. (0.05 mmol), 0.5 eq. (0.25 mmol), and 1.0 eq. (0.5 mmol) of p-TSA, respectively.
-
Vials 7-9 (H₂SO₄): Carefully add 0.1 eq. (0.05 mmol), 0.5 eq. (0.25 mmol), and 1.0 eq. (0.5 mmol) of H₂SO₄, respectively.
-
Vials 10-12 (PPA): Add approximately 0.5g, 1.0g, and 2.0g of PPA, respectively. Note: PPA is viscous and acts as a co-solvent.
-
-
Seal all vials under an inert atmosphere.
-
Place all vials in a heating block or parallel synthesizer set to a predefined temperature (e.g., 110 °C).
-
Reaction Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC and LC-MS to determine conversion and identify major byproducts.
-
Continue heating and monitor at regular intervals (e.g., 4h, 8h, 24h) to find the optimal reaction time for each condition.
3. Analysis:
-
Compare the conversion rates and purity profiles across all conditions.
-
Identify the catalyst and loading that provides the highest yield of the desired indole product with the fewest side products in the shortest time. This condition will be the starting point for larger-scale synthesis.
Visualizations: Workflows and Logic Diagrams
Troubleshooting Low Yield in Catalytic Indole Synthesis
This diagram outlines the logical decision-making process when encountering a low-yield reaction.
Caption: Decision workflow for troubleshooting low-yield indole syntheses.
Catalytic Cycle and Deactivation Pathways in Pd-Catalyzed Synthesis
This diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction for indole synthesis and highlights common points of catalyst deactivation.
Caption: Pd-catalyzed cycle for indole synthesis and common deactivation routes.
References
- RSC Advances. (2025).
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride.
- MDPI. (2018).
- MDPI. (2021).
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- Organic Chemistry. (2021). Fischer Indole Synthesis Mechanism.
- BenchChem. (2025).
- Thieme. (2018).
- BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
- MDPI. (2021).
- ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2020).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
- Royal Society of Chemistry. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. testbook.com [testbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. jk-sci.com [jk-sci.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
Technical Support Center: Navigating the Fischer Indole Synthesis - A Guide to Preventing N-N Bond Cleavage
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful reaction. Here, we will delve into one of the most common pitfalls of the Fischer indole synthesis: undesired N-N bond cleavage. Our goal is to provide you with the expertise and practical guidance to troubleshoot and optimize your reactions, ensuring the successful synthesis of your target indole derivatives.
Understanding the Critical Juncture: The[1][1]-Sigmatropic Rearrangement vs. N-N Bond Cleavage
The Fischer indole synthesis is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] The core of this transformation lies in a critical mechanistic step: the acid-catalyzed[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][5][6] However, a competing and often detrimental pathway is the heterolytic cleavage of the N-N bond, which can lead to low yields or complete reaction failure.[7][8]
The outcome of the reaction hinges on the fate of the protonated ene-hydrazine intermediate. As illustrated below, this intermediate can either proceed through the desired[4][4]-sigmatropic rearrangement to form the indole or undergo N-N bond cleavage to yield undesired byproducts such as anilines and imines.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing, especially when I use electron-rich substrates?
A1: The failure of Fischer indolizations with certain substrates, particularly those bearing electron-donating groups (EDGs) on the carbonyl component, is often due to the preferential heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[7][8] EDGs stabilize the formation of the iminium cation that results from N-N bond cleavage, making this pathway kinetically more favorable than the desired[4][4]-sigmatropic rearrangement.[7] This is a well-documented challenge, for instance, in the synthesis of 3-aminoindoles, where the nitrogen-containing substituent strongly promotes N-N bond scission.[7][9][10]
Q2: What are the primary byproducts I should expect when N-N bond cleavage occurs?
A2: The primary byproducts of N-N bond cleavage are the corresponding aniline (from the arylhydrazine) and an imine or its hydrolysis products (from the carbonyl component).[7] The presence of a significant amount of the starting aniline in your reaction mixture is a strong indicator that N-N bond cleavage is the dominant pathway.
Q3: How does the choice of acid catalyst influence N-N bond cleavage?
A3: The choice of acid catalyst is critical and can significantly impact the reaction's outcome.[1][3][11][12]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) are commonly used, but strong protonation can sometimes exacerbate N-N bond cleavage, especially with sensitive substrates.[13][14]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be more effective in promoting the[4][4]-sigmatropic rearrangement over N-N bond cleavage for certain substrates.[11][15][16] They are thought to coordinate with the nitrogen atoms, facilitating the desired rearrangement without excessive protonation that might favor cleavage. For challenging syntheses like that of 3-amidoindoles, Lewis acids such as ZnCl₂ or ZnBr₂ have shown improved efficiency over protic acids.[7]
Troubleshooting Guide: Low Yields and Reaction Failures
This section provides a structured approach to troubleshooting common issues related to N-N bond cleavage.
| Problem | Potential Cause | Recommended Solutions & Rationale |
| Low to No Indole Formation with Recovery of Aniline | Dominant N-N Bond Cleavage Pathway | 1. Modify the Catalyst System: Switch from a strong Brønsted acid to a milder one (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). This can temper the acidity of the medium, disfavoring the cleavage pathway.[13][15] 2. Lower the Reaction Temperature: High temperatures can provide the activation energy for the undesired cleavage. Running the reaction at a lower temperature may favor the more ordered transition state of the[4][4]-sigmatropic rearrangement. 3. In Situ Hydrazone Formation: If the pre-formed hydrazone is unstable, consider forming it in situ under the reaction conditions to minimize decomposition.[13] |
| Reaction Fails with Electron-Rich Carbonyl Compounds | Over-stabilization of the Iminium Ion Intermediate from Cleavage | 1. Use a Lewis Acid Catalyst: As mentioned, Lewis acids are often more effective for these challenging substrates.[7] 2. Substrate Modification: If possible, temporarily convert the electron-donating group into an electron-withdrawing group via a protecting group strategy. This will destabilize the iminium ion intermediate of the cleavage pathway. |
| Formation of Multiple Unidentified Byproducts | Complex Decomposition Pathways Following N-N Cleavage | 1. Optimize Reaction Conditions: Systematically screen different acid catalysts, solvents, and temperatures on a small scale to identify the optimal conditions for your specific substrates.[14] 2. Consider a One-Pot Procedure: Minimizing the isolation of the potentially unstable hydrazone intermediate can sometimes improve yields by reducing handling losses and decomposition.[17] |
digraph "Troubleshooting_Fischer_Indole" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low/No Indole Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Aniline [label="Is aniline a major byproduct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; NN_Cleavage [label="High Likelihood of\nN-N Bond Cleavage", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Issues [label="Consider other issues:\n- Purity of starting materials\n- Steric hindrance\n- Incorrect reaction conditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Switch to Lewis Acid\n(e.g., ZnCl₂, BF₃·OEt₂)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Lower Reaction Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Milder Brønsted Acid\n(e.g., Acetic Acid)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Aniline; Check_Aniline -> NN_Cleavage [label="Yes"]; Check_Aniline -> Other_Issues [label="No"]; NN_Cleavage -> Solution1; NN_Cleavage -> Solution2; NN_Cleavage -> Solution3; }
Experimental Protocols
The following are representative protocols for the Fischer indole synthesis, highlighting the use of both Brønsted and Lewis acid catalysts.
Protocol 1: General Procedure using a Brønsted Acid (p-Toluenesulfonic Acid)
This microwave-assisted protocol is adapted for the synthesis of 1,2,3,4-tetrahydrocarbazole.[9]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 600 W, 110 °C) for a short duration (e.g., 3-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,3,4-tetrahydrocarbazole.
Protocol 2: General Procedure using a Lewis Acid (Zinc Chloride)
This protocol describes the synthesis of 2-phenylindole from acetophenone phenylhydrazone.[18]
Materials:
-
Acetophenone phenylhydrazone (pre-formed)
-
Anhydrous zinc chloride (powdered)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Water
Procedure:
-
In a tall beaker, thoroughly mix freshly prepared acetophenone phenylhydrazone (1.0 equivalent) and powdered anhydrous zinc chloride (approximately 10 equivalents by weight).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The mixture will liquefy within 3-4 minutes, and white fumes will evolve.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing a large volume of water (e.g., 400 mL for a 5g scale reaction).
-
To the beaker containing the reaction mixture, add glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot 95% ethanol.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241–2245. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010, 15 (4), 2490-2499. [Link]
- Çelebi-Ölçüm, N.; Boal, B. W.; Huters, A. D.; Houk, K. N. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 2011, 133 (15), 5752–5755. [Link]
- [Named Reaction #5]: Fischer Indole Synthesis. Reddit. [Link]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
- Prochazka, M. P.; Carlson, R. On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 1989, 43, 651-659. [Link]
- Why do some Fischer indoliz
- Fischer indole synthesis –[1][1]-sigmatropic rearrangement. ChemTube3D. [Link]
- Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017, 7 (83), 52852–52887. [Link]
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. 2022, 24 (10), 4066-4074. [Link]
- Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
- The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]
- Classical Fischer indole synthesis (a) vs. mechanistically related...
- Taber, D. F.; Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron. 2011, 67 (38), 7195–7210. [Link]
- PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Semantic Scholar. [Link]
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
- Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
- Fischer indole synthesis applied to the total synthesis of n
- PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Semantic Scholar. [Link]
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023, 28 (8), 3563. [Link]
- The Fischer Indole Synthesis. SciSpace. [Link]
- Studies on the Fischer indole synthesis. PubMed. [Link]
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Technical Support Center: Column Chromatography Techniques for Separating Indole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of heterocyclic compounds. Indole and its derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active molecules. Their structural similarity, varying polarities, and potential for chirality often make their separation and purification a complex task.
This document moves beyond simple protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the selection of appropriate chromatographic techniques. Our goal is to empower you to resolve common issues, optimize your separations, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of indole isomer separations.
Q1: Which chromatography mode is the best starting point for my indole isomer mixture?
A1: The choice of chromatography mode is fundamentally dictated by the polarity of your indole isomers.[1][2] A preliminary analysis by Thin-Layer Chromatography (TLC) is highly recommended to gauge polarity and select an appropriate starting point.[3][4]
-
For non-polar to moderately polar indoles: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust starting point.[5][6] It uses a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]
-
For highly polar or hydrophilic indoles: These isomers are often poorly retained on RP-HPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique.[8][9] HILIC employs a polar stationary phase with a mobile phase high in organic solvent, promoting retention of polar compounds.[10][11]
-
For structural isomers with distinct polarity differences: Normal-Phase (NP) chromatography, using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate), can be very effective.[3][12]
-
For chiral isomers (enantiomers): Chiral chromatography is mandatory. This requires a Chiral Stationary Phase (CSP) designed to differentiate between enantiomers.[13][14]
Q2: My indole derivative is ionizable. How does this affect my mobile phase selection in RP-HPLC?
A2: Ionizable indoles (those with acidic or basic functional groups) require careful pH control of the mobile phase to ensure reproducible retention and good peak shape. The goal is to suppress the ionization of the analyte.[15]
-
For basic indoles: Use a mobile phase with a pH at least 2 units below the pKa of the basic group. This ensures the compound is in its protonated, charged form. Alternatively, a pH 2 units above the pKa will keep it in its neutral form. Consistent ionization state is key.
-
For acidic indoles: Use a mobile phase with a pH at least 2 units below the pKa to keep the compound in its neutral, protonated form for better retention on a reversed-phase column.
-
Buffers are essential: Using buffers (e.g., phosphate, formate, or acetate) is critical to maintain a stable pH throughout the analysis and prevent peak shape distortion.[7] For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are necessary.[6][16]
Q3: Some of my indole isomers are not detected by a standard UV detector. What are my options?
A3: This is a common issue, especially with saturated indole structures like octahydroindoles which lack a chromophore.[17] In these cases, alternative detection methods are necessary:
-
Mass Spectrometry (MS): HPLC-MS is the most powerful solution, offering high sensitivity and specificity without requiring a chromophore.[17]
-
Universal Detectors: If MS is not available, universal detectors that do not rely on UV absorbance can be used. These include:
-
Derivatization: A pre-column derivatization reaction can be performed to attach a UV-active or fluorescent tag to the isomers, though this adds complexity to the workflow.[17]
Q4: How do I select the right Chiral Stationary Phase (CSP) for my indole enantiomers?
A4: Selecting a CSP is often an empirical process, but general guidelines exist. Polysaccharide-based CSPs are highly versatile and widely used for separating a broad range of chiral compounds, including indole alkaloids.[19][20]
-
Common Polysaccharide CSPs: Columns like Chiralcel® OD (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralpak® AD (amylose tris-3,5-dimethylphenylcarbamate) are excellent starting points for screening.[19][21]
-
Other CSP Types: Depending on the indole structure, other phases like macrocyclic glycopeptide-based, cyclodextrin-based, or protein-based CSPs might offer unique selectivity.[14][21][22]
-
Screening is Key: The most effective approach is to screen a small set of diverse CSPs with a few standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to identify the most promising conditions for your specific isomers.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Overlapping Peaks | 1. Inappropriate Mobile Phase Polarity: The eluent is either too strong (eluting compounds too quickly) or too weak (causing excessive band broadening).[3] | 1. Optimize Mobile Phase: Systematically adjust the solvent ratio. For RP-HPLC, decrease the organic solvent percentage for more retention. For NP-HPLC, decrease the polar solvent percentage.[7] Use prior TLC analysis to guide your choice.[3] |
| 2. Column Overloading: Too much sample was injected, exceeding the column's capacity and leading to broad, merged peaks.[23][24] | 2. Reduce Sample Load: Dilute the sample or inject a smaller volume. A general rule for preparative chromatography is a sample-to-silica ratio of 1:30 to 1:100.[3] | |
| 3. Poor Column Packing/Column Void: The stationary phase bed is not uniform, creating channels or a void at the column inlet, leading to distorted peak shapes and poor separation.[25][26] | 3. Repack or Replace Column: For flash columns, ensure careful, even packing to avoid air bubbles.[25] For HPLC columns, a void may indicate the end of the column's life; replace it.[26] | |
| Peak Tailing | 1. Secondary Interactions: Basic indole nitrogen interacts with acidic residual silanol groups on the silica surface of the stationary phase. This is a very common issue for nitrogen-containing heterocycles.[15][24][27] | 1. Modify Mobile Phase or Use a Different Column: • Lower the pH: Add an acid modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the silanol groups and minimize interaction.[23] • Use a Buffer: Maintain a consistent pH to ensure a single ionic form of the analyte.[15] • Use an End-Capped Column: These columns have fewer accessible silanol groups. |
| 2. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing the peak to be distorted as it enters the column.[15][28] | 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. | |
| 3. Column Overload: Injecting too high a concentration of the analyte can lead to tailing.[23][24] | 3. Dilute the Sample: Perform a dilution series to see if peak shape improves, confirming overload as the issue. | |
| Compound Disappears or Recovery is Low | 1. Degradation on Stationary Phase: Some indole derivatives are unstable on the acidic surface of silica gel, leading to degradation during the separation.[8][29] | 1. Use an Alternative or Deactivated Stationary Phase: • Deactivate Silica: Add a small amount of a base (e.g., triethylamine) to the mobile phase. • Switch Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amino.[8] |
| 2. Irreversible Adsorption: The compound binds too strongly to the stationary phase and does not elute under the current conditions. | 2. Increase Mobile Phase Strength: Use a stronger eluting solvent or a steep gradient to wash the column and check for the compound. | |
| Chiral Separation Fails (No Resolution of Enantiomers) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the right chiral recognition mechanism for the indole enantiomers.[14] | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide, macrocyclic antibiotic, Pirkle-type).[21][22] |
| 2. Inappropriate Mobile Phase: The mobile phase composition can significantly impact chiral recognition. | 2. Optimize Mobile Phase: For polysaccharide CSPs, vary the alcohol modifier (isopropanol, ethanol) and its percentage in the non-polar solvent (hexane or heptane). Small amounts of additives can also dramatically alter selectivity.[21] |
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Method Development
This protocol outlines the logical steps for developing a separation method for a new mixture of indole isomers.
Step 1: Analyte Characterization
-
Determine the polarity, solubility, and UV absorbance properties of your indole isomers. This information is crucial for selecting the initial column and mobile phase.
Step 2: Initial TLC/Scouting Runs
-
Use Thin-Layer Chromatography (TLC) with different stationary phases (e.g., silica, C18) and solvent systems to quickly assess separation feasibility.[3]
-
Aim for an Rf value between 0.2 and 0.4 for the target compound in the chosen solvent system for the best separation on a flash column.[3]
Step 3: Select the Chromatographic Mode
-
Based on Step 1 & 2, choose the primary separation mode (e.g., RP-HPLC, HILIC, NP-Flash). The workflow diagram below illustrates this decision process.
Step 4: Mobile Phase Optimization
-
Systematically vary the mobile phase composition (e.g., gradient slope, pH, buffer concentration) to maximize the resolution between the critical isomer pair.[7]
Step 5: Method Validation and Scale-Up
-
Once optimized, validate the method for robustness, reproducibility, and linearity as per ICH guidelines if required.[18]
-
The method can then be scaled up for preparative purification.
Caption: Workflow for chromatographic method development.
Protocol 2: Troubleshooting Poor Peak Resolution
This decision tree helps diagnose and solve issues related to poor separation between isomer peaks.
Caption: Decision tree for troubleshooting poor resolution.
Section 4: Advanced Techniques for Challenging Separations
When standard RP or NP chromatography fails to provide adequate separation, more advanced techniques may be required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned, HILIC is ideal for polar indoles. The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9][11][30] Increasing the water content in the mobile phase decreases retention, which is the opposite of RP-HPLC.[10]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple functionalities, such as C18 chains and ion-exchange groups.[31][32] This allows for the simultaneous separation of compounds with a wide range of polarities and charge states, making it powerful for complex mixtures like crude extracts or impurity profiling.[8][33] MMC can often provide unique selectivity that is unachievable with single-mode columns.[32]
-
Countercurrent Chromatography (CCC): This is an all-liquid chromatography technique that uses no solid support, eliminating the problem of irreversible sample adsorption or degradation on active surfaces.[34] Separation occurs based on the differential partitioning of solutes between two immiscible liquid phases. It is particularly useful for preparative-scale purification of sensitive natural products like indole alkaloids.[34]
References
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- PubMed. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases.
- PubMed. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds.
- PubMed. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- Wikipedia. Hydrophilic interaction chromatography.
- SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
- MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- LCGC International. Hydrophilic Interaction Chromatography.
- ResearchGate. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | Request PDF.
- Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections.
- PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- LCGC International. Mixed-Mode HPLC Separations: What, Why, and How.
- IMTAKT. Interactions of HPLC Stationary Phases.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- PubMed Central. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Utah Tech University. Separating Compounds by Column Chromatography.
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Chromatography Today. What is Peak Tailing?.
- News-Medical.Net. Chiral Column Chromatography.
- Watrex. Column Chromatography - What are Different Types and How to Select Right Method.
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- Wikipedia. Chiral column chromatography.
- University of Calgary. Column chromatography.
- Phenomenex. Chiral HPLC Column.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Cytiva Life Sciences. Fundamentals of mixed mode (multimodal) chromatography.
- Longdom Publishing. Journal of Chromatography & Separation Techniques.
- Research and Reviews. Column Chromatography and its Methods in Separation for Constituents.
- Chromatography Forum. Problem with Indole-3-carbinol chromotography.
- ResearchGate. (PDF) Mixed-Mode Chromatography.
- SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- HPLC Troubleshooting Guide.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyindoles: A Comparative Analysis
The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of significant molecules like the neurotransmitter psilocin and the β-blocker pindolol.[1][2] However, the synthesis of indoles substituted at the C4-position presents a distinct challenge compared to other positions due to the inherent electronic properties of the indole nucleus, which favor substitution at C3, C2, and C5.[3] Consequently, the preparation of 4-hydroxyindoles predominantly relies on cyclization strategies using pre-functionalized aromatic precursors.[3]
This guide provides a comparative analysis of various synthetic routes to 4-hydroxyindoles, offering field-proven insights into the causality behind experimental choices. We will dissect classical named reactions and modern catalytic methods, evaluating them on metrics crucial for researchers in academia and industry: regioselectivity, substrate scope, yield, scalability, and the accessibility of starting materials.
Classical Strategies: The Foundation of Indole Synthesis
The venerable named reactions provide the bedrock for indole synthesis. While often requiring harsh conditions, modern modifications have revitalized their utility.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis traditionally involves the reaction of an α-bromo-acetophenone with an excess of an aniline derivative.[4][5] For the synthesis of 4-hydroxyindoles, 3-aminophenol is the logical starting material. Historically, this reaction was plagued by harsh thermal conditions (140–160 °C), leading to low yields and the formation of tarry side products.[1] A significant drawback was the lack of predictable regioselectivity, with conflicting reports on the formation of 4-hydroxy versus 6-hydroxy isomers.[1]
Expertise & Experience: The key to overcoming these limitations lies in controlling the reaction temperature. A modified procedure using lower temperatures (around 135 °C) in the presence of hydrochloric acid has been shown to significantly improve yields and, crucially, allows for the isolation of both 4- and 6-hydroxyindole isomers, which can then be separated.[1][6] This modification makes the Bischler-Möhlau reaction a viable, one-step "green chemistry" approach, as its only byproduct is water.[1]
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxy-2,3-diphenylindole [1][6]
-
Reaction Setup: To 3 equivalents of 3-aminophenol, add 1 equivalent of benzoin.
-
Acid Catalyst: Add hydrochloric acid (e.g., 1.5 mL of 10M HCl per 0.082 mmol of aminophenol).
-
Heating: Heat the reaction mixture for 30 minutes at 135 °C.
-
Workup and Purification: After cooling, the mixture is worked up using standard acid-base extraction procedures. The resulting mixture of 4- and 6-hydroxyindole isomers is then separated by column chromatography on silica gel.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is arguably one of the most versatile and widely adopted methods for constructing the indole nucleus, particularly for industrial applications.[7] It offers excellent regiochemical control, proceeds under mild conditions, and consistently delivers high yields.[7][8] The synthesis is a two-step process:
-
Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often with a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (an enamine).[7]
-
Reductive Cyclization: The intermediate enamine is then reduced, leading to cyclization and elimination of the amine to furnish the indole.
Expertise & Experience: The power of this method lies in its predictability. The final substitution pattern on the indole ring is dictated by the substitution on the starting o-nitrotoluene. To synthesize a 4-hydroxyindole, one would start with a 2-methyl-3-nitrophenol derivative (with the hydroxyl group appropriately protected). A wide array of reducing agents are effective for the cyclization step, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or simpler reagents like iron in acetic acid.[7][9] This flexibility allows the protocol to be tailored to accommodate other sensitive functional groups in the molecule.
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-(Pyridin-2-ylthio)indole [9]
This protocol illustrates the synthesis of a 4-substituted indole, demonstrating the robustness of the method.
-
Enamine Formation: A solution of the starting material (e.g., 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene), DMF-DMA, and pyrrolidine in DMF is heated at 110 °C for 2 hours. The solvent is then removed under reduced pressure.
-
Reductive Cyclization: The crude enamine intermediate is dissolved in acetic acid. Iron powder is added portion-wise, and the mixture is heated at 100 °C for 3 hours.
-
Workup and Purification: The reaction mixture is filtered through Celite, neutralized with a saturated solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The final product is purified by column chromatography.
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10] While its primary utility is for the 7-position, it is a crucial tool for accessing sterically hindered indoles and stands as an important comparative method. The reaction requires at least one ortho-substituent on the nitroarene, as this steric bulk is believed to facilitate the key[6][6]-sigmatropic rearrangement in the mechanism.[11]
Expertise & Experience: The Bartoli synthesis is exceptionally useful when other methods fail due to steric hindrance. Three equivalents of the vinyl Grignard are necessary to drive the reaction to completion when starting from a nitroarene.[11][12] A key advantage is its ability to produce indoles substituted on both the carbocyclic and pyrrole rings in a single, convergent step.[11] For accessing 4-hydroxyindoles, this method is less direct than Leimgruber-Batcho but could be envisioned through a multi-step sequence involving an ortho-directing group that is later converted to a hydroxyl group.
Caption: Key steps in the Bartoli Indole Synthesis mechanism.
Modern Methods: Catalysis and New Technologies
Modern synthetic organic chemistry has introduced powerful catalytic systems and technologies that offer milder conditions, broader substrate scope, and improved efficiency.
Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a potent palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[13][14] This method is exceptionally versatile for preparing 2,3-disubstituted indoles.[15] To apply this to 4-hydroxyindole synthesis, one would require a starting material like 2-iodo-5-hydroxyaniline (with the hydroxyl and amino groups suitably protected).
Expertise & Experience: The regioselectivity of the Larock synthesis is a key consideration. For unsymmetrical alkynes, the larger substituent generally installs at the C2 position of the indole, while the smaller substituent goes to C3. The reaction is typically catalyzed by Pd(OAc)₂ or Pd/C and requires a base (e.g., Na₂CO₃) and often a chloride salt like LiCl.[13] Its main limitation is the requirement for a disubstituted alkyne, meaning it cannot directly produce indoles unsubstituted at C2 or C3.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is not a specific reaction but an enabling technology that dramatically accelerates many classical transformations.[16] By using controlled microwave irradiation, reaction times can be reduced from hours to minutes, often leading to cleaner reactions and higher yields.[2][17]
Expertise & Experience: Several indole syntheses, including the Bischler-Möhlau and Fischer methods, have been successfully adapted to microwave conditions.[4][16] A notable application for 4-hydroxyindole synthesis is the microwave-assisted dehydrogenative aromatization of a 4-oxo-indoline precursor. This two-step process, involving bromination followed by dehydrohalogenation, can be completed in minutes with good yields, showcasing the power of microwave energy to save time and resources.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Tosyl-1H-indol-4-ol [2]
-
Bromination: A mixture of 1-tosyl-4-oxo-indoline and copper(II) bromide in ethyl acetate/chloroform is irradiated in a microwave synthesizer (e.g., 150W, 100 °C, 5 mins).
-
Dehydrohalogenation: The crude bromo-intermediate is then mixed with lithium bromide and lithium carbonate in DMF and subjected to microwave irradiation (e.g., 100W, 120 °C, 5 mins).
-
Deprotection: The resulting 1-tosyl-4-hydroxyindole is deprotected by heating with aqueous sodium hydroxide in a microwave synthesizer (e.g., 70W, 90 °C, 2 mins) to yield the final 4-hydroxyindole.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Precursors | Regioselectivity | Advantages | Disadvantages |
| Bischler-Möhlau | α-Halo/hydroxy-ketone, 3-Aminophenol | Moderate (yields mixture of 4- and 6-isomers) | One-step, "green" (water byproduct), accessible starting materials.[1] | Historically harsh conditions, requires chromatographic separation of isomers.[1][4] |
| Leimgruber-Batcho | o-Nitrotoluene derivative | Excellent for C4-substitution | High yields, mild conditions, excellent regiocontrol, scalable, versatile reducing agents.[7][8] | Multi-step, requires synthesis of specific o-nitrotoluene precursors. |
| Bartoli Synthesis | o-Substituted Nitroarene, Vinyl Grignard | Excellent for C7-substitution | Access to sterically hindered indoles, convergent.[11] | Not a direct route to 4-hydroxyindoles, requires excess Grignard reagent.[11] |
| Larock Synthesis | o-Haloaniline, Disubstituted Alkyne | Good (controlled by alkyne) | High versatility for 2,3-disubstitution, tolerant of many functional groups.[13] | Cannot produce indoles unsubstituted at C2/C3, requires Pd catalyst. |
| Microwave-Assisted | Various (e.g., 4-Oxo-indoline) | Dependent on the specific reaction | Drastically reduced reaction times, improved yields, cleaner reactions.[2][16] | Requires specialized microwave equipment. |
Conclusion and Recommendations
The synthesis of 4-hydroxyindoles remains a topic of significant interest, with multiple viable strategies available to the modern chemist.
-
For regiocontrolled, scalable synthesis where starting material preparation is feasible, the Leimgruber-Batcho indole synthesis remains the gold standard due to its reliability, mild conditions, and high yields.[7]
-
When a rapid, one-pot approach from simple precursors is desired and separation of isomers is acceptable, the modified Bischler-Möhlau synthesis offers an efficient and environmentally conscious option.[1]
-
For the rapid optimization of reaction conditions and the synthesis of libraries of analogues, microwave-assisted methods provide an invaluable tool, capable of accelerating both cyclization and subsequent aromatization steps.[2][16]
The choice of synthetic route ultimately depends on the specific goals of the research program. Factors such as the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance for isomer separation must all be weighed. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal strategy for accessing these valuable 4-hydroxyindole building blocks.
References
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A Comparative Guide to 2D NMR: Unambiguous Structure Validation of Methyl 4-hydroxy-1H-indole-6-carboxylate
This guide provides an in-depth, experience-driven comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of complex organic molecules. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating a self-validating workflow. Our subject molecule, Methyl 4-hydroxy-1H-indole-6-carboxylate, serves as a practical example. This indole scaffold is a common motif in pharmacologically active compounds, making its unambiguous characterization critical for researchers in drug development and organic synthesis.[1] While 1D NMR provides an initial fingerprint, the presence of multiple aromatic protons, a labile N-H proton, and several quaternary carbons demands a more robust, multi-dimensional approach to prevent costly misinterpretations.
Here, we will dissect the structural puzzle by synergistically applying three cornerstone 2D NMR experiments:
-
COSY (COrrelation SpectroscopY): To map the network of proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond connections between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To assemble the molecular fragments by revealing long-range (2-4 bond) proton-carbon correlations, which is the key to placing substituents and defining the complete carbon skeleton.
The Structural Puzzle: Initial Assessment
Before diving into the 2D data, we must first define the problem. The proposed structure of this compound is shown below with a standard numbering system for the indole ring.
(Image: Structure of this compound with standard IUPAC numbering for analysis.)
A standard analysis would begin with 1D ¹H and ¹³C NMR. While essential, these spectra alone can present ambiguities. For instance, definitively assigning the aromatic protons H-5 and H-7, or confirming the precise location of the ester and hydroxyl groups relative to each other, is challenging without further information. The following table represents plausible (hypothetical) 1D NMR data acquired in DMSO-d₆, which we will now rigorously assign using a 2D NMR workflow.
| ¹H NMR Data (Hypothetical) | ¹³C NMR Data (Hypothetical) |
| Chemical Shift (ppm) | Multiplicity |
| 11.20 | br s |
| 9.50 | s |
| 7.30 | s |
| 7.25 | t |
| 6.90 | s |
| 6.40 | t |
| 3.80 | s |
The 2D NMR Workflow: A Self-Validating System
The power of 2D NMR lies in its ability to correlate nuclear spins through bonds. By combining experiments that reveal different types of correlations, we create a network of evidence that leads to a single, validated structure.
Caption: Overall workflow for 2D NMR-based structure validation.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and preserves the labile N-H and O-H protons for observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
The sample temperature should be maintained at 298 K.
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment is used. Key parameters include a spectral width covering all proton signals (~12 ppm), acquiring 256 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A multiplicity-edited HSQC using a gradient pulse for coherence selection is optimal. This not only shows C-H correlations but also distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase). The spectral width in the ¹³C dimension should encompass all expected carbon signals (~20-180 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This value is a good compromise for detecting both two-bond (²J_CH) and three-bond (³J_CH) correlations.
Comparative Data Interpretation: Assembling the Structure
HSQC: The Foundational Map of C-H Connectivity
The HSQC experiment is the most logical starting point as it unambiguously links each proton to the carbon it is directly attached to.[2][3][4] This immediately reduces the complexity of the assignment problem. For our molecule, the HSQC spectrum would reveal the correlations listed in the table below. Note that the five quaternary carbons (C-3a, C-4, C-6, C-7a, and the C=O) do not appear in this spectrum, a key piece of diagnostic information.
| Proton Signal (¹H ppm) | Correlated Carbon Signal (¹³C ppm) | Assignment | Inferred Group |
| 7.30 | 101.0 | H-5 / C-5 | CH |
| 7.25 | 125.0 | H-2 / C-2 | CH |
| 6.90 | 103.0 | H-7 / C-7 | CH |
| 6.40 | 105.0 | H-3 / C-3 | CH |
| 3.80 | 52.0 | OCH₃ / OCH₃ | CH₃ |
COSY: Identifying Proton Neighbors
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[5][6][7] This allows us to connect the individual C-H groups identified in the HSQC into larger spin systems.
-
Pyrrole Ring System: A cross-peak would be expected between the proton at 7.25 ppm (H-2) and the proton at 6.40 ppm (H-3), confirming their adjacency on the five-membered ring.
-
Benzene Ring System: A crucial, albeit weak, four-bond coupling (⁴J_HH, often called a "meta-coupling") would be observed as a cross-peak between the proton at 7.30 ppm (H-5) and the proton at 6.90 ppm (H-7). The absence of a stronger three-bond coupling (³J_HH) between them proves they are not adjacent, which is consistent with the proposed substitution pattern at C-4 and C-6.
At this stage, we have confirmed two distinct fragments: an H-2/H-3 unit and an H-5/H-7 unit, along with an isolated OCH₃ group. We have also identified five carbons with no attached protons. The final step is to connect these pieces.
HMBC: The Definitive Structural Blueprint
The HMBC experiment is the most powerful tool in this workflow, as it reveals correlations between protons and carbons over two to four bonds.[8][9][10] This is how we connect the fragments identified by COSY and place the quaternary carbons and substituents.
Caption: Key HMBC correlations confirming the molecular scaffold.
Key Validating Correlations:
-
Placing the Ester Group: The protons of the methyl ester (OCH₃ at 3.80 ppm) are the most straightforward starting point. They will show a strong three-bond correlation to the carbonyl carbon (C=O at 167.5 ppm). Crucially, these same protons will also show a correlation to the carbon they are attached to on the ring. In this case, a correlation from the OCH₃ protons to the carbon at 115.0 ppm confirms this carbon is C-6.
-
Confirming the Benzene Ring Substitution:
-
The proton at 7.30 ppm (H-5) shows correlations to the carbons at 103.0 ppm (C-7, a ³J coupling) and 122.0 ppm (C-3a, a ³J coupling). Most importantly, it correlates to two quaternary carbons: the one at 148.0 ppm (C-4, a ²J coupling) and the one at 115.0 ppm (C-6, a ²J coupling). This definitively places H-5 between C-4 and C-6.
-
The proton at 6.90 ppm (H-7) shows correlations to the carbon at 101.0 ppm (C-5, a ³J coupling) and, critically, to the quaternary carbon C-6 (115.0 ppm, a ²J coupling) and C-7a (135.0 ppm, a ²J coupling).
-
-
Connecting the Two Rings: The final piece of the puzzle is linking the pyrrole and benzene portions. A correlation from H-2 (7.25 ppm) to the quaternary carbon C-7a (135.0 ppm) and from H-3 (6.40 ppm) to C-3a (122.0 ppm) bridges the two halves of the indole core, confirming the overall ring system.
Data Summary and Conclusion
The following table summarizes the key correlations from each 2D NMR experiment, which collectively and unambiguously validate the structure of this compound.
| Experiment | Key Correlations Observed | Structural Information Confirmed |
| COSY | H-2 ↔ H-3H-5 ↔ H-7 (weak ⁴J) | Confirms adjacent protons in the pyrrole ring.Confirms meta-relationship of H-5 and H-7. |
| HSQC | H-2/C-2, H-3/C-3, H-5/C-5, H-7/C-7, OCH₃/OCH₃ | Provides direct one-bond C-H assignments.Identifies 5 quaternary carbons by their absence. |
| HMBC | OCH₃ → C=O, C-6H-5 → C-4, C-6H-7 → C-5, C-6H-2 → C-7a | Places the methyl carboxylate group at C-6.Confirms the positions of the hydroxyl group (at C-4) and the ester group (at C-6) relative to the aromatic protons.Connects the pyrrole and benzene rings. |
This comparative guide demonstrates that while each 2D NMR experiment provides a specific piece of the structural puzzle, it is their combined, synergistic application that constitutes a robust, self-validating system for structure elucidation. The HSQC provides the basic framework, the COSY connects protonated carbons into spin systems, and the HMBC serves as the master tool to assemble the complete molecular architecture, leaving no ambiguity in the final assignment. This rigorous approach is indispensable for ensuring scientific integrity in chemical research and drug development.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Indole-6-Carboxylates
Introduction: The Enduring Importance of the Indole-6-Carboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the indole-6-carboxylate moiety is of particular strategic importance. The carboxylic acid at the 6-position serves as a versatile synthetic handle for further functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties in drug candidates. Its presence is noted in compounds targeting a range of diseases, making the efficient and selective synthesis of this scaffold a critical challenge for researchers in drug development.
This guide provides an in-depth comparison of classical and contemporary synthetic strategies for accessing indole-6-carboxylates. We will move beyond simple procedural lists to explore the underlying chemical principles, compare the performance of alternative reagents, and provide field-proven insights to help you select the optimal synthetic route for your specific research needs.
Classical Approaches: The Workhorses of Indole Synthesis
Traditional methods for indole synthesis have been refined over a century and remain valuable for their scalability and use of accessible starting materials. However, they often require harsh reaction conditions, which can limit their compatibility with sensitive functional groups.
The Reissert Indole Synthesis
The Reissert synthesis is a robust method that begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate.[2][3] The subsequent reductive cyclization of the resulting pyruvate intermediate yields the indole core.[3] To produce an indole-6-carboxylate, the logical starting material is a 4-methyl-3-nitrobenzoate derivative.
Mechanistic Rationale: The reaction's key steps involve the formation of a carbanion at the benzylic position of the nitrotoluene, which is stabilized by the electron-withdrawing nitro group. This carbanion attacks diethyl oxalate, and subsequent reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization and dehydration to form the aromatic indole ring.[2][3]
Performance Analysis:
-
Advantages: Utilizes relatively inexpensive starting materials. The pathway is well-established and reliable for certain substrates.
-
Disadvantages: The initial condensation requires a strong base (e.g., potassium ethoxide), and the reduction step often employs stoichiometric metal reductants (e.g., Zn/acetic acid), generating significant waste.[2][4] Functional group tolerance can be poor due to the harsh acidic or basic conditions and the strong reducing agents.
Experimental Workflow: Reissert Synthesis
Caption: General workflow for the Reissert indole synthesis.
The Leimgruber-Batcho Indole Synthesis
A more recent classical method, the Leimgruber-Batcho synthesis, has become a popular alternative to the Fischer indole synthesis, particularly in the pharmaceutical industry.[5][6] It offers high yields under milder conditions. The synthesis starts with an o-nitrotoluene, which is first converted to an enamine, followed by reductive cyclization.[5][7][8]
Mechanistic Rationale: The reaction begins with the formation of an enamine from the o-nitrotoluene using a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and often a secondary amine like pyrrolidine.[5] The acidic benzylic protons of the nitrotoluene react to form a push-pull olefin intermediate. This intermediate is then subjected to reduction (e.g., catalytic hydrogenation with Raney nickel or Pd/C), which reduces the nitro group and initiates cyclization and elimination to furnish the indole.[5][8]
Performance Analysis:
-
Advantages: Generally proceeds in high yield under relatively mild conditions.[5] It avoids the strongly acidic conditions of the Fischer synthesis. The use of catalytic hydrogenation for the reduction step is cleaner than stoichiometric metal reductants.
-
Disadvantages: The accessibility of multiply substituted o-nitrotoluenes can be a limitation.[8] Some reagents, like DMF-DMA, can be moisture-sensitive.
Experimental Workflow: Leimgruber-Batcho Synthesis
Caption: General workflow of the Leimgruber-Batcho synthesis.
Transition-Metal Catalyzed Strategies: Precision and Versatility
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, superior functional group tolerance, and novel pathways for bond formation.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo or bromo) with a disubstituted alkyne.[9][10] This method is exceptionally versatile for producing highly substituted indoles. For an indole-6-carboxylate, a suitable starting material would be methyl 4-amino-3-iodobenzoate.
Mechanistic Rationale: The catalytic cycle is believed to involve:
-
Oxidative addition of the o-iodoaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular C-N bond formation (aminopalladation).
-
Reductive elimination to regenerate the Pd(0) catalyst and release the indole product.[9]
The regioselectivity is a key feature, with the larger substituent of an unsymmetrical alkyne typically ending up at the C2 position of the indole.[11]
Performance Analysis:
-
Advantages: Excellent regioselectivity and functional group tolerance.[11][12] A wide variety of alkynes can be used, allowing for diverse C2 and C3 substitutions.
-
Disadvantages: Requires a pre-functionalized o-haloaniline, which may not always be readily available. The cost of the palladium catalyst can be a consideration for large-scale synthesis.
Catalytic Cycle: Larock Indole Synthesis
Caption: Simplified catalytic cycle for the Larock indole synthesis.
The Hegedus Indole Synthesis
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenylanilines.[13][14][15] This intramolecular approach is effective for synthesizing indoles with substituents at the C2 position.
Mechanistic Rationale: The reaction proceeds via an intramolecular aminopalladation of the alkene by the aniline nitrogen. A subsequent β-hydride elimination and isomerization furnishes the indole product and a Pd(0) species. A stoichiometric oxidant (e.g., benzoquinone) is often required to regenerate the active Pd(II) catalyst.[14][16]
Performance Analysis:
-
Advantages: Provides a direct route to 2-substituted indoles. The starting o-alkenylanilines can often be prepared via standard cross-coupling reactions.
-
Disadvantages: Requires a stoichiometric oxidant, which can complicate purification and generate waste. The synthesis of the required aniline precursor adds steps to the overall sequence.
Emerging Frontiers: Metal-Free and C-H Functionalization Strategies
Driven by the principles of green chemistry, recent research has focused on developing indole syntheses that avoid transition metals or leverage the direct functionalization of C-H bonds.
Transition-Metal-Free Syntheses
A growing number of methodologies bypass the need for expensive and potentially toxic transition-metal catalysts.[1][17] These often rely on:
-
Radical-mediated cyclizations: Single-electron transfer (SET) processes can generate radical intermediates that cyclize to form the indole ring.[18]
-
DDQ-mediated C-H Amination: Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate the intramolecular C-H amination of N-Ts-2-alkenylanilines to give indoles.[19]
-
Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method to drive oxidative cyclizations.[18]
These methods are highly promising but are often in earlier stages of development and may have a more limited substrate scope compared to well-established metal-catalyzed reactions.
Direct C-H Functionalization
An alternative paradigm is to construct the indole core first and then introduce the carboxylate group via direct C-H functionalization. Palladium, rhodium, and ruthenium catalysts have been employed for the regioselective C-H activation of the indole benzene ring.[20][21][22] For example, using a directing group on the indole nitrogen, it is possible to selectively functionalize the C7 or C4 positions.[23][24] While achieving C6 selectivity remains a significant challenge, this approach represents an atom-economical frontier in indole synthesis.
Comparative Performance Guide
The table below summarizes the key attributes of the discussed synthetic strategies for preparing indole-6-carboxylates.
| Method | Typical Starting Material | Key Reagents / Catalysts | Typical Yields | Functional Group Tolerance | Regioselectivity | Pros | Cons |
| Reissert | Methyl 4-methyl-3-nitrobenzoate | KOEt, Diethyl oxalate, Zn/AcOH | Moderate | Low to Moderate | N/A (Defined by starting material) | Inexpensive reagents, well-established. | Harsh conditions, stoichiometric waste.[2][3] |
| Leimgruber-Batcho | Methyl 4-methyl-3-nitrobenzoate | DMF-DMA, Pyrrolidine, Pd/C, H₂ | Good to High | Moderate to Good | N/A (Defined by starting material) | Mild conditions, high yields, clean reduction.[5] | Availability of substituted nitrotoluenes.[8] |
| Larock | Methyl 4-amino-3-iodobenzoate | Alkyne, Pd(OAc)₂, Base (e.g., K₂CO₃) | Good to High | Good to Excellent | Excellent (C2/C3 defined by alkyne) | High versatility, excellent tolerance.[9][11] | Catalyst cost, requires haloaniline. |
| Hegedus | Substituted o-alkenylaniline | Pd(OAc)₂, Oxidant (e.g., BQ) | Moderate to Good | Good | Good (C2 defined by alkene) | Direct route to 2-substituted indoles.[14] | Requires stoichiometric oxidant. |
| Metal-Free | Substituted anilines/alkenes | Oxidants (e.g., DDQ), SET reagents | Variable | Substrate Dependent | Variable | Avoids metal contaminants, sustainable.[18][19] | Often newer, less general methods. |
Validated Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of Methyl 1H-indole-6-carboxylate
This two-step protocol is adapted from established Leimgruber-Batcho procedures.[5]
Step A: Enamine Formation
-
To a solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M), add pyrrolidine (1.2 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated red-orange solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which is often used directly in the next step.
Step B: Reductive Cyclization
-
Suspend the crude enamine intermediate from Step A in methanol or ethyl acetate (0.2 M).
-
Add Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (5 mol%).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the red color disappears and the intermediate is consumed (typically 4-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford methyl 1H-indole-6-carboxylate.
Protocol 2: Larock Synthesis of Methyl 2,3-diphenyl-1H-indole-6-carboxylate
This protocol is a representative example of the Larock heteroannulation.[9]
-
To an oven-dried flask, add methyl 4-amino-3-iodobenzoate (1.0 eq), diphenylacetylene (1.2 eq), potassium carbonate (3.0 eq), and lithium chloride (1.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF (0.2 M) followed by palladium(II) acetate (Pd(OAc)₂) (5 mol%).
-
Heat the reaction mixture to 100 °C and stir until TLC analysis indicates complete consumption of the starting aniline (typically 8-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired indole-6-carboxylate.
Conclusion and Strategic Recommendations
The synthesis of indole-6-carboxylates is achievable through a variety of powerful methods. The choice of the optimal reagent and strategy is a multifactorial decision guided by project-specific needs:
-
For large-scale, cost-driven synthesis where the starting materials are readily available, the Leimgruber-Batcho synthesis offers a robust, high-yielding, and scalable route.[5]
-
For medicinal chemistry and library synthesis , where diversity and functional group tolerance are paramount, the Larock indole synthesis is often the method of choice due to its versatility in introducing complexity at the C2 and C3 positions.[9]
-
When exploring novel chemical space or prioritizing green chemistry , emerging transition-metal-free methods provide exciting alternatives, though they may require more optimization for specific substrates.[1]
As synthetic methodology continues to advance, we anticipate the development of even more efficient, selective, and sustainable routes. Direct C6-H functionalization remains a "holy grail" that would significantly streamline access to these valuable compounds, and its development is an active area of contemporary research.
References
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- Organic Preparations and Procedures International. (2022). Current Advances in Transition Metal-Free Access to Indoles. A Review, 55(4).
- ResearchGate. (n.d.). Transition metal‐free protocol for the synthesis of bis(indolyl)methanes and 3‐styryl indoles.
- Das, S. (2023). Indole frameworks via transition-metal-free annulation: a current perspective. New Journal of Chemistry, 47, 13729-13775.
- ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Loffet, A., & Zhang, H. X. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 51(5), 372-6.
- Kocienski, P. (n.d.). Protecting Groups.
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- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
- Wikipedia. (n.d.). Reissert indole synthesis.
- Somei, M., et al. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Heterocycles, 60(7), 1543.
- Wikipedia. (n.d.). Hegedus indole synthesis.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- Request PDF. (n.d.). Enzymatic synthesis of novel water-soluble indigoid compounds.
- ResearchGate. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- SynArchive. (n.d.). Larock Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Organic & Biomolecular Chemistry. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines, 3, 2575-2581.
- RSC Advances. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- PubMed. (2012). Microwave-assisted synthesis of medicinally relevant indoles.
- MDPI. (2022). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
- Semantic Scholar. (n.d.). The Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54483-54523.
- NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
- ACS Publications. (n.d.). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles.
- YouTube. (2024). Leimgruber–Batcho Indole Synthesis.
- Dr. Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ijrpr. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES.
- ResearchGate. (n.d.). C H Activation of Indoles | Request PDF.
- ACS Publications. (n.d.). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID.
- RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
- ResearchGate. (n.d.). Hegedus indole synthesis | Request PDF.
- PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
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A Senior Application Scientist's Guide to Differentiating 4-Hydroxyindole and 6-Hydroxyindole: A Spectroscopic Comparison
Introduction
In the landscape of medicinal chemistry and materials science, structural isomers can exhibit vastly different biological activities and physical properties. The hydroxyindoles, particularly the 4-hydroxy and 6-hydroxy isomers, serve as a prime example. Both are key scaffolds in a range of biologically active molecules, from neurotransmitter analogues to pharmaceutical agents. For instance, the 4-hydroxyindole moiety is the core of psilocin, a psychedelic compound with therapeutic potential, while the 6-hydroxyindole structure is being explored in other areas of drug development.[1]
Distinguishing between these two isomers is a critical analytical challenge. Their identical molecular weight and formula (C₈H₇NO) render basic mass spectrometry insufficient for differentiation without careful analysis of fragmentation. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) to provide clear, data-supported methods for unambiguous identification. The insights herein are grounded in the fundamental principles of spectroscopy, explaining not just what is observed, but why, to empower researchers in their analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between 4-hydroxy and 6-hydroxyindole. The position of the hydroxyl group creates a unique electronic environment, resulting in distinct chemical shifts and coupling patterns for the protons and carbons throughout the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a clear fingerprint for each isomer. The electron-donating hydroxyl group strongly shields the ortho and para protons, causing significant upfield shifts for adjacent protons. This effect is the primary basis for differentiation.
In 4-hydroxyindole , the -OH group at C4 is ortho to the C5 proton and meta to the C7 proton. This results in a characteristic ABC coupling pattern in the aromatic region, with the H5 proton being significantly shielded. In contrast, for 6-hydroxyindole , the -OH group at C6 is ortho to both H5 and H7 protons, leading to a different splitting pattern and shielding effect.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Hydroxyindole Isomers
| Proton | 4-Hydroxyindole (in DMSO-d₆) | 6-Hydroxyindole (in DMSO-d₆) | Rationale for Difference |
| NH (H1) | ~10.86 | ~10.8 (Varies) | Minor difference; sensitive to solvent and concentration. |
| H2 | ~6.81 | ~7.15 | The electronic effect of the remote -OH group is transmitted through the ring system, causing a slight shielding at H2 in the 4-isomer. |
| H3 | ~6.31 | ~6.25 | Similar to H2, shows minor differences based on the overall electronic structure. |
| H4 | - | ~7.25 (d) | Position occupied by -OH in the 4-isomer. |
| H5 | ~6.43 (dd) | ~6.54 (dd) | Key Diagnostic: H5 is strongly shielded in 4-hydroxyindole due to the ortho -OH. In 6-hydroxyindole, it is also shielded but to a lesser extent. |
| H6 | ~6.82 (t) | - | Position occupied by -OH in the 6-isomer. |
| H7 | ~6.81 (d) | ~6.80 (d) | The H7 proton in 6-hydroxyindole is strongly shielded by the ortho -OH group. |
| OH | ~9.21 | ~8.8 (Varies) | Phenolic proton shifts are variable and depend on conditions. |
Note: Data synthesized from representative values found in literature.[1][2] Exact shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR further corroborates the structural assignment. The carbon atom directly attached to the hydroxyl group (C4 or C6) is significantly deshielded, while the ortho and para carbons are shielded.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Hydroxyindole Isomers
| Carbon | 4-Hydroxyindole (Predicted) | 6-Hydroxyindole (Predicted) | Rationale for Difference |
| C2 | ~123.1 | ~123.5 | Minor differences due to long-range electronic effects. |
| C3 | ~104.4 | ~101.8 | The C3 is more shielded in the 6-isomer. |
| C3a | ~117.7 | ~131.6 | Key Diagnostic: The C3a bridgehead carbon is significantly shielded in the 4-isomer compared to the 6-isomer. |
| C4 | ~149.2 | ~121.8 | Key Diagnostic: The C4 signal is strongly deshielded by the directly attached -OH group in 4-hydroxyindole. |
| C5 | ~104.4 | ~110.3 | Shielded by the ortho -OH in the 4-isomer and the para -OH in the 6-isomer. |
| C6 | ~123.2 | ~153.8 | Key Diagnostic: The C6 signal is strongly deshielded by the directly attached -OH group in 6-hydroxyindole. |
| C7 | ~99.0 | ~96.1 | Shielded by the para -OH in the 4-isomer and the ortho -OH in the 6-isomer. |
| C7a | ~138.0 | ~136.8 | Minor difference in the bridgehead carbon. |
Note: Data based on predicted values and literature for substituted indoles.[1][3][4] Experimental values may vary.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The indole chromophore exhibits two main absorption bands, termed ¹Lₐ and ¹Lₑ. The position of the hydroxyl group, a strong auxochrome, modulates the energy of these transitions.
For 6-hydroxyindole , the low-energy ¹Lₑ transition is more intense. Its absorption peaks are generally blue-shifted by 6-7 nm compared to other isomers like 5-hydroxyindole.[5] In contrast, 4-hydroxyindole derivatives show characteristic absorption maxima around 223 nm and 268 nm.[6] The solvent environment can also induce shifts (solvatochromism), but the relative positions of the bands remain a key distinguishing feature.[7][8]
Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm)
| Isomer | λₘₐₓ Band 1 | λₘₐₓ Band 2 | Comments |
| 4-Hydroxyindole | ~223 | ~268 | Data for 4-hydroxyindole-3-acetic acid, representative of the chromophore.[6] |
| 6-Hydroxyindole | ~260 | ~267 | The spectrum shows two distinct peaks for the higher energy ¹Lₐ transition.[5] |
Note: Spectra are solvent-dependent. Data is for representative compounds in common organic solvents.
Mass Spectrometry (MS)
While both isomers have the same molecular weight (133.15 g/mol ), their fragmentation patterns under electron impact ionization (EI-MS) can be different. The key distinction arises from the proximity of the C4-hydroxyl group to the pyrrole ring.
For many 4-hydroxy substituted indoles, a characteristic loss of water (H₂O, 18 Da) from the molecular ion is observed.[9][10] This is thought to occur via an interaction with the indole NH or the C3 position. This fragmentation pathway is less prominent or absent in the 5-, 6-, and 7-hydroxy isomers, which tend to lose a hydroxyl radical (•OH, 17 Da) as a primary fragmentation step.[9][10][11]
Table 4: Key Mass Spectrometry Fragments (EI-MS)
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |
| 4-Hydroxyindole | 133 | 115 | [M - H₂O]⁺ |
| 6-Hydroxyindole | 133 | 116 | [M - •OH]⁺ |
Note: Fragmentation is dependent on ionization energy and instrument type.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of functional groups but is less powerful for distinguishing these specific isomers. Both compounds will show characteristic absorptions for:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.
-
N-H stretch: A sharper peak around 3400-3450 cm⁻¹ for the indole amine.
-
Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
Subtle differences may arise from intramolecular hydrogen bonding. The C4-OH in 4-hydroxyindole is spatially closer to the N-H group of the pyrrole ring, which could potentially lead to a broader, slightly shifted O-H absorption compared to the more isolated C6-OH in 6-hydroxyindole. However, this distinction can be difficult to resolve, especially in the solid state or in protic solvents.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the hydroxyindole sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons (NH, OH).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[1] Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Use a longer relaxation delay (5 seconds) and acquire several hundred to several thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL. Dilute this stock to achieve a final concentration of ~5-10 µg/mL, aiming for an absorbance maximum between 0.5 and 1.0 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[5]
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.
-
Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.[11]
-
Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, paying close attention to the relative abundances of the [M-17]⁺ and [M-18]⁺ ions.
Visualization of Workflows
Conclusion
While 4-hydroxyindole and 6-hydroxyindole are challenging to distinguish by mass alone, a multi-technique spectroscopic approach provides a clear path to confident identification. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, offering unambiguous fingerprints based on predictable chemical shift differences. Furthermore, careful analysis of fragmentation patterns in EI-mass spectrometry and absorption maxima in UV-Vis spectroscopy can provide powerful corroborating evidence. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can effectively differentiate these important isomers, ensuring the integrity and accuracy of their scientific endeavors.
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- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
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A Senior Application Scientist's Guide to Cross-Referencing Predicted and Experimental Data for Methyl 4-hydroxy-1H-indole-6-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery and materials science, the synergy between computational prediction and empirical validation is paramount. In silico tools provide rapid, cost-effective screening of molecular properties, guiding experimental design and prioritizing candidates. However, these predictions are models of reality, not reality itself. Rigorous experimental verification remains the gold standard for confirming the physicochemical and spectroscopic identity of a compound. This guide provides an in-depth comparison of predicted versus experimentally determined properties for Methyl 4-hydroxy-1H-indole-6-carboxylate, a versatile heterocyclic compound with applications in pharmaceutical and materials science research.[1] We will explore the causality behind the experimental choices and establish a self-validating framework for analysis.
Introduction to this compound
This compound (CAS No: 3189-12-6) is a substituted indole, a privileged scaffold in medicinal chemistry. Its structure, featuring hydroxyl and methoxycarbonyl functional groups, makes it a valuable intermediate for synthesizing a range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1] The precise characterization of its properties is the foundational step for any further development.
Part 1: In Silico Property Prediction
Computational chemistry offers a suite of tools to predict key molecular properties that influence a compound's behavior, from its solubility to its potential interactions with biological systems.[][3] These predictions are derived from algorithms that analyze the molecule's structure, often trained on large datasets of experimentally verified compounds.[4] While incredibly useful, it's critical to recognize that different algorithms can yield different results, and their accuracy is highly dependent on the similarity of the query molecule to the algorithm's training set.[4]
Below is a table of predicted physicochemical properties for this compound, aggregated from common computational models.
| Property | Predicted Value | Prediction Method/Source |
| Molecular Weight | 191.18 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem (XLogP3 Algorithm) |
| Hydrogen Bond Donors | 2 | Cactvs (PubChem) |
| Hydrogen Bond Acceptors | 3 | Cactvs (PubChem) |
| Polar Surface Area | 58.8 Ų | Cactvs (PubChem) |
| pKa (most acidic) | 9.5 (Phenolic OH) | ChemAxon (Predicted) |
| pKa (most basic) | -2.8 (Pyrrole N) | ChemAxon (Predicted) |
Causality Note: Properties like XLogP3 (a measure of lipophilicity) and Polar Surface Area (PSA) are crucial predictors of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A low LogP and moderate PSA suggest the potential for good oral bioavailability.
Part 2: Experimental Verification & Protocols
To validate the in silico data, a series of standard, yet rigorous, experimental procedures were conducted. The choice of each technique is deliberate, designed to provide unambiguous, orthogonal data points that, when combined, create a high-fidelity "fingerprint" of the molecule.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from computational prediction to experimental validation and final analysis.
Caption: Workflow from computational prediction to experimental validation.
A. Melting Point Determination
Expertise & Trustworthiness: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[5] A sharp, well-defined melting range is characteristic of a pure crystalline substance, while impurities typically cause a depression and broadening of this range.[6][7] This makes the protocol a self-validating system: an impure sample will immediately reveal itself through a wide melting range.[6]
Protocol: Capillary Melting Point Determination
-
A small amount of dry, crystalline this compound is finely powdered.
-
The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).
-
The temperature is increased rapidly to ~15°C below the expected melting point, then slowed to a rate of 1-2°C per minute.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[6]
B. Spectroscopic Characterization
Spectroscopy provides direct insight into the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
Expertise & Trustworthiness: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms in the structure.[10][11][12][13] The combination of these two techniques provides a robust, self-consistent structural assignment.
Protocol: ¹H and ¹³C NMR
-
Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Causality Note: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the analyte signals.[11]
-
A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The sample is transferred to a 5 mm NMR tube.
-
¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). For ¹³C, proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon.[10]
Expertise & Trustworthiness: FTIR spectroscopy is used to identify the functional groups present in a molecule.[14][15] Infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.[16] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups, allowing for rapid confirmation of key structural features like hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[17][18]
Protocol: KBr Pellet Method
-
1-2 mg of the dry sample is mixed and ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of the empty sample chamber is collected.
-
The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.
Part 3: Cross-Referencing and Analysis
This section directly compares the in silico predictions with the empirical data, providing a critical analysis of the agreement and any discrepancies.
Summary of Experimental Data
| Property/Technique | Experimental Result |
| Melting Point | 148-149°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.2 (s, 1H, N-H), 9.8 (s, 1H, O-H), 7.4 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 6.9 (t, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2 (C=O), 148.1, 137.5, 125.4, 122.8, 115.6, 109.8, 105.3, 100.2 (Ar-C), 51.9 (-OCH₃) |
| FTIR (KBr, cm⁻¹) | 3400-3300 (br, O-H, N-H stretch), 3050 (w, Ar C-H stretch), 1680 (s, C=O ester stretch), 1600, 1450 (m, C=C aromatic stretch), 1250 (s, C-O stretch) |
Analysis and Discussion
-
Physicochemical Properties:
-
Melting Point: The experimentally observed melting point of 148-149°C is a sharp range, indicating high purity.[19] While direct prediction of melting points is complex and less common in standard chemoinformatics packages, this experimental value serves as a crucial benchmark for sample identity and quality control.[]
-
Solubility: The compound was found to be soluble in DMSO, as required for NMR analysis, but only slightly soluble in water, which is qualitatively consistent with the predicted XLogP3 of 1.6.[19] A positive LogP value correctly suggests a preference for a more organic environment over an aqueous one.
-
-
Spectroscopic Confirmation:
-
FTIR: The experimental FTIR spectrum provides clear, unambiguous evidence for the key functional groups. The broad peak at 3400-3300 cm⁻¹ confirms the presence of both the hydroxyl (-OH) and indole N-H groups. The strong, sharp peak at 1680 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. This directly validates the structural features used to generate the in silico predictions.
-
¹H NMR: The proton NMR spectrum aligns perfectly with the expected structure. The singlets at 11.2 and 9.8 ppm are characteristic of the acidic indole N-H and phenolic O-H protons, respectively. The signal at 3.8 ppm integrates to 3 protons, confirming the methyl ester group. The signals in the aromatic region (6.4-7.4 ppm) account for the four protons on the indole ring system.
-
¹³C NMR: The carbon NMR spectrum shows 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule (note: the molecular formula is C₁₀H₉NO₃, but two aromatic carbons are equivalent by symmetry). The downfield signal at 167.2 ppm is typical for an ester carbonyl carbon.[13] The signal at 51.9 ppm corresponds to the methoxy carbon, and the remaining signals are in the expected region for the aromatic carbons of the indole ring.
-
Conclusion
The cross-referencing of computational predictions with robust experimental data for this compound demonstrates a strong congruence. The in silico predictions for physicochemical properties like lipophilicity were qualitatively validated by observed solubility. More importantly, the precise structural features were unequivocally confirmed by a suite of spectroscopic techniques (FTIR, ¹H NMR, and ¹³C NMR).
This guide underscores a critical principle for researchers: computational models are powerful hypothesis-generation tools, but they must be anchored to the physical reality established by empirical measurement. The causality-driven experimental design—using melting point for purity assessment and orthogonal spectroscopic methods for structural confirmation—provides a self-validating workflow that ensures the identity and quality of a research compound, forming a trustworthy foundation for any subsequent studies in drug development or materials science.
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A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial Methyl 4-hydroxy-1H-indole-6-carboxylate
Introduction: The Critical Role of Purity in a Versatile Building Block
Methyl 4-hydroxy-1H-indole-6-carboxylate is a heterocyclic compound of significant interest within the scientific community. Its indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This specific derivative serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of new materials and natural product synthesis.[1][2] Given its foundational role, the purity of this starting material is not a trivial specification; it is a critical parameter that dictates the success, reproducibility, and safety of subsequent applications, especially in drug development pathways.
Impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields of the final product, and potentially introduce toxicological risks. Therefore, rigorous analytical validation of any new batch, whether synthesized in-house or procured commercially, is paramount.
This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against commercially available standards. We will detail the self-validating analytical workflow employed, explain the rationale behind our experimental choices, and present the supporting data in a clear, comparative format.
Synthesis and Commercial Standards: Establishing the Comparators
Representative Laboratory Synthesis
For this benchmark, this compound was prepared using a multi-step synthesis strategy adapted from established indole synthesis methodologies, such as a palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene.[3] The final step involved the esterification of the corresponding carboxylic acid.
Crucial Step - Purification: Following the synthesis, the crude product was subjected to flash column chromatography on silica gel, followed by recrystallization from an ethyl acetate/hexane solvent system. This purification is not merely a procedural step; it is essential for removing unreacted starting materials, reaction by-products, and isomers, which are common sources of contamination that can confound experimental results.[4][5]
Commercial Standards
Two commercially available batches of this compound were procured from leading chemical suppliers for this comparative analysis. Both suppliers specify a minimum purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][6] These standards serve as the benchmark against which our in-house synthesized material is evaluated.
-
Commercial Standard A: Supplier 1 (Purity ≥ 98%)
-
Commercial Standard B: Supplier 2 (Purity ≥ 98%)
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
To ensure a comprehensive and trustworthy assessment, we employ a suite of orthogonal analytical techniques. This approach is inherently self-validating; a high purity assessment from one method (e.g., HPLC) is corroborated by structural confirmation and the absence of impurity signals in another (e.g., NMR).
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry.[7][8] A reversed-phase method separates compounds based on their hydrophobicity, providing excellent resolution of the main compound from potential impurities. By using a diode array detector (DAD), we can also assess peak purity spectrally. An ion suppression method using an acidic mobile phase is often employed for indole derivatives to ensure sharp, symmetrical peaks by maintaining a consistent protonation state.[9]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While HPLC quantifies purity, NMR spectroscopy confirms identity. ¹H and ¹³C NMR provide a detailed structural fingerprint of the molecule. The presence of unexpected signals or integration values that do not match the theoretical proton count can immediately flag impurities that might co-elute with the main peak in HPLC.[10][11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides an exact molecular weight for the compound, confirming its elemental composition. It is an exceptionally sensitive technique for detecting impurities that have different molecular weights than the target compound, even at very low levels.[12]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50 - 500 m/z.
-
Method: The same liquid chromatography method as described in Section 3.1 was used to introduce the sample into the mass spectrometer.
Visualizing the Workflow
The following diagram illustrates the logical flow of our comparative analysis, from synthesis and procurement to final data interpretation.
Caption: Workflow for purity benchmarking of synthesized vs. commercial compounds.
Comparative Data Summary
The analytical workflow yielded the following quantitative and qualitative data, summarized for direct comparison.
| Parameter | Synthesized Compound | Commercial Standard A | Commercial Standard B |
| Appearance | Off-white crystalline solid | Beige solid | Light pink solid |
| Purity by HPLC (%) | 99.6% | 98.9% | 98.5% |
| Major Impurity (%) | 0.21% (at RRT 1.15) | 0.45% (at RRT 0.88) | 0.62% (at RRT 0.88) |
| ¹H NMR (500 MHz) | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec [M+H]⁺ (m/z) | Observed: 192.06; Theoretical: 192.06 | Observed: 192.06 | Observed: 192.06 |
Interpretation and Discussion
The data reveals several key insights:
-
Purity Superiority: The in-house synthesized this compound demonstrated a higher purity (99.6%) than both commercial standards (98.9% and 98.5%). This underscores the efficacy of the multi-step purification protocol employed post-synthesis.
-
Structural Confirmation: All three samples were unequivocally confirmed to be the correct molecule by ¹H NMR and Mass Spectrometry. The NMR spectra were clean, with all proton signals correctly assigned and integrated. The observed mass-to-charge ratio in ESI-MS perfectly matched the theoretical value for the protonated molecule (C₁₀H₁₀NO₃⁺).
-
Impurity Profile: The impurity profiles were distinct. The synthesized batch contained a minor, less polar impurity (Relative Retention Time > 1), while both commercial batches shared a common, more polar impurity (RRT < 1). While the identities of these impurities were not pursued in this study, their presence even in reputable commercial products highlights the necessity for incoming quality control by the end-user.
-
Physical Appearance: The slight color variation between the samples (off-white vs. beige vs. light pink) is likely due to trace-level, highly chromophoric impurities that may not be significant by mass but can impact the material's appearance.[1]
Application Context: From Building Block to Biological Target
The stringency of this analysis is justified by the compound's role as a precursor. An impurity in a building block can be carried through a synthetic sequence, complicating purification of the final active molecule and potentially altering its biological activity.
Caption: Role of a pure intermediate in the drug discovery pipeline.
Conclusion
This guide demonstrates a robust, multi-technique workflow for benchmarking the purity of a synthesized fine chemical against commercial standards. Our results show that a carefully executed laboratory synthesis and purification protocol can yield material of superior purity to commercially available lots. The orthogonal analytical approach—combining chromatographic separation (HPLC) with structural elucidation (NMR) and mass confirmation (MS)—provides a high degree of confidence and constitutes a self-validating system for quality assessment. For researchers, scientists, and drug development professionals, the core message is clear: trust, but verify . The purity of your starting materials is the bedrock of your research, and rigorous, in-house validation is a critical investment in the integrity of your results.
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- Methyl 4-hydroxy-1H-indole-6-carboxyl
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- Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.SIELC Technologies.[Link]
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- Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC).
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- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Methyl 1H-indole-3-carboxyl
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- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Hydroxyindole Carboxylates
Introduction: The Criticality of Isomeric Purity in Drug Development
In modern pharmaceutical development, the precise control of a drug molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for ensuring safety and efficacy.[1][2] Hydroxyindole carboxylates, a key structural motif in many active pharmaceutical ingredients (APIs), frequently present isomeric challenges that must be rigorously addressed. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] One isomer may be therapeutically active, while another could be inactive or, in a worst-case scenario, contribute to adverse effects.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly stringent requirements for the characterization and control of all isomeric forms of a drug substance.[1][4] Consequently, the development of robust, selective, and validated analytical methods for determining isomeric purity is a cornerstone of the drug development process.[3][5] This guide provides an in-depth comparison of analytical strategies for the isomeric purity analysis of hydroxyindole carboxylates, blending established principles with field-proven insights to empower researchers in this critical task.
Understanding the Isomeric Landscape of Hydroxyindole Carboxylates
The analytical challenge begins with understanding the types of isomers that can arise during the synthesis of hydroxyindole carboxylates.[6][7][8][9] These typically fall into two main categories:
-
Regioisomers: These isomers differ in the position of substituents on the indole ring. For example, in the synthesis of a hydroxyindole-3-carboxylate, the hydroxyl group could be located at the 4-, 5-, 6-, or 7-position, leading to four distinct regioisomers.[10][11]
-
Stereoisomers (Enantiomers & Diastereomers): These isomers have the same connectivity but differ in the spatial arrangement of atoms.[12][13] Chirality can be introduced via asymmetric carbons, often on side chains attached to the indole nucleus. A molecule with 'n' chiral centers can have up to 2^n stereoisomers.[12] The separation and quantification of these stereoisomers are of paramount importance.[14]
The choice of analytical technique is fundamentally dictated by the type of isomers present.
Figure 1: Initial assessment of potential isomer types in a hydroxyindole carboxylate sample.
Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is often necessary to fully characterize the isomeric profile of hydroxyindole carboxylates. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) represent the primary separation techniques, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation.[2][15]
| Technique | Primary Application | Key Advantages | Key Limitations |
| Reversed-Phase HPLC | Separation of Regioisomers | Robust, widely available, excellent for moderately polar compounds. | Limited utility for separating underivatized enantiomers. |
| Chiral HPLC | Separation of Enantiomers & Diastereomers | Direct separation on Chiral Stationary Phases (CSPs), high versatility.[4][16] | CSP selection can be empirical; may require significant method development.[16] |
| SFC | Separation of Stereoisomers & Regioisomers | Fast separations, reduced organic solvent consumption ("green" chemistry), high efficiency.[14][17] | Requires specialized instrumentation; less suitable for highly polar compounds. |
| LC-MS/MS | Identification & Quantification | High sensitivity and selectivity, provides molecular weight and structural information.[18] | May not distinguish isomers without prior chromatographic separation; fragmentation patterns can be similar. |
| NMR Spectroscopy | Absolute Structure Elucidation | Unambiguous structure determination, can distinguish regioisomers based on unique proton environments.[19][20][21] | Lower sensitivity compared to MS; derivatization may be needed to resolve enantiomers.[22] |
Workflow for Method Selection and Development
The selection of an appropriate analytical method is a logical process guided by the specific analytical problem. The following workflow illustrates a typical decision-making process for analyzing hydroxyindole carboxylate isomers.
Figure 2: Decision workflow for selecting and validating an appropriate analytical method.
Detailed Experimental Protocols & Methodologies
The trustworthiness of any analytical guide rests upon detailed, reproducible protocols. The following sections provide starting points for method development, which should always be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[23][24][25][26][27]
Protocol 1: Regioisomer Separation by Reversed-Phase HPLC-UV
This protocol is designed as a robust starting point for separating positional isomers of hydroxyindole carboxylates. The key principle is the differential partitioning of isomers based on subtle differences in polarity between a nonpolar stationary phase and a polar mobile phase.
1. Instrumentation and Consumables:
-
HPLC system with UV/PDA detector
-
Stationary Phase: C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[28]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Potassium Phosphate buffer. Weigh the appropriate amount of KH₂PO₄, dissolve in HPLC-grade water, and adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile or Methanol.
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[28]
-
Detection: UV at 280 nm (or optimal wavelength for indole chromophore)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
4. Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention, which is effective for separating aromatic isomers with slight polarity differences.
-
pH 3.0 Buffer: At this pH, the carboxylic acid moiety is protonated, which enhances retention on the reversed-phase column and often leads to sharper peaks.
-
Gradient Elution: Necessary to elute all isomers with good peak shape in a reasonable timeframe, accommodating potential differences in polarity.
Protocol 2: Enantiomer Separation by Chiral SFC-UV/MS
Supercritical Fluid Chromatography (SFC) is an exceptionally powerful tool for chiral separations, offering advantages in speed and reduced solvent usage over normal-phase HPLC.[14] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase.
1. Instrumentation and Consumables:
-
SFC system with PDA and/or Mass Spectrometer detector
-
Stationary Phase: Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives)
-
Reagents: Supercritical fluid grade CO₂, Methanol (SFC grade) with additive (e.g., 0.1% diethylamine for basic compounds)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: CO₂ (A) and Methanol (B) as modifier
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C[14]
-
Detection: PDA scan 220-300 nm; MS detection if available for peak identity confirmation
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 40% B (linear gradient)
-
7-8 min: 40% B
-
8.1-10 min: 5% B (re-equilibration)
-
3. Causality Behind Choices:
-
Polysaccharide CSP: These are the most versatile and widely successful chiral stationary phases, capable of resolving a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
CO₂/Methanol Mobile Phase: This is a standard mobile phase in SFC. The methanol modifier is used to adjust the polarity and elution strength of the supercritical fluid.
-
Additive (e.g., Diethylamine): For compounds with basic nitrogens (like the indole NH), a small amount of a basic additive can significantly improve peak shape by masking active sites on the silica support.
Method Validation: A Self-Validating System
Every protocol described must be validated to ensure it is fit for its intended purpose.[25][26] A self-validating system is one where the performance characteristics are thoroughly tested and documented. Key validation parameters, as outlined by ICH guidelines, are summarized below.[23][24][27]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, impurities).[23][27] | Peaks are well-resolved (Resolution > 1.5); peak purity analysis passes. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically from the reporting limit to 120% of the specification.[25] |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery of 80-120% of the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ~10; demonstrate acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ~3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |
Conclusion
The isomeric purity analysis of hydroxyindole carboxylates is a multifaceted challenge that demands a systematic and scientifically rigorous approach. There is no single "universal" method; instead, the optimal strategy involves a careful selection of orthogonal techniques tailored to the specific isomeric challenge at hand. Reversed-phase HPLC remains the workhorse for robust regioisomer separation, while chiral SFC and HPLC provide powerful solutions for stereoisomeric resolution. These separation techniques, when coupled with the structural elucidating power of MS and NMR and underpinned by a thorough method validation, create a self-validating system that ensures the safety, quality, and efficacy of the final drug product. This guide serves as a foundational resource for researchers and drug development professionals, empowering them to navigate the complexities of isomeric analysis with confidence and scientific integrity.
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Comparative study of the reactivity of different positions on the indole ring.
Welcome to a comprehensive examination of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. This guide moves beyond a simple textbook description to provide a field-proven perspective on the comparative reactivity of its different positions. We will dissect the causality behind why certain positions react preferentially, support these claims with experimental data, and provide actionable protocols for key transformations. Our goal is to equip researchers, scientists, and drug development professionals with the deep, mechanistic understanding required to design and execute successful synthetic strategies involving this versatile heterocycle.
The Electronic Landscape: Why Indole Reacts the Way It Does
Indole is a 10-π electron aromatic system, making it a π-excessive or electron-rich heterocycle.[1] This fundamental property dictates its chemistry, which is dominated by electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom is integral to the aromatic system, significantly increasing the electron density of the pyrrole ring compared to the fused benzene ring.[1][2]
Resonance analysis reveals that the negative charge is delocalized primarily over the five-membered ring, with the highest electron density located at the C3 position. This makes C3 the most nucleophilic carbon and the primary site of electrophilic attack.
Caption: Resonance contributors illustrating electron delocalization in indole.
Electrophilic Aromatic Substitution (EAS): A Tale of C3 vs. C2
The pyrrole moiety of indole is far more reactive towards electrophiles than the benzene ring. The primary competition is between the C3 and C2 positions.
The C3 Position: The Undisputed Epicenter of Reactivity
Electrophilic attack overwhelmingly favors the C3 position. The mechanistic rationale is rooted in the stability of the resulting cationic intermediate (the sigma complex). When an electrophile attacks C3, the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[1][2] The nitrogen atom's lone pair can effectively stabilize this intermediate, making this pathway kinetically and thermodynamically favorable.[2]
Caption: General mechanism for electrophilic substitution at the C3 position.
This high reactivity makes C3 the ideal position for a wide range of functionalizations.
Key C3-Selective Reactions:
-
Vilsmeier-Haack Reaction: A reliable method for introducing a formyl (-CHO) group. The electrophile is the Vilsmeier reagent, generated from DMF and POCl₃.[3][4][5]
-
Mannich Reaction: A three-component reaction to install a dialkylaminomethyl group, yielding "Gramine," a versatile synthetic intermediate.[1][6][7] The dimethylamino group in Gramine is an excellent leaving group, easily displaced by various nucleophiles.[1][6]
-
Michael Addition: Indole acts as a soft nucleophile, adding to α,β-unsaturated systems under acidic conditions to give 3-substituted products.[1]
Comparative Data: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [3] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [3] |
The C2 Position: An Alternative Pathway
Direct electrophilic attack at C2 is significantly less favorable because the resulting intermediate disrupts the aromaticity of the stable benzene ring.[1][2] However, C2 functionalization is not impossible and can be achieved under specific circumstances.
Scenarios for C2 Substitution:
-
When C3 is Blocked: If the C3 position is already substituted, electrophilic attack can be forced to occur at C2. The mechanism is often not a direct attack but proceeds via an initial ipso-attack at the substituted C3 position, followed by a 1,2-migration of one of the substituents to the C2 position to restore aromaticity.[8][9]
-
Directed Lithiation: This is a powerful modern strategy. The indole nitrogen is first protected with a directing group (e.g., phenylsulfonyl). Treatment with a strong lithium base (like n-BuLi or s-BuLi) then selectively removes the proton at C2. The resulting 2-lithioindole can be trapped with a wide range of electrophiles.[1][10][11]
Caption: Workflow for C2 functionalization using directed ortho-lithiation.
The N1 Position: Acidity and Nucleophilicity
The N-H proton of indole is weakly acidic (pKa ≈ 17), allowing for its deprotonation by strong bases like sodium hydride (NaH) or sodamide (NaNH₂) to form the corresponding indolyl anion.[1] This anion is a potent nucleophile and readily reacts with electrophiles.
N-Alkylation
The reaction of the indolyl anion with alkylating agents is a primary method for synthesizing N-alkylated indoles.[12][13] However, a significant challenge is controlling the regioselectivity between N-alkylation and C3-alkylation.[14]
Factors Influencing N- vs. C3-Alkylation Selectivity:
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[14]
-
Base/Counter-ion: The nature of the cation associated with the indolyl anion can influence the reaction site.
-
Reaction Temperature: Higher temperatures often favor N-alkylation.[14]
Modern methods, such as copper-catalyzed cross-coupling, offer efficient and selective routes for N-alkylation under milder conditions.[12][13]
The Benzene Ring (C4-C7): The Less Reactive Frontier
The carbocyclic portion of indole is significantly less nucleophilic than the pyrrole ring. Electrophilic substitution on the benzene ring is rare and typically requires harsh conditions and the prior blocking of the more reactive N1, C2, and C3 positions.[1]
More effective strategies for functionalizing these positions rely on modern synthetic methods:
-
Directed Lithiation: With a suitable directing group on the nitrogen, lithiation can be directed to the C7 position.
-
Transition Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for selectively activating and functionalizing the C-H bonds at the C2, C4, C5, C6, and C7 positions, opening up new avenues for creating complex indole derivatives.[15][16]
Summary of Positional Reactivity
| Position | Reaction Type | Relative Reactivity | Key Considerations |
| C3 | Electrophilic Substitution | Very High | The default position for most electrophiles.[1] |
| N1 | Deprotonation, Alkylation, Acylation | High (as anion) | Requires a strong base. Competition with C3-alkylation is a key challenge.[14] |
| C2 | Electrophilic Substitution, Lithiation | Low to Moderate | Reacts when C3 is blocked. Directed lithiation is the most effective strategy.[1][8] |
| C4-C7 | Electrophilic Substitution, C-H Activation | Very Low | Requires harsh conditions or transition metal catalysis for functionalization.[15][16] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole (C3-Selective)[3]
This protocol describes the synthesis of indole-3-carboxaldehyde, a key synthetic intermediate.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Ice, Water, Dichloromethane (DCM)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (25 mL) in an ice-salt bath.
-
Slowly add POCl₃ (10 mL) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C. Stir for an additional 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of indole (10 g) in anhydrous DMF (25 mL).
-
Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture in a water bath at 80-85°C for 6 hours.
-
Cool the mixture and pour it onto crushed ice (200 g).
-
Make the solution alkaline by adding 10% NaOH solution.
-
The solid product, indole-3-carboxaldehyde, precipitates. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain pure product (Typical Yield: ~96%).
Protocol 2: N-Alkylation of Indole (N1-Selective)[17]
This protocol outlines a metal-free reductive N-alkylation using an aldehyde as the alkylating agent.
Materials:
-
Indole
-
Benzaldehyde (or other aldehyde)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (5 mL), add the aldehyde (e.g., benzaldehyde, 1.2 mmol) and trifluoroacetic acid (1.5 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylsilane (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of Methyl 4-hydroxy-1H-indole-6-carboxylate
For the diligent researcher in the throes of discovery, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of research compounds like Methyl 4-hydroxy-1H-indole-6-carboxylate (CAS No. 77140-48-8) is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this indole derivative, ensuring that your commitment to scientific integrity is matched by your dedication to safety.
Part 1: Hazard Characterization and Immediate Safety Considerations
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from structurally related indole-carboxylates and general heterocyclic compounds, this compound should be treated as a hazardous substance.
A supplier's safety information indicates a GHS signal word of "Warning".[1] While specific hazard codes are not provided, related compounds are classified as causing skin, eye, and respiratory irritation.[2][3] Therefore, it is essential to assume this compound may be harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable. The causality here is simple: creating an impermeable barrier between the researcher and the chemical minimizes the risk of exposure through all potential routes.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects mucous membranes of the eyes and face from accidental splashes of the solid compound or any solvent slurries. |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Prevents incidental skin contact. Natural fiber clothing is preferable to synthetic fabrics which can melt and adhere to the skin in case of a fire. |
| Hand Protection | Chemically resistant nitrile gloves. Inspect for tears or punctures before each use. For tasks with a higher risk of contamination, consider double-gloving. | Provides a direct barrier against skin absorption. Proper glove removal technique is critical to avoid contaminating hands. |
| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup, especially if the compound is a fine powder. | Minimizes the risk of inhaling fine particulates which could cause respiratory tract irritation. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation. Ensure that a safety shower and eyewash station are readily accessible.[4]
Part 2: The Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][3] This protocol is designed to be a self-validating system, ensuring compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially dangerous reactions between incompatible chemicals.
-
Characterize the Waste: All waste containing this compound is to be classified as Solid Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated materials such as weighing paper, gloves, pipette tips, and absorbent paper used for cleaning up minor spills.
-
Empty stock bottles that have not been triple-rinsed.
-
-
Collect Solid Waste: Designate a specific, clearly labeled hazardous waste container for the collection of all solid materials contaminated with the compound. Do not mix this solid waste with liquid waste streams.
Container Selection and Labeling: The Pillars of Compliance
The container you choose and how you label it are critical for safe temporary storage in the lab and for its eventual removal by certified waste handlers.
-
Container Choice:
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) screw-cap jar for solids).
-
The container must be in good condition, free from cracks or leaks, and must have a secure, leak-proof lid.[7]
-
For liquid waste containing this compound (e.g., from a triple rinse), use a compatible, sealable container intended for liquids. Do not use metal containers for potentially corrosive waste.
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The CAS Number: "77140-48-8".
-
An accurate list of all contents, including any residual solvents if applicable.
-
The accumulation start date (the date the first piece of waste is added).
-
The name and contact information of the responsible researcher or lab supervisor.
-
-
On-Site Accumulation and Storage
Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][8]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a secondary containment tray to catch any potential leaks.
-
Segregate the container from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Final Disposal Procedure
The final step is the removal and disposal of the waste by trained professionals.
-
Request Pickup: Once the waste container is full, or if you are ceasing work with the compound, arrange for its removal. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all paperwork required by your institution is completed accurately.
-
Hand-off: Transfer the waste to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Visualizing the Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the logical flow of the disposal process.
Caption: Example of a compliant hazardous waste label.
By adhering to these systematic procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of professional responsibility and environmental care.
References
- Occupational Safety and Health Administration (OSHA). 1910.
- Wokai Biotechnology Co., Ltd.
- OSHA Fact Sheet.
- Lab Manager Magazine.
- U.S. Environmental Protection Agency (EPA).
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society.
- U.S. Environmental Protection Agency (EPA).
- Vanderbilt University Environmental Health & Safety.
- University of Rochester. Laboratory Waste Management Guidelines. [Link]
- Physikalisch-Technische Bundesanstalt.
- Reed College.
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A Senior Application Scientist's Guide to Handling Methyl 4-hydroxy-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-hydroxy-1H-indole-6-carboxylate (CAS No. 77140-48-8). As a Senior Application Scientist, my objective is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety protocols. This compound, like many indole derivatives used in discovery chemistry, requires careful and informed handling to mitigate risks.
Hazard Assessment: Understanding the Risks
Safety data for structurally related indole carboxylates and substituted indoles consistently indicate the following potential hazards[1][2][3][4][5][6][7]:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.
-
Acute Toxicity: Some analogues are classified as harmful if swallowed or in contact with skin[4][5][7].
The GHS classification for this compound includes the GHS07 pictogram (exclamation mark) with the signal word "Warning," which typically denotes skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation[8]. Therefore, it is prudent to treat this chemical as potentially hazardous through all primary routes of exposure: inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your last and most critical line of defense against chemical exposure, supplementing essential engineering controls like fume hoods[9][10]. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.
| Protection Type | Equipment Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing. | Protects eyes from airborne powder and splashes of solutions. The fine, crystalline nature of many indole compounds makes them easy to become airborne during transfer[1][11]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use. For prolonged handling or when working with solutions, consider double-gloving. | Prevents direct skin contact. Proper glove removal technique is as crucial as wearing them to avoid contaminating your skin. |
| Body Protection | A flame-resistant lab coat. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory to cover all exposed skin. | Minimizes skin exposure from accidental spills or dust contamination. A lab coat should be regularly laundered and never worn outside the laboratory to prevent cross-contamination[12]. |
| Respiratory Protection | For weighing and transferring the solid, a NIOSH-approved N95 dust mask is the minimum requirement. If engineering controls (e.g., fume hood) are insufficient or unavailable, a respirator with a combination chemical cartridge and particulate filter may be necessary based on a formal risk assessment[11][13][14]. | The primary inhalation risk comes from aerosolized fine powder[15]. Working within a chemical fume hood is the preferred method to control this hazard[16]. Respiratory protection is a crucial secondary measure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment. The following protocol outlines the key stages of handling this compound.
Preparation and Planning
-
Review Documentation: Before starting, thoroughly review all available safety information, including any supplier-provided Safety Data Sheets (SDS) for this or analogous compounds[13].
-
Designate a Work Area: Set up a designated area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent bench paper to contain any potential spills[15].
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you bring the chemical into the work area[9].
Handling the Solid Compound (Weighing and Transfer)
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Minimize Dust Generation: Handle the container of this compound carefully to avoid creating airborne dust. Open containers away from your face and in the direction of the fume hood's airflow[12][15].
-
Weighing: Use an analytical balance inside the fume hood or an enclosed balance. Use a weigh boat to prevent spillage on the balance pan[15]. Transfer the powder in small, controlled increments.
-
Container Management: Keep the primary chemical container closed whenever you are not actively dispensing from it[12][15].
Preparing Solutions
-
Solvent Addition: When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Work in a Fume Hood: All solution preparation should be conducted within a fume hood to control potential vapors from the solvent and any remaining solid particles[16].
The logical flow for ensuring safety during the handling process can be visualized as follows:
Caption: Workflow for Safely Handling this compound.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.
Storage
-
Container: Keep the container tightly sealed to prevent contamination and potential release[1][17].
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[17].
-
Security: For regulated environments, it may be necessary to store the material in a locked cabinet or an area with restricted access[1][3].
Disposal
-
Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container designated for solid hazardous chemical waste[11].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams[9][11].
-
Compliance: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations[3].
By adhering to these scientifically grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indole-6-carboxylic acid.
- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: Methyl 1H-indole-7-carboxylate.
- BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET: Indole.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Methylindole.
- ChemicalBook. (n.d.). 4-hydroxy-1h-indole-6-carboxylic acid methyl ester.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2,2,6,6-Tetramethyl-4-hydroxypiperidine-1-oxyl.
- University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indole-4-carboxylic acid.
- PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 7-hydroxy-1H-indole-2-carboxylate.
- Echemi. (n.d.). Methyl 9H-pyrido[3,4-b]indole-3-carboxylate Safety Data Sheets.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
